molecular formula C3H8O B1362042 2-Propanol-d8 CAS No. 22739-76-0

2-Propanol-d8

Cat. No.: B1362042
CAS No.: 22739-76-0
M. Wt: 68.14 g/mol
InChI Key: KFZMGEQAYNKOFK-PIODKIDGSA-N
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Description

2-Propanol-d8 (Isopropanol-d8) is a deuterated derivative of isopropanol. Generation and decay of correlated radical pairs (SCRP) during the reduction of acetone(D6) in 2-propanol(D8) have been studied by Fourier transform-electron paramagnetic resonance (FT-EPR) spectroscopy. It participates as solvent during the evaluation of triplet decay constants, triplet lifetime and photoreduction rate constants of benzophenone.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1,2,3,3,3-heptadeuterio-2-deuteriooxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O/c1-3(2)4/h3-4H,1-2H3/i1D3,2D3,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFZMGEQAYNKOFK-PIODKIDGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])O[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30177279
Record name (O,1,1,1,2,3,3,3-2H8)Propan-2-ol
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Molecular Weight

68.14 g/mol
Source PubChem
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CAS No.

22739-76-0
Record name 2-Propan-1,1,1,2,3,3,3-d7-ol-d
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Record name (O,1,1,1,2,3,3,3-2H8)Propan-2-ol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (O,1,1,1,2,3,3,3-2H8)Propan-2-ol
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Record name (O,1,1,1,2,3,3,3-2H8)propan-2-ol
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Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 2-Propanol-d8 for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the physical properties of deuterated solvents is paramount for experimental design, data interpretation, and ensuring laboratory safety. This technical guide provides an in-depth overview of the core physical characteristics of 2-Propanol-d8 (Isopropanol-d8), a widely used solvent in nuclear magnetic resonance (NMR) spectroscopy and as a tracer in chemical research.

This compound, the deuterated analogue of isopropanol, offers unique properties that are critical in various scientific applications. Its primary utility lies in ¹H NMR spectroscopy, where the substitution of protons with deuterium atoms minimizes solvent interference, allowing for clearer observation of analyte signals.[1][2] The deuterium signal is also utilized by modern NMR spectrometers to stabilize the magnetic field, a process known as locking, which ensures experimental stability and reproducibility.[1] This guide summarizes key physical data, outlines general experimental methodologies for their determination, and provides a visual workflow for property characterization.

Core Physical Properties of this compound

The following table summarizes the essential physical and chemical properties of this compound, compiled from various reputable sources. These values are crucial for everything from calculating reaction stoichiometry to ensuring safe handling and storage.

PropertyValueSource(s)
Chemical Formula C₃D₈O / CD₃CD(OD)CD₃[3][4][5]
Molecular Weight 68.14 g/mol [3][4][5][6][7]
CAS Number 22739-76-0[3][4][5][6][7][8][9][10]
Appearance Clear, colorless liquid[6][11][12]
Density 0.890 g/mL at 25 °C[3][6][13][14][15]
Boiling Point 82 °C to 82.4 °C[3][6][13][15][16][17][18]
Melting Point -89.5 °C[3][6][13][14][16][18]
Refractive Index (n20/D) 1.3728[3][6][13][15][17]
Flash Point 12 °C (53.6 °F) - closed cup[13][14][19]
Solubility in Water Completely soluble[6][16][18]
Isotopic Purity Typically ≥99.5 atom % D[3][20][13][14]

Experimental Protocols for Physical Property Determination

While specific experimental protocols for the determination of each physical property of this compound are not extensively detailed in publicly available literature, standardized methods are routinely employed in analytical laboratories. The following outlines the general methodologies that would be used.

1. Density Measurement: The density of a liquid like this compound is typically determined using a pycnometer or a digital density meter.[21] The procedure involves:

  • Calibration: The instrument is calibrated using a substance of known density, often deionized water, at a controlled temperature.

  • Sample Preparation: The this compound sample is equilibrated to the desired temperature (e.g., 25 °C).

  • Measurement: A precise volume of the sample is introduced into the instrument, and its mass is accurately measured. The density is then calculated as mass per unit volume. For temperature-dependent studies, these measurements are repeated across a range of temperatures.[21]

2. Boiling Point Determination: The boiling point can be determined using a distillation apparatus or a specialized boiling point apparatus.

  • A small sample of this compound is placed in a flask with a boiling chip.

  • The flask is gently heated, and the temperature is monitored with a calibrated thermometer placed in the vapor phase above the liquid.

  • The boiling point is recorded as the stable temperature at which the liquid and vapor phases are in equilibrium under atmospheric pressure.

3. Melting Point Determination: For a substance that is liquid at room temperature, the melting point (or freezing point) is determined by cooling the sample.

  • A sample of this compound is placed in a tube and slowly cooled in a controlled-temperature bath.

  • The temperature is monitored as the liquid solidifies. The melting/freezing point is the temperature at which the liquid and solid phases coexist in equilibrium.

4. Refractive Index Measurement: The refractive index is measured using a refractometer, typically an Abbé refractometer.

  • The instrument is calibrated using a standard with a known refractive index.

  • A few drops of the this compound sample are placed on the prism of the refractometer.

  • The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

  • The refractive index is read directly from the instrument's scale at a specified temperature (usually 20 °C) and wavelength (typically the sodium D-line, 589 nm).

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the characterization of the physical properties of a liquid sample such as this compound.

G Generalized Workflow for Physical Property Characterization of a Liquid cluster_0 Sample Preparation cluster_1 Property Measurement cluster_2 Data Analysis and Reporting A Obtain High-Purity This compound Sample B Verify Isotopic Purity (e.g., via NMR) A->B C Density Measurement (Pycnometer/Density Meter) B->C D Boiling Point Determination (Distillation Apparatus) B->D E Melting Point Determination (Cooling Method) B->E F Refractive Index Measurement (Refractometer) B->F G Record and Tabulate All Measured Values C->G D->G E->G F->G H Compare with Literature Values G->H I Generate Technical Data Sheet and Safety Information H->I

Caption: A flowchart outlining the key stages in the experimental determination of the physical properties of a liquid chemical.

Concluding Remarks for the Researcher

This guide provides a foundational understanding of the key physical properties of this compound. Accurate knowledge of these properties is not merely academic; it is essential for the practical application of this solvent in research and development. From ensuring the correct concentration of an NMR sample to adhering to safety protocols for flammable liquids, these data points inform daily laboratory practices. Researchers are encouraged to consult the original safety data sheets (SDS) and certificates of analysis (CoA) provided by their chemical suppliers for lot-specific information and comprehensive safety and handling guidelines.[22][8][9][12][23]

References

2-Propanol-d8 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core information on 2-Propanol-d8, a deuterated isotopologue of isopropanol. It is intended to be a quick reference for researchers and professionals in the fields of chemistry, pharmacology, and drug development who utilize labeled compounds in their studies.

Core Compound Data

This compound, also known as isopropanol-d8 or octadeuteroisopropanol, is a form of isopropanol where all eight hydrogen atoms have been replaced with deuterium atoms.[1] This isotopic substitution makes it a valuable tool in a variety of scientific applications, particularly in nuclear magnetic resonance (NMR) spectroscopy where it can be used as a solvent.[2]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValue
CAS Number22739-76-0[3][4][5]
Molecular FormulaC₃D₈O[3][4][5]
Linear FormulaCD₃CD(OD)CD₃[1]
Molecular Weight68.14 g/mol [2][3][4][5][6][7]
EC Number245-189-2[1][2]
Beilstein/REAXYS Number1816231[1][7]
MDL NumberMFCD00044341[1][6][7]

Experimental Protocols

While specific experimental protocols are highly dependent on the research application, a general methodology for the use of this compound as a solvent in NMR analysis is outlined below. This is an illustrative example and should be adapted to the specific requirements of the experiment.

General Protocol for NMR Sample Preparation using this compound:

  • Analyte Preparation: Ensure the analyte of interest is in a pure and dry form.

  • Solvent Dispensing: In a controlled environment (e.g., a fume hood or glove box), accurately measure the required volume of this compound.

  • Dissolution: Dissolve a precisely weighed amount of the analyte in the measured this compound. Gentle vortexing or sonication may be used to aid dissolution.

  • Transfer to NMR Tube: Using a clean pipette, transfer the solution to an appropriate NMR tube.

  • Internal Standard (Optional): If required for quantitative analysis, add a known amount of an internal standard.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

  • NMR Acquisition: Proceed with the acquisition of NMR spectra according to the instrument's standard operating procedures.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for a research experiment involving the use of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output start Start: Define Analyte weigh Weigh Analyte start->weigh dissolve Dissolve in this compound weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr NMR Spectroscopy transfer->nmr Sample ready for analysis process Data Processing nmr->process interpret Spectral Interpretation process->interpret report Generate Report interpret->report Analyzed data conclusion Draw Conclusions report->conclusion end End conclusion->end End of Experiment

A typical experimental workflow using this compound.

References

An In-depth Technical Guide to Isopropanol-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of isopropanol-d8, along with its primary applications and relevant experimental protocols. Isopropanol-d8, also known as deuterated isopropanol or 2-propanol-d8, is a critical solvent and reagent in various scientific disciplines, particularly in the fields of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and kinetic isotope effect studies.

Chemical Structure and Formula

Isopropanol-d8 is an isotopologue of isopropanol where all eight hydrogen atoms have been replaced with deuterium atoms. This isotopic substitution is key to its utility in scientific research.

  • Chemical Formula: C₃D₈O[1][2]

  • Linear Formula: (CD₃)₂CDOD[3][4][5] or CD₃CD(OD)CD₃[6]

  • IUPAC Name: 1,1,1,2,3,3,3-heptadeuterio-2-deuteriooxypropane[4]

  • Synonyms: this compound, Octadeuteroisopropanol, Isopropyl alcohol-d8, IPA-d8[1][7]

Below is a diagram representing the chemical structure of isopropanol-d8.

Chemical Structure of Isopropanol-d8

Physicochemical Properties

The physical and chemical properties of isopropanol-d8 are summarized in the table below. These properties are essential for its application as a solvent and reagent in various experimental setups.

PropertyValueReferences
CAS Number 22739-76-0[3][4][7]
Molecular Weight 68.14 g/mol [1][3][6][8]
Appearance Colorless Liquid[7]
Density 0.890 g/mL at 25 °C[8]
Melting Point -89.5 °C[8]
Boiling Point 82 °C[8]
Flash Point 12 °C (closed cup)[8][9]
Refractive Index n20/D 1.3728[8]
Solubility Completely soluble in water
Isotopic Purity Typically ≥99.5 atom % D[8][10][11][12]

Spectroscopic Data

The primary application of isopropanol-d8 is in NMR spectroscopy, where its deuterated nature minimizes solvent interference in ¹H NMR spectra.[9][13] Below is a summary of its key spectroscopic features.

Spectroscopic DataValue/DescriptionReferences
¹H NMR Residual proton signal at ~1.1 ppm.
¹³C NMR The deuterated carbons show characteristic splitting patterns due to C-D coupling.[14]
IR Spectroscopy The Ar-matrix IR spectra of isopropanol-d8 have been measured and interpreted, showing characteristic shifts in vibrational frequencies compared to the non-deuterated isotopologue due to the heavier deuterium atoms.[15]

Experimental Protocols and Applications

Isopropanol-d8 is a versatile compound with several key applications in research and development.

NMR Spectroscopy

Application: Isopropanol-d8 is widely used as a solvent in NMR spectroscopy.[3][10][12] Its primary advantage is the absence of large proton signals that would otherwise obscure the signals from the analyte.[9] It is particularly useful for studying compounds that are soluble in isopropanol.

General Protocol for Sample Preparation:

  • Ensure the NMR tube is clean and dry.

  • Weigh an appropriate amount of the sample (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR for small molecules) and place it in a small vial.[16]

  • Add a minimal amount of isopropanol-d8 to dissolve the sample.

  • Transfer the solution to the NMR tube using a Pasteur pipette.

  • If necessary, add an internal standard such as tetramethylsilane (TMS).

  • Adjust the final volume in the NMR tube to the appropriate height for the spectrometer.

  • Cap the NMR tube and carefully invert it several times to ensure a homogeneous solution.

  • If the sample contains particulate matter, filter the solution before transferring it to the NMR tube.[16]

G NMR Sample Preparation Workflow cluster_0 Preparation cluster_1 Analysis A Weigh Sample B Dissolve in Isopropanol-d8 A->B C Add Internal Standard (optional) B->C D Transfer to NMR Tube C->D E Acquire NMR Spectrum D->E F Process and Analyze Data E->F

General workflow for NMR sample preparation.
Mass Spectrometry

Application: Deuterated compounds like isopropanol-d8 can be used as internal standards in quantitative mass spectrometry.[9][10] Stable isotope-labeled internal standards are ideal as they have nearly identical chemical and physical properties to the analyte but a different mass-to-charge ratio, allowing for accurate quantification by correcting for variations during sample preparation and analysis.[2][17]

General Protocol for Use as an Internal Standard:

  • Prepare a stock solution of isopropanol-d8 at a known concentration.

  • To all samples, calibration standards, and quality controls, add a precise volume of the isopropanol-d8 internal standard stock solution.

  • Proceed with the sample preparation protocol (e.g., extraction, derivatization).

  • Analyze the samples using LC-MS or GC-MS.

  • Quantify the analyte by calculating the ratio of the analyte peak area to the internal standard (isopropanol-d8) peak area.

G Use of Isopropanol-d8 as an Internal Standard in MS A Prepare Samples, Standards, and QCs B Add a fixed amount of Isopropanol-d8 (Internal Standard) to all A->B C Sample Preparation (e.g., Extraction) B->C D LC-MS or GC-MS Analysis C->D E Quantification based on Analyte/Internal Standard Peak Area Ratio D->E

Workflow for using Isopropanol-d8 in mass spectrometry.
Synthesis of Isopropanol-d8

Methodology: The industrial synthesis of isopropanol is commonly achieved through the hydrogenation of acetone.[18] A similar principle is applied for the synthesis of isopropanol-d8, where deuterated acetone (acetone-d6) is reduced using a deuterium source.

Reaction Scheme: (CD₃)₂CO + D₂ → (CD₃)₂CDOD

General Experimental Protocol (Conceptual):

  • In a high-pressure reactor, place a suitable hydrogenation catalyst (e.g., Raney nickel, platinum, or ruthenium-based catalysts).

  • Introduce acetone-d6 into the reactor.

  • Pressurize the reactor with deuterium gas (D₂).

  • Heat the reaction mixture to the appropriate temperature (e.g., 180 °C) and maintain the pressure (e.g., 0.8 MPa) as described for the non-deuterated synthesis.[18]

  • Monitor the reaction for completion.

  • After the reaction, cool the reactor and carefully vent the excess deuterium gas.

  • The crude isopropanol-d8 can then be purified by distillation.

G Synthesis of Isopropanol-d8 via Acetone-d6 Hydrogenation A Acetone-d6 + Deuterium Gas B High-Pressure Reactor with Catalyst A->B C Heating and Pressurization B->C D Reaction C->D E Cooling and Depressurization D->E F Purification (Distillation) E->F G Isopropanol-d8 F->G

Conceptual workflow for the synthesis of Isopropanol-d8.

Safety and Handling

Isopropanol-d8 is a highly flammable liquid and vapor and can cause serious eye irritation and drowsiness or dizziness.[7][9] Appropriate safety precautions should be taken when handling this chemical.

  • Storage: Store in a well-ventilated place, away from heat, sparks, open flames, and hot surfaces. Keep the container tightly closed.

  • Handling: Use in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection.

  • In case of contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If on skin, wash with plenty of soap and water.

This guide provides essential technical information on isopropanol-d8 for researchers and professionals in drug development and other scientific fields. Its unique properties make it an invaluable tool in modern analytical and chemical research.

References

Navigating Isotopic Purity: A Technical Guide to 2-Propanol-d8 in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of Nuclear Magnetic Resonance (NMR) spectroscopy, the isotopic purity of deuterated solvents is paramount for acquiring high-quality, unambiguous spectral data. This in-depth technical guide focuses on 2-Propanol-d8, a versatile solvent in NMR studies, providing a comprehensive overview of its isotopic purity, methods for its determination, and the implications for experimental results.

The Critical Role of Isotopic Purity in NMR

Deuterated solvents are indispensable in ¹H NMR spectroscopy for several key reasons. Primarily, they eliminate overwhelming solvent signals that would otherwise obscure the resonances of the analyte.[1][2] By replacing hydrogen atoms with deuterium, the solvent becomes effectively "invisible" in the proton spectrum. Furthermore, the deuterium signal provides a lock for the spectrometer's magnetic field, ensuring stability and high resolution during data acquisition.

The isotopic purity of a deuterated solvent like this compound refers to the percentage of deuterium atoms that have replaced hydrogen atoms. Commercially available this compound typically boasts an isotopic purity of 99.5 atom % D or higher.[3][4] However, residual, non-deuterated isotopologues will always be present. These residual protons give rise to characteristic signals in the ¹H NMR spectrum, which, if properly identified, can serve as secondary chemical shift references. Conversely, unidentified signals from impurities can lead to misinterpretation of spectra and inaccurate quantification.

Quantitative Data Summary

For accurate and reproducible NMR analysis, a thorough understanding of the physical and spectral properties of this compound is essential.

Table 1: Physicochemical and NMR Data for this compound
PropertyValue
Chemical Formula C₃D₈O
Molecular Weight 68.14 g/mol
CAS Number 22739-76-0
Density 0.890 g/mL at 25 °C
Boiling Point 82 °C
Melting Point -89.5 °C
Typical Isotopic Purity ≥ 99.5 atom % D
¹H NMR Residual Signals ~3.9 ppm (septet, CD₃-CHD-OD), ~1.1 ppm (doublet, CD₃-CHD-OD)
¹³C NMR Signal ~63 ppm (septet)
Table 2: Predicted ¹H NMR Chemical Shifts of Common Impurities in this compound
ImpurityPredicted ¹H Chemical Shift (ppm)Multiplicity
Water (H₂O)Variable (typically 2.0-3.0)s
Acetone~2.09s
Methanol~3.31 (CH₃), ~4.84 (OH)s, s
Ethanol~1.15 (CH₃), ~3.55 (CH₂)t, q
Diethyl ether~1.12 (CH₃), ~3.40 (CH₂)t, q
Dichloromethane~5.33s
Chloroform~7.26s
Toluene~2.34 (CH₃), ~7.1-7.3 (Ar-H)s, m
Hexane~0.88 (CH₃), ~1.26 (CH₂)t, m
Benzene~7.36s
Acetonitrile~1.96s
Dimethyl sulfoxide (DMSO)~2.54s

s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet

Experimental Protocols

Accurate determination of the isotopic purity of this compound is crucial for validating its quality and ensuring the reliability of NMR data. Quantitative NMR (qNMR) is a powerful technique for this purpose.

Protocol: Determination of Isotopic Purity of this compound by ¹H qNMR

This protocol outlines a method for determining the isotopic purity of this compound using an internal standard.

1. Selection of Internal Standard:

An ideal internal standard should:

  • Be of high purity (certified reference material is recommended).

  • Be stable and non-reactive with the solvent and sample.

  • Have a simple ¹H NMR spectrum with at least one signal that does not overlap with the residual solvent signals of this compound.

  • Be soluble in this compound.

Maleic acid is a suitable internal standard. It is a solid, making it easy to weigh accurately, and its olefinic protons appear as a singlet at approximately 6.3 ppm, a region that is typically free of other signals.

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the internal standard (e.g., maleic acid) into a clean, dry NMR tube. Record the exact mass.

  • Add approximately 0.6 mL of the this compound being tested to the NMR tube.

  • Accurately weigh the NMR tube with the internal standard and solvent. The difference in weight will give the mass of the this compound.

  • Cap the NMR tube securely and gently vortex or sonicate to ensure complete dissolution of the internal standard.

3. NMR Data Acquisition:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Ensure the spectrometer is properly shimmed to obtain optimal resolution.

  • Set the following acquisition parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (both the internal standard and the residual solvent protons). A relaxation delay of 30-60 seconds is generally recommended to ensure full relaxation.

    • Number of Scans (ns): 8 or 16, to achieve a good signal-to-noise ratio.

    • Acquisition Time (at): Sufficiently long to allow the FID to decay completely, typically 2-4 seconds.

4. Data Processing and Analysis:

  • Apply Fourier transformation to the acquired FID.

  • Carefully phase the spectrum and perform a baseline correction.

  • Integrate the signal of the internal standard (e.g., the singlet for maleic acid) and the residual proton signals of this compound (the septet around 3.9 ppm and the doublet around 1.1 ppm).

  • Calculate the isotopic purity using the following formula:

    Where:

    • m_IS = mass of the internal standard (in mg)

    • N_solvent = number of protons in the non-deuterated solvent molecule (for isopropanol, this is 8)

    • I_solvent = integral of the residual proton signals of this compound

    • m_solvent = mass of the this compound (in mg)

    • N_IS = number of protons giving rise to the integrated signal of the internal standard (for maleic acid, this is 2)

    • I_IS = integral of the internal standard signal

    • MW_IS = molecular weight of the internal standard (for maleic acid, 116.07 g/mol )

    • MW_solvent_H = molecular weight of non-deuterated 2-propanol (60.10 g/mol )

Visualizing Workflows and Relationships

Understanding the workflow for assessing isotopic purity and its impact on NMR data quality is crucial. The following diagrams, generated using the DOT language, illustrate these concepts.

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_calc Calculation weigh_is Accurately weigh internal standard add_solvent Add this compound weigh_is->add_solvent weigh_total Accurately weigh total mass add_solvent->weigh_total dissolve Dissolve completely weigh_total->dissolve acquire Acquire ¹H NMR spectrum (long relaxation delay) dissolve->acquire process Process data (phasing, baseline correction) acquire->process integrate Integrate signals (standard and residual solvent) process->integrate calculate Calculate isotopic purity integrate->calculate

Caption: Workflow for qNMR determination of isotopic purity.

logical_relationship cluster_effects cluster_outcomes Improved NMR Data Quality purity High Isotopic Purity of this compound low_residual Low intensity of residual proton signals purity->low_residual clean_baseline Clean spectral baseline purity->clean_baseline accurate_integration Accurate integration of analyte signals low_residual->accurate_integration unambiguous_interpretation Unambiguous spectral interpretation clean_baseline->unambiguous_interpretation reliable_quantification Reliable quantification accurate_integration->reliable_quantification unambiguous_interpretation->reliable_quantification

Caption: Impact of isotopic purity on NMR data quality.

Conclusion

For researchers, scientists, and drug development professionals relying on NMR spectroscopy, a comprehensive understanding of the isotopic purity of deuterated solvents like this compound is not merely a technical detail but a cornerstone of reliable and reproducible results. By employing rigorous quantitative methods to verify isotopic purity and being vigilant in identifying potential impurities, the integrity of NMR data can be upheld, leading to more accurate structural elucidation, kinetic measurements, and quantitative analyses. This guide provides the necessary framework for achieving that level of analytical certainty.

References

In-Depth Technical Guide to the Safe Handling of 2-Propanol-d8 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data for 2-Propanol-d8, also known as Isopropanol-d8. The information is intended to ensure its safe handling, storage, and use in laboratory environments. This document summarizes key safety information, presents it in an accessible format, and outlines relevant experimental protocols for toxicity assessment.

Section 1: Chemical Identification and Properties

This compound is a deuterated form of isopropanol, commonly used as a solvent in chemical research, particularly for NMR spectroscopy.[1][2] Its physical and chemical properties are summarized below.

PropertyValue
Chemical Formula C₃D₈O
CAS Number 22739-76-0[3][4][5]
Molecular Weight 68.14 g/mol [2]
Appearance Colorless liquid[6]
Boiling Point 82 °C (lit.)[2][7]
Melting Point -89.5 °C (lit.)[2][7]
Density 0.890 g/mL at 25 °C (lit.)[2][7]
Solubility Completely soluble in water[1][6][8]
Flash Point 12 °C (53.6 °F) - closed cup[2]
Explosion Limits 2-12.7 % (lit.)[2][7]
Refractive Index n20/D 1.3728 (lit.)[2][7]

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[3][4][5][6]

Hazard ClassificationCategoryHazard Statement
Flammable Liquids 2H225: Highly flammable liquid and vapor[4][5][6][9]
Serious Eye Damage/Eye Irritation 2H319: Causes serious eye irritation[4][5][6][9]
Specific Target Organ Toxicity - Single Exposure 3H336: May cause drowsiness or dizziness[4][5][6][9]

Signal Word: Danger[2][4][6]

GHS Pictograms:

FlameExclamation Mark

Section 3: Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Handling
  • Use in a well-ventilated area, preferably in a fume hood.[5][10]

  • Keep away from heat, sparks, open flames, and other ignition sources.[3][4][5] No smoking.[3][5]

  • Ground and bond containers and receiving equipment to prevent static discharge.[5][6]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[4][5][6]

  • Use only non-sparking tools.[5][6]

  • Avoid breathing vapor or mist.[6][9]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6][11]

  • Wash hands thoroughly after handling.[3]

Storage
  • Store in a cool, dry, and well-ventilated place.[4][6]

  • Keep the container tightly closed.[4][6]

  • Store away from incompatible materials such as acids, strong oxidizing agents, acid anhydrides, halogens, and aluminum.[1][6]

  • Protect from sunlight and moisture.[3][4] this compound is hygroscopic and can absorb moisture from the air.[12]

  • For long-term stability and to prevent contamination, especially with water, it is recommended to store under an inert atmosphere (e.g., argon or nitrogen).[13][14]

G cluster_storage Storage cluster_handling Handling Store in Cool, Dry, Well-Ventilated Area Store in Cool, Dry, Well-Ventilated Area Keep Container Tightly Closed Keep Container Tightly Closed Store in Cool, Dry, Well-Ventilated Area->Keep Container Tightly Closed Protect from Sunlight & Moisture Protect from Sunlight & Moisture Keep Container Tightly Closed->Protect from Sunlight & Moisture Inert Atmosphere (Ar/N2) Inert Atmosphere (Ar/N2) Protect from Sunlight & Moisture->Inert Atmosphere (Ar/N2) Use in Fume Hood Use in Fume Hood Keep Away from Ignition Sources Keep Away from Ignition Sources Use in Fume Hood->Keep Away from Ignition Sources Ground/Bond Equipment Ground/Bond Equipment Keep Away from Ignition Sources->Ground/Bond Equipment Wear PPE Wear PPE Ground/Bond Equipment->Wear PPE This compound This compound This compound->Store in Cool, Dry, Well-Ventilated Area This compound->Use in Fume Hood

Safe Handling and Storage Workflow for this compound

Section 4: Emergency Procedures

In the event of an emergency, follow these procedures.

First-Aid Measures
  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[9]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[4][9]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4][9]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[9]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Highly flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back.[3]

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures
  • Evacuate personnel to a safe area.

  • Remove all sources of ignition.[10]

  • Ventilate the area.[10]

  • Contain the spill with absorbent material (e.g., sand, earth, or vermiculite).[3][15]

  • Collect the spilled material and place it in a suitable container for disposal.[3]

G cluster_spill Spill or Leak cluster_fire Fire cluster_exposure Personal Exposure Evacuate Area Evacuate Area Remove Ignition Sources Remove Ignition Sources Evacuate Area->Remove Ignition Sources Ventilate Area Ventilate Area Remove Ignition Sources->Ventilate Area Contain Spill Contain Spill Ventilate Area->Contain Spill Collect for Disposal Collect for Disposal Contain Spill->Collect for Disposal Evacuate Immediately Evacuate Immediately Call Emergency Services Call Emergency Services Evacuate Immediately->Call Emergency Services Use Extinguisher (if trained) Use Extinguisher (if trained) Call Emergency Services->Use Extinguisher (if trained) Move to Fresh Air (Inhalation) Move to Fresh Air (Inhalation) Seek Medical Attention Seek Medical Attention Move to Fresh Air (Inhalation)->Seek Medical Attention Rinse Skin with Water (Skin Contact) Rinse Skin with Water (Skin Contact) Rinse Skin with Water (Skin Contact)->Seek Medical Attention Rinse Eyes with Water (Eye Contact) Rinse Eyes with Water (Eye Contact) Rinse Eyes with Water (Eye Contact)->Seek Medical Attention Emergency Emergency Spill or Leak Spill or Leak Emergency->Spill or Leak Fire Fire Emergency->Fire Personal Exposure Personal Exposure Emergency->Personal Exposure Spill or Leak->Evacuate Area Fire->Evacuate Immediately Personal Exposure->Move to Fresh Air (Inhalation) Personal Exposure->Rinse Skin with Water (Skin Contact) Personal Exposure->Rinse Eyes with Water (Eye Contact)

Emergency Response Flowchart

Section 5: Toxicological Information

The primary routes of exposure are inhalation, ingestion, and skin/eye contact. The toxicological effects are similar to that of isopropanol.

Acute ToxicityValueSpecies
Oral LD50 5,045 mg/kgRat[9][16]
Dermal LD50 12,800 mg/kgRabbit[9][16]
Inhalation LC50 16,000 ppm (8 h)Rat[9]

Skin Corrosion/Irritation: Mild skin irritation.[9] Serious Eye Damage/Irritation: Causes serious eye irritation.[9] Germ Cell Mutagenicity: No data available.[9] Carcinogenicity: Not classifiable as to its carcinogenicity to humans.[9]

Section 6: Experimental Protocols

The toxicological data presented are based on standardized experimental protocols, such as those provided by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (Based on OECD Guideline 423)
  • Principle: A stepwise procedure is used with a small number of animals per step to obtain sufficient information on the acute toxicity of the substance for classification.

  • Animal Selection: Healthy, young adult rodents (usually rats) of a single sex (typically females) are used.[12]

  • Housing and Feeding: Animals are housed in appropriate conditions with a controlled diet. They are fasted (food, but not water, withheld) overnight before dosing.[12]

  • Dose Administration: The test substance is administered in a single dose by gavage.[12] Dosing is initiated at a predetermined level based on existing information.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[12]

  • Procedure: The absence or presence of compound-related mortality at one dose level determines the next step: either dosing at a higher or lower fixed dose level.[12]

Acute Dermal Toxicity (Based on OECD Guideline 402)
  • Principle: The substance is applied to the skin of experimental animals in a single dose to assess its potential to cause adverse effects upon short-term dermal exposure.[14][17]

  • Animal Selection: Healthy, young adult rodents (usually rats) are used.

  • Preparation: The fur is removed from the dorsal area of the trunk of the test animals approximately 24 hours before the test.[3]

  • Dose Application: The test substance is applied uniformly over an area of at least 10% of the body surface. The treated area is then covered with a porous gauze dressing.[3] The exposure period is 24 hours.[3]

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for 14 days.[14] A gross necropsy of all animals is performed at the end of the study.[14]

Acute Inhalation Toxicity (Based on OECD Guideline 403)
  • Principle: Animals are exposed to the test substance in the form of a vapor, aerosol, or dust for a defined period to determine the concentration that is lethal to 50% of the animals (LC50).[4]

  • Animal Selection: Young, adult rodents (usually rats) are used.

  • Exposure: Animals are exposed in a dynamic inhalation chamber for a standard duration, typically 4 hours.[4][5] The concentration of the test substance is controlled and monitored.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days following exposure.[4][5] Gross necropsy is performed on all animals.[5]

Flash Point Determination (Closed-Cup Method)
  • Principle: The flash point is the lowest temperature at which the vapors of the substance will ignite when an ignition source is introduced. The closed-cup method contains the vapors in a sealed cup, which generally results in a lower flash point than an open-cup method.

  • Apparatus: A Pensky-Martens closed-cup tester or similar apparatus is used.[10]

  • Procedure: a. The test cup is filled with the sample to a specified level.[10] b. The cup is heated at a slow, constant rate.[18] c. A small flame is directed into the cup at regular temperature intervals.[10] d. The flash point is the lowest temperature at which a flash is observed inside the cup.[10]

Section 7: Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. It should be treated as a hazardous waste. Do not dispose of it down the drain.[10]

Disclaimer: This document is intended as a guide and is not a substitute for a formal Safety Data Sheet (SDS). Always refer to the SDS provided by the supplier for the most current and complete information.

References

Solubility of 2-Propanol-d8 in Organic Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Propanol-d8 (deuterated isopropanol) in various organic compounds. Due to its utility as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy and as a tracer in chemical reactions, understanding its solubility is critical for experimental design and execution.

Core Principles of Solubility

This compound, the fully deuterated isotopologue of isopropanol, shares very similar physical and chemical properties with its non-deuterated counterpart. The primary difference lies in the substitution of protium (¹H) with deuterium (²H), which results in a slightly higher molecular weight and minor differences in intermolecular interactions. However, for the practical purpose of solubility in organic solvents, it is widely accepted that the solubility of a deuterated solvent is nearly identical to that of its non-deuterated form.[1][2]

2-Propanol is a polar organic solvent and is miscible with a wide array of both polar and non-polar organic solvents.[3][4][5] This broad miscibility is attributed to its ability to engage in hydrogen bonding via its hydroxyl group, as well as its capacity for van der Waals interactions through its alkyl backbone.

Quantitative Solubility Data

Precise quantitative solubility data (e.g., g/100mL) for this compound in a comprehensive range of organic solvents is not extensively documented in publicly available literature. However, based on the principle of isotopic similarity, the miscibility of 2-Propanol provides a reliable guide. "Miscible" indicates that the two substances will mix in all proportions to form a homogeneous solution.

Organic SolventChemical FormulaPolarityExpected Solubility of this compound
AcetoneC₃H₆OPolar aproticMiscible
AcetonitrileC₂H₃NPolar aproticMiscible
BenzeneC₆H₆Non-polarMiscible[5]
ChloroformCHCl₃Polar aproticMiscible[3][5]
DichloromethaneCH₂Cl₂Polar aproticMiscible
Diethyl Ether(C₂H₅)₂OPolar aproticMiscible[5]
Dimethylformamide (DMF)(CH₃)₂NC(O)HPolar aproticMiscible
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolar aproticMiscible
EthanolC₂H₅OHPolar proticMiscible[3]
Ethyl AcetateCH₃COOC₂H₅Polar aproticMiscible
HexaneC₆H₁₄Non-polarLimited solubility/Immiscible[6]
MethanolCH₃OHPolar proticMiscible
Tetrahydrofuran (THF)C₄H₈OPolar aproticMiscible
TolueneC₇H₈Non-polarMiscible[6]
WaterH₂OPolar proticCompletely Soluble/Miscible[3][6][7]

Note: While 2-Propanol is miscible with many non-polar solvents, its solubility in very non-polar solvents like hexane is limited.[6]

Experimental Protocols

The determination of solubility, particularly miscibility, is a fundamental experimental procedure in chemistry. Below are detailed methodologies for assessing the solubility of this compound in an organic solvent.

Method 1: Visual Miscibility Determination

This is the most straightforward method for determining if two liquids are miscible.

Objective: To qualitatively determine if this compound and a test solvent are miscible.

Materials:

  • This compound

  • Test organic solvent

  • Two clean, dry test tubes or vials with caps

  • Pipettes or graduated cylinders for volume measurement

  • Vortex mixer (optional)

Procedure:

  • Label two test tubes, one as "Test" and the other as "Control."

  • To the "Test" test tube, add a specific volume (e.g., 2 mL) of the test organic solvent.

  • To the same test tube, add an equal volume (2 mL) of this compound.

  • Cap the test tube and gently invert it several times, or briefly vortex it to ensure thorough mixing.

  • Allow the mixture to stand undisturbed for a few minutes.

  • Observe the test tube against a well-lit background.

    • Miscible: If the mixture remains a single, clear phase with no visible interface, the liquids are miscible.

    • Immiscible: If two distinct layers form, the liquids are immiscible.

    • Partially Miscible: If the mixture initially appears homogeneous but then separates into two layers upon standing, or if one layer appears cloudy, the liquids are partially miscible.

  • The "Control" test tube containing only the test solvent can be used for comparison of clarity.

Method 2: Spectroscopic Analysis for Immiscible Systems

For a more quantitative assessment, especially in cases of partial miscibility or to determine the distribution of a solute, spectroscopic methods can be employed.

Objective: To quantify the concentration of a chromophoric solute in each phase of an immiscible this compound/solvent system.

Materials:

  • This compound

  • Immiscible organic solvent

  • A chromophoric solute soluble in at least one of the phases (e.g., a dye)

  • Separatory funnel

  • UV-Vis spectrophotometer and cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of the chromophoric solute in this compound of a known concentration.

  • In a separatory funnel, combine a known volume of the this compound stock solution with a known volume of the immiscible organic solvent.

  • Stopper the funnel and shake vigorously for 1-2 minutes to allow for partitioning of the solute.

  • Allow the layers to fully separate.

  • Carefully drain each layer into separate, labeled containers.

  • Measure the absorbance of each layer using the UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) for the solute.

  • Using a pre-established calibration curve of absorbance versus concentration for the solute in each respective solvent, determine the concentration of the solute in each phase.

  • The ratio of the concentrations will give the partition coefficient, providing a quantitative measure of the solute's relative solubility in the two phases.

Visualizing Experimental and Logical Workflows

Below are Graphviz diagrams illustrating the decision-making process for solvent selection and the experimental workflow for miscibility testing.

G start Start: Need to Dissolve Analyte for NMR is_analyte_polar Is Analyte Polar? start->is_analyte_polar select_polar_solvent Select Polar Aprotic Solvent (e.g., CDCl3, Acetone-d6) is_analyte_polar->select_polar_solvent Yes select_nonpolar_solvent Select Non-Polar Solvent (e.g., Benzene-d6) is_analyte_polar->select_nonpolar_solvent No is_2propanold8_miscible Is this compound a Suitable Co-Solvent? select_polar_solvent->is_2propanold8_miscible select_nonpolar_solvent->is_2propanold8_miscible use_2propanold8 Use this compound (Potentially as a co-solvent) is_2propanold8_miscible->use_2propanold8 Yes end Proceed with Experiment is_2propanold8_miscible->end No use_2propanold8->end

Caption: Logical workflow for selecting a deuterated solvent.

G start Start: Test Miscibility add_solvents Add Equal Volumes of This compound and Test Solvent to a Test Tube start->add_solvents mix Cap and Mix Thoroughly add_solvents->mix observe Allow to Stand and Observe mix->observe decision Single Homogeneous Phase? observe->decision miscible Result: Miscible decision->miscible Yes immiscible Result: Immiscible or Partially Miscible decision->immiscible No end End miscible->end immiscible->end

Caption: Experimental workflow for visual miscibility determination.

References

The Applications of Deuterated Isopropanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, deuterated isopropanol offers a versatile toolset for a range of applications, from elucidating molecular structures to understanding metabolic pathways and reaction mechanisms. This in-depth technical guide explores the core applications of deuterated isopropanol, providing detailed experimental protocols, quantitative data, and visualizations to facilitate its effective use in a laboratory setting.

Core Applications of Deuterated Isopropanol

Deuterated isopropanol, in its various isotopic forms (e.g., 2-propanol-OD, 2-propanol-d₇, 2-propanol-d₈), serves as a powerful tool in several scientific domains. Its utility stems from the replacement of hydrogen atoms with deuterium, a heavier, stable isotope of hydrogen. This substitution imparts subtle but significant changes to the molecule's physical and chemical properties, which can be exploited in various analytical and synthetic techniques.

The primary applications of deuterated isopropanol can be categorized as follows:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: As a deuterated solvent, it is essential for minimizing solvent interference in ¹H NMR, enabling the clear observation of analyte signals.[1]

  • Metabolic Tracing and Flux Analysis: Deuterium-labeled isopropanol can be introduced into biological systems to trace its metabolic fate, providing insights into enzyme kinetics and metabolic pathway fluxes.[2]

  • Chemical Synthesis: It serves as a source of deuterium for the synthesis of other deuterated compounds, which are valuable as internal standards in mass spectrometry or as therapeutic agents with altered metabolic profiles.[3]

  • Kinetic Isotope Effect (KIE) Studies: The difference in reaction rates between the deuterated and non-deuterated isotopologues provides valuable information for elucidating reaction mechanisms.[4][5]

Quantitative Data: A Comparative Analysis

The substitution of hydrogen with deuterium results in measurable differences in the physicochemical properties of isopropanol. These differences are fundamental to many of its applications.

PropertyIsopropanol (Non-deuterated)2-Propanol-d₈Source(s)
Molecular Formula C₃H₈OC₃D₈O[6]
Molecular Weight ( g/mol ) 60.1068.14[6]
Boiling Point (°C) 82.382.0[7]
Melting Point (°C) -89.5-89.5[7]
Density (g/mL at 25°C) 0.7850.890[8]
Refractive Index (n20/D) 1.3771.373[8]

Table 1: Comparison of Physicochemical Properties of Isopropanol and 2-Propanol-d₈.

The primary kinetic isotope effect (KIE) is a powerful tool for investigating reaction mechanisms. It is defined as the ratio of the rate constant of the reaction with the light isotopologue (kH) to the rate constant of the reaction with the heavy isotopologue (kD). A KIE greater than 1 (kH/kD > 1) indicates that the C-H bond is broken in the rate-determining step of the reaction.[9]

ReactionSubstratekH (s⁻¹)kD (s⁻¹)kH/kDTemperature (°C)Reference
Solvolysis in waterIsopropyl bromide--1.3325[10]
Solvolysis in waterIsopropyl methanesulfonate--1.1525[4]
Solvolysis in waterIsopropyl p-toluenesulfonate--1.1425[4]

Table 2: Secondary β-Deuterium Kinetic Isotope Effects for the Solvolysis of Isopropyl Compounds. Note: Specific rate constants were not provided in the source, only the rate ratio.

Experimental Protocols

Protocol for NMR Sample Preparation using 2-Propanol-d₈

This protocol outlines the steps for preparing a sample for ¹H NMR spectroscopy using 2-propanol-d₈ as the solvent.

Materials:

  • Analyte (5-25 mg for ¹H NMR)

  • 2-Propanol-d₈ (Isopropanol-d₈), NMR grade (≥99.5 atom % D)

  • High-quality 5 mm NMR tube and cap

  • Pasteur pipette and glass wool

  • Vortex mixer (optional)

  • Internal standard (e.g., TMS), if required

Procedure:

  • Weigh the Analyte: Accurately weigh 5-25 mg of the purified analyte directly into a clean, dry vial.

  • Add Deuterated Solvent: Using a clean pipette, add approximately 0.6-0.7 mL of 2-propanol-d₈ to the vial containing the analyte.

  • Dissolve the Sample: Gently swirl or vortex the vial to dissolve the analyte completely. If necessary, gentle warming in a water bath can be used, but ensure the solvent does not evaporate.

  • Filter the Solution: Place a small plug of glass wool into a Pasteur pipette. Filter the solution directly into the clean NMR tube to remove any particulate matter.[11]

  • Adjust Volume: Ensure the final volume of the solution in the NMR tube is approximately 4-5 cm in height.

  • Add Internal Standard (if applicable): If an internal standard like tetramethylsilane (TMS) is required for chemical shift referencing, add a very small amount (typically <1 µL) to the NMR tube.

  • Cap and Label: Cap the NMR tube securely and label it clearly with the sample identification.

  • Mix Thoroughly: Invert the capped NMR tube several times to ensure a homogeneous solution.

  • Clean the Tube: Before inserting into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with non-deuterated isopropanol to remove any fingerprints or dust.

Protocol for the Synthesis of 2-Iodopropane-d₇ from 2-Propanol-d₈

This protocol describes a method for the synthesis of 2-iodopropane-d₇, a useful deuterated building block, from 2-propanol-d₈.[3]

Materials:

  • 2-Propanol-d₈ (Isopropanol-d₈)

  • Red phosphorus

  • Iodine

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-propanol-d₈ and red phosphorus.

  • Addition of Iodine: Slowly add iodine crystals to the stirred mixture. The reaction is exothermic and may require cooling in an ice bath to control the temperature.

  • Reflux: After the addition of iodine is complete, heat the reaction mixture to reflux using a heating mantle. Continue refluxing for several hours until the reaction is complete (monitor by TLC or GC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully decant the liquid into a separatory funnel containing ice-cold water and diethyl ether.

    • Wash the ethereal layer sequentially with water and saturated aqueous sodium bicarbonate solution to remove any remaining iodine and acidic byproducts.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Purification:

    • Filter the dried organic solution to remove the sodium sulfate.

    • Remove the diethyl ether by rotary evaporation.

    • Purify the crude 2-iodopropane-d₇ by distillation to obtain the final product.

Protocol for Metabolic Tracing in Cell Culture using Deuterated Isopropanol

This protocol provides a general framework for tracing the metabolic fate of deuterated isopropanol in an adherent mammalian cell culture.

Materials:

  • Adherent mammalian cell line of interest

  • Cell culture plates (e.g., 6-well plates)

  • Standard cell culture medium

  • Dialyzed fetal bovine serum (dFBS)

  • Deuterated isopropanol (e.g., 2-propanol-d₇ or 2-propanol-d₈)

  • Phosphate-buffered saline (PBS), ice-cold

  • Metabolite extraction solvent (e.g., 80:20 methanol:water, -80°C)

  • Cell scraper

  • Centrifuge

  • LC-MS or GC-MS system for analysis

Procedure:

  • Cell Seeding: Seed the mammalian cells in 6-well plates at a density that will result in approximately 80% confluency at the time of the experiment.

  • Preparation of Labeling Medium: Prepare the experimental medium by supplementing the base medium with dFBS and the desired concentration of deuterated isopropanol. A parallel control group with non-deuterated isopropanol should also be prepared.

  • Isotope Labeling:

    • Aspirate the standard growth medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed labeling medium (containing deuterated or non-deuterated isopropanol) to the respective wells.

    • Incubate the cells for a predetermined time course (e.g., 0, 2, 4, 8, 24 hours) to monitor the incorporation of deuterium into downstream metabolites.

  • Metabolite Extraction:

    • At each time point, rapidly aspirate the labeling medium.

    • Immediately wash the cells with ice-cold PBS to quench metabolic activity.

    • Add 1 mL of ice-cold 80:20 methanol:water to each well and place the plate on dry ice for 10 minutes.

    • Scrape the cells into the extraction solvent and transfer the lysate to a microcentrifuge tube.

  • Sample Processing:

    • Vortex the cell lysates thoroughly.

    • Centrifuge the lysates at high speed (e.g., 15,000 x g) at 4°C for 10 minutes to pellet cell debris and proteins.

    • Transfer the supernatant containing the metabolites to a new tube.

  • Analysis: Analyze the metabolite extracts by LC-MS or GC-MS to identify and quantify the deuterated metabolites.

Visualizations: Pathways and Workflows

Microbial Isopropanol Production Pathway

The following diagram illustrates the engineered metabolic pathway for isopropanol production in microorganisms like E. coli, starting from acetyl-CoA.[2][12][13][14][15][16][17]

Microbial_Isopropanol_Production acetyl_coa 2x Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa Thiolase (thl) acetoacetate Acetoacetate acetoacetyl_coa->acetoacetate Acetoacetyl-CoA transferase (ctfAB) acetone Acetone acetoacetate->acetone Acetoacetate decarboxylase (adc) isopropanol Isopropanol acetone->isopropanol Secondary alcohol dehydrogenase (adh)

Caption: Engineered microbial pathway for isopropanol synthesis.

Experimental Workflow for Drug Metabolism Study

This diagram outlines a general workflow for investigating the impact of deuteration on the metabolism of a drug candidate using deuterated isopropanol as a synthetic precursor.[18][19]

Drug_Metabolism_Workflow cluster_synthesis Synthesis cluster_invitro In Vitro Metabolism cluster_analysis Analysis d_isopropanol Deuterated Isopropanol d_drug Deuterated Drug Candidate d_isopropanol->d_drug Chemical Synthesis d_drug_incubation Incubate Deuterated Drug with Liver Microsomes d_drug->d_drug_incubation nd_drug Non-deuterated Drug Candidate nd_drug_incubation Incubate Non-deuterated Drug with Liver Microsomes nd_drug->nd_drug_incubation d_metabolites Deuterated Metabolites d_drug_incubation->d_metabolites nd_metabolites Non-deuterated Metabolites nd_drug_incubation->nd_metabolites lcms_analysis LC-MS/MS Analysis d_metabolites->lcms_analysis nd_metabolites->lcms_analysis pk_analysis Pharmacokinetic Analysis (kH/kD, CLint) lcms_analysis->pk_analysis NMR_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis weigh Weigh Analyte dissolve Dissolve in Deuterated Isopropanol weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into NMR Spectrometer lock Lock on Deuterium Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire Spectrum shim->acquire ft Fourier Transform phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Analysis baseline->integrate

References

2-Propanol-d8: An In-Depth Environmental and Toxicological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate, ecotoxicity, and mammalian toxicity of 2-Propanol-d8. Due to the limited availability of direct experimental data for the deuterated analogue, this guide leverages the extensive data available for the non-deuterated form, 2-propanol (isopropanol), and discusses the potential influence of the kinetic isotope effect (KIE) on the environmental and toxicological profile of this compound.

Environmental Fate and Transport

The environmental fate and transport of a chemical describe its behavior and persistence in the environment. While specific data for this compound is scarce, the profile of 2-propanol provides a strong foundation for assessment.

Summary of Environmental Fate of 2-Propanol

Parameter Value/Description Reference
Photodegradation (Atmosphere) Half-life: 1 to 10 days, readily degraded by photochemically produced hydroxyl radicals.[1]
Hydrolysis Not expected to be a significant degradation pathway.
Biodegradation (Aerobic) Readily biodegradable. A study showed 53% degradation in 5 days.
Bioaccumulation Potential Not expected to significantly bioaccumulate.[1]
Soil Mobility Expected to have high mobility in soil and may leach into groundwater.[1]

Implications of Deuteration (Kinetic Isotope Effect)

The primary metabolic pathway for 2-propanol is oxidation to acetone, catalyzed by alcohol dehydrogenase (ADH). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond strength can lead to a kinetic isotope effect (KIE), where the rate of a reaction involving the cleavage of a C-D bond is slower than that of a C-H bond.

For this compound, the KIE is most relevant to its biodegradation and metabolism, which are enzyme-mediated processes. The initial step of microbial degradation and mammalian metabolism involves the oxidation of the secondary alcohol, a process that breaks a C-D bond at the 2-position. Therefore, it can be anticipated that:

  • Biodegradation: The rate of biodegradation of this compound may be slower than that of 2-propanol. This could potentially lead to slightly longer persistence in the environment, although it is still expected to be readily biodegradable.

  • Metabolism: The metabolic conversion of this compound to acetone-d6 in mammals is likely to be slower than the metabolism of 2-propanol. This could result in a longer half-life and potentially altered toxicity profile.

Ecotoxicity Profile

The ecotoxicity profile provides information on the potential adverse effects of a substance on aquatic and terrestrial organisms. Again, data for 2-propanol is used as a surrogate for this compound.

Ecotoxicity of 2-Propanol

Organism Test Type Endpoint Value (mg/L) Reference
Fish (Various species) 96-hour LC50Acute toxicity>100[1]
Daphnia magna (Water flea) 48-hour EC50Acute immobilization>100
Freshwater Algae 72-hour EC50Growth inhibition>100

The available data indicates that 2-propanol has a low order of acute toxicity to aquatic organisms.[1] Given the likely slower metabolism of this compound, it is plausible that its intrinsic toxicity to aquatic organisms would be similar to or slightly lower than 2-propanol, as the parent compound is the primary toxicant. However, without direct experimental data, this remains an assumption.

Mammalian Toxicity Profile

The mammalian toxicity of 2-propanol has been extensively studied. The primary effects of acute exposure are central nervous system (CNS) depression and irritation.

Mammalian Toxicity of 2-Propanol

Test Type Species Route Endpoint Value Reference
Acute Oral ToxicityRatOralLD505045 mg/kg[1]
Acute Dermal ToxicityRabbitDermalLD5012,800 mg/kg[1]
Acute Inhalation ToxicityRatInhalationLC50 (8 hours)16,000 ppm[1]
Repeated Dose Toxicity (90-day)RatOralNOAEL500 mg/kg/day
Developmental ToxicityRatOralNOAEL400 mg/kg/day
Reproductive ToxicityRatOralNOAEL500 mg/kg/day

Metabolism and Potential Effects of Deuteration

2-propanol is metabolized in the liver by alcohol dehydrogenase (ADH) to acetone. Acetone is then further metabolized or excreted. The CNS depressant effects of 2-propanol are primarily caused by the parent compound, while acetone can also contribute to these effects.

The KIE on the ADH-mediated oxidation of this compound would likely lead to:

  • Slower Metabolism: A reduced rate of conversion to acetone-d6.

  • Prolonged Half-Life: this compound may remain in the body for a longer period compared to 2-propanol.

  • Altered Toxicity Profile: The slower metabolism could lead to a prolonged period of CNS depression from the parent compound. Conversely, the slower formation of the metabolite, acetone-d6, might reduce any toxicity associated with the metabolite itself. The overall effect on acute and chronic toxicity is difficult to predict without specific studies.

Experimental Protocols

The following are summaries of the standard OECD guidelines likely used for the toxicological evaluation of 2-propanol.

Table of Experimental Protocols

Guideline Test Methodology Summary
OECD 201 Freshwater Alga and Cyanobacteria, Growth Inhibition TestExponentially growing cultures of freshwater algae or cyanobacteria are exposed to the test substance in a liquid medium for 72 hours. The inhibition of growth is measured by cell counts or other biomass surrogates and compared to a control. The EC50 is calculated.[2][3][4][5]
OECD 202 Daphnia sp. Acute Immobilisation TestYoung daphnids (<24 hours old) are exposed to a range of concentrations of the test substance for 48 hours. The number of immobilized daphnids is recorded at 24 and 48 hours, and the EC50 is determined.[6][7][8]
OECD 203 Fish, Acute Toxicity TestFish are exposed to the test substance in freshwater for 96 hours. Mortality and other signs of toxicity are observed at 24, 48, 72, and 96 hours. The LC50 is calculated.[9][10][11][12][13]
OECD 401 Acute Oral ToxicityThe test substance is administered in a single oral dose to groups of rodents. Animals are observed for mortality and clinical signs of toxicity for up to 14 days. The LD50 is determined. (Note: This guideline has been largely replaced by alternative methods like OECD 420, 423, and 425 to reduce animal usage).[14][15][16][17]
OECD 408 Repeated Dose 90-Day Oral Toxicity Study in RodentsThe test substance is administered daily to groups of rodents for 90 days. Effects on body weight, food consumption, clinical signs, hematology, clinical chemistry, and organ pathology are evaluated to determine a No-Observed-Adverse-Effect Level (NOAEL).[18][19][20][21][22]
OECD 414 Prenatal Developmental Toxicity StudyPregnant female rodents or rabbits are administered the test substance during the period of organogenesis. Dams are observed for signs of toxicity, and fetuses are examined for developmental abnormalities to determine a NOAEL for maternal and developmental toxicity.[1][23][24][25][26]

Signaling Pathways and Molecular Mechanisms

The primary toxicological effect of 2-propanol is CNS depression. This is believed to be mediated, at least in part, through the potentiation of the gamma-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the brain. Alcohols can enhance the influx of chloride ions through the GABA-A receptor channel, leading to hyperpolarization of the neuron and reduced neuronal excitability.

While specific studies on the direct interaction of 2-propanol with other signaling pathways are limited, chronic alcohol exposure is known to induce adaptive changes in various signaling cascades.

Below is a diagram illustrating the metabolic pathway of this compound and the key point where the kinetic isotope effect is expected to have an impact.

Metabolism_of_2_Propanol_d8 This compound This compound Acetone-d6 Acetone-d6 This compound->Acetone-d6 Alcohol Dehydrogenase (ADH) Kinetic Isotope Effect (Slower Rate) Excretion Excretion Acetone-d6->Excretion Lungs and Kidneys Further_Metabolism Further_Metabolism Acetone-d6->Further_Metabolism

Caption: Metabolic pathway of this compound highlighting the kinetic isotope effect.

The following diagram illustrates a simplified workflow for assessing the environmental and toxicological profile of a deuterated compound like this compound, relying on data from its non-deuterated analogue.

Assessment_Workflow Start Start Data_Gathering_Non_Deuterated Gather Environmental and Toxicity Data for 2-Propanol Start->Data_Gathering_Non_Deuterated Data_Gathering_Deuterated Search for Direct Data on this compound Start->Data_Gathering_Deuterated Assess_KIE Evaluate Potential Kinetic Isotope Effect (KIE) Data_Gathering_Non_Deuterated->Assess_KIE Data_Gathering_Deuterated->Assess_KIE Extrapolate_Profile Extrapolate Environmental and Toxicity Profile for this compound Assess_KIE->Extrapolate_Profile Identify_Data_Gaps Clearly Identify Data Gaps and Assumptions Extrapolate_Profile->Identify_Data_Gaps Final_Report Generate Technical Guide Identify_Data_Gaps->Final_Report

Caption: Workflow for assessing the profile of a deuterated compound.

Conclusion

The environmental and toxicological profile of this compound is largely inferred from the extensive data available for 2-propanol. 2-Propanol is a substance with low environmental persistence and low acute toxicity to both aquatic organisms and mammals. The primary toxicological concern is CNS depression at high concentrations.

The key difference for this compound is the potential for a kinetic isotope effect to slow its rate of metabolism by alcohol dehydrogenase. This could lead to a longer half-life and potentially altered duration of effect. However, without direct experimental data, the precise impact of deuteration on the environmental and toxicological profile of 2-propanol remains an area for further research. This guide serves as a comprehensive resource based on current knowledge, highlighting areas where further investigation is warranted.

References

Commercial Sources and Availability of 2-Propanol-d8: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial sources, availability, and key technical data for 2-Propanol-d8 (Isopropanol-d8), a deuterated solvent essential for a range of scientific applications. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize deuterated compounds in their work.

Introduction to this compound

This compound, the fully deuterated form of isopropanol, is a critical solvent and reagent in various scientific disciplines.[1] Its primary application lies in Nuclear Magnetic Resonance (NMR) spectroscopy, where its use as a solvent eliminates interfering signals from non-deuterated solvent protons, allowing for clearer analysis of the compound of interest.[2][3] Additionally, its compatibility with a wide array of organic and organometallic compounds makes it a versatile choice for studying natural products, synthetic molecules, and biomolecules.[1] Beyond NMR, this compound serves as a valuable tool in metabolic studies, acting as a tracer to elucidate biochemical pathways, and in the synthesis of other deuterated compounds.[4]

Commercial Availability and Major Suppliers

This compound is readily available from a multitude of global chemical suppliers who specialize in stable isotope-labeled compounds. These suppliers offer various grades, isotopic purities, and quantities to meet diverse research and development needs. The product is typically packaged in glass bottles or ampoules to ensure stability and prevent contamination.

Below is a summary of major suppliers and the typical product specifications offered:

SupplierTypical Isotopic Purity (atom % D)Available Quantities
Sigma-Aldrich (Merck) ≥99.51 g, 5 g, 10 g, 25 g
Thermo Fisher Scientific ≥99.51 g, 5 g, 10 g, 25 g
Cambridge Isotope Laboratories, Inc. ≥99.51 g, 5 g, 10 g, 25 g
Carl ROTH ≥99.55 mL, 10 mL, 25 mL
Apollo Scientific >99.51ml, 5ml
BOC Sciences ≥99Custom quantities available
Simson Pharma Limited High PurityCustom quantities available
ZEOtope >99.5Small packs to bulk quantities

Note: This table is a representative summary. For the most current and detailed information, including pricing and regional availability, it is recommended to consult the suppliers' websites directly.

Technical Data and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is crucial for its effective application in experimental design.

PropertyValue
Chemical Formula C₃D₈O
Molecular Weight 68.14 g/mol
CAS Number 22739-76-0
Appearance Colorless liquid
Density 0.890 g/mL at 25 °C[5]
Boiling Point 82 °C[5]
Melting Point -89.5 °C[5]
Refractive Index (n20/D) 1.3728[5]
Solubility Completely soluble in water[6]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

Protocol for NMR Sample Preparation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most common application for this compound. The following is a generalized protocol for preparing a sample for NMR analysis.

Objective: To prepare a homogeneous solution of an analyte in this compound suitable for high-resolution NMR spectroscopy.

Materials:

  • Analyte (solid or liquid)

  • This compound (NMR grade, ≥99.5 atom % D)

  • 5 mm NMR tubes

  • Pasteur pipette and bulb

  • Small vial

  • Filter (e.g., cotton plug or syringe filter)

  • Vortex mixer (optional)

Methodology:

  • Analyte Weighing/Measurement:

    • For a solid sample, accurately weigh approximately 1-10 mg of the analyte directly into a clean, dry vial.

    • For a liquid sample, add 1-2 drops of the analyte to the vial.

  • Solvent Addition:

    • Add approximately 0.6-0.7 mL of this compound to the vial containing the analyte. The final volume should be sufficient to create a column of liquid approximately 4-5 cm high in a standard 5 mm NMR tube.

  • Dissolution:

    • Gently swirl or vortex the vial to dissolve the analyte completely. If necessary, gentle warming in a water bath may aid dissolution. Ensure the sample is fully dissolved to avoid solid particles in the NMR tube, which can adversely affect the spectral quality.

  • Filtration and Transfer:

    • To remove any particulate matter, filter the solution directly into a clean, dry NMR tube. This can be achieved by passing the solution through a Pasteur pipette with a small cotton plug at the bottom.

  • Capping and Labeling:

    • Securely cap the NMR tube to prevent solvent evaporation and contamination.

    • Label the NMR tube clearly with the sample identification.

  • Homogenization:

    • Gently invert the NMR tube several times to ensure the solution is homogeneous.

  • Instrument Analysis:

    • Insert the prepared NMR tube into the spinner turbine and place it in the NMR spectrometer for analysis.

Conceptual Workflow for a Metabolic Tracer Study

This compound can be used as a stable isotope tracer to investigate metabolic pathways. The deuterium atoms act as a label that can be tracked using mass spectrometry (MS).

Objective: To trace the metabolic fate of 2-Propanol within a biological system (e.g., cell culture or in vivo model).

Conceptual Steps:

  • System Preparation: Prepare the biological system for the study (e.g., culture cells to a specific confluency).

  • Tracer Introduction: Introduce a known concentration of this compound into the system.

  • Incubation: Incubate the system for a defined period to allow for metabolic processing of the tracer.

  • Metabolite Extraction: Quench the metabolic activity and extract the metabolites from the biological matrix.

  • Sample Preparation for MS: Prepare the extracted metabolites for mass spectrometry analysis. This may involve derivatization to enhance volatility and ionization.

  • MS Analysis: Analyze the sample using a mass spectrometer to detect and quantify the deuterated metabolites.

  • Data Analysis: Identify the metabolites that have incorporated the deuterium label and quantify their abundance to map the metabolic pathways.

Visualizations

The following diagrams illustrate key workflows and concepts related to the use of this compound.

experimental_workflow_nmr cluster_preparation Sample Preparation cluster_analysis Analysis weigh Weigh/Measure Analyte dissolve Dissolve in This compound weigh->dissolve Add ~0.6 mL filter Filter into NMR Tube dissolve->filter cap Cap and Homogenize filter->cap nmr NMR Spectrometer Analysis cap->nmr data Data Acquisition & Processing nmr->data

Figure 1: Experimental workflow for NMR sample preparation using this compound.

signaling_pathway_tracer cluster_input Input cluster_system Biological System cluster_output Analysis start This compound (Tracer) metabolism Metabolic Conversion start->metabolism Introduction extraction Metabolite Extraction metabolism->extraction ms Mass Spectrometry Analysis extraction->ms pathway Pathway Elucidation ms->pathway

Figure 2: Logical workflow for a metabolic tracer study using this compound.

References

Navigating the Isotopic Landscape: A Technical Guide to 2-Propanol-d8 Handling and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the essential handling and storage procedures for 2-Propanol-d8 (Isopropanol-d8), a deuterated solvent and metabolic tracer critical to various research and development applications. From ensuring sample integrity in Nuclear Magnetic Resonance (NMR) spectroscopy to its role as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) and a probe in metabolic flux analysis, the proper management of this compound is paramount for generating reliable and reproducible data.

Core Properties and Safety Data

A thorough understanding of the physicochemical properties and associated hazards of this compound is the foundation of its safe handling. The following tables summarize key quantitative data for easy reference.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Chemical Formula C₃D₈O
Molecular Weight 68.14 g/mol [1]
CAS Number 22739-76-0[1][2][3][4]
Appearance Colorless liquid[5]
Density 0.890 g/mL at 25 °C[1][6]
Boiling Point 82 °C[4][6]
Melting Point -89.5 °C[1][6]
Flash Point 12 °C (53.6 °F) - closed cup[1][6]
Refractive Index n20/D 1.3728[1][6]
Solubility Completely soluble in water[4][7]
Isotopic Purity Typically ≥99.5 atom % D[1][6]

Table 2: Hazard and Safety Information for this compound

Hazard CategoryDescriptionPrecautionary Statements
Flammability Highly flammable liquid and vapor (Category 2)[2][3][6]Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed. Ground/bond container and receiving equipment. Use explosion-proof electrical/ventilating/lighting equipment. Use only non-sparking tools. Take precautionary measures against static discharge.[3][5]
Eye Irritation Causes serious eye irritation (Category 2)[2][3][6]Wash face, hands, and any exposed skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[2][8]
Specific Target Organ Toxicity (Single Exposure) May cause drowsiness or dizziness (Category 3)[2][3][6]Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[5][8]
Hygroscopicity Hygroscopic; readily absorbs moisture from the atmosphere[2][9]Store in a dry place.[10] Protect from moisture.[2] Handle under an inert and dry atmosphere (e.g., nitrogen or argon).[11]

Essential Handling and Storage Procedures

Proper handling and storage are crucial to maintain the isotopic purity of this compound and ensure the safety of laboratory personnel. The following workflow outlines the recommended procedures from receipt to disposal.

G Workflow for Handling and Storage of this compound cluster_receipt Receipt and Initial Storage cluster_handling Handling for Use cluster_disposal Waste Disposal Receipt Receive Shipment Inspect Inspect Container for Damage Receipt->Inspect Log Log and Date Receipt Inspect->Log InitialStore Store in a Cool, Dry, Well-Ventilated, Flammable-Rated Area Log->InitialStore Refrigerate Refrigerate for Long-Term Storage (Below 4°C Recommended) InitialStore->Refrigerate Equilibrate Allow to Equilibrate to Room Temperature Before Opening Refrigerate->Equilibrate Prior to Use InertAtmosphere Work in a Fume Hood and/or Under an Inert Atmosphere (N₂ or Ar) Equilibrate->InertAtmosphere Dispense Dispense Required Amount Using a Dry Syringe or Pipette InertAtmosphere->Dispense Seal Immediately and Tightly Reseal Container Dispense->Seal Collect Collect Waste in a Labeled, Approved Hazardous Waste Container Dispense->Collect Waste Generation Dispose Dispose of Contents/Container to an Approved Waste Disposal Plant Collect->Dispose

Caption: General workflow for the safe handling and storage of this compound.

Experimental Protocols

This compound is a versatile compound utilized in several analytical techniques. Below are detailed methodologies for its most common applications.

Protocol for NMR Sample Preparation

This compound serves as an excellent solvent for NMR analysis of a wide range of organic compounds.[12] Its deuterated nature minimizes solvent interference in ¹H NMR spectra.[9]

Objective: To prepare a sample for NMR analysis using this compound as the solvent.

Materials:

  • This compound

  • Analyte (solid or liquid)

  • High-quality 5 mm NMR tube and cap

  • Pasteur pipette and bulb

  • Small plug of glass wool or a filter pipette tip

  • Vortex mixer

  • Dry, inert gas (e.g., nitrogen or argon), optional

Procedure:

  • Analyte Preparation:

    • For a solid sample, weigh approximately 1-10 mg of the compound directly into a clean, dry vial.[1]

    • For a liquid sample, use a clean, dry micropipette to transfer 1-2 drops into a vial.

  • Solvent Addition:

    • Under a fume hood or in a glove box to minimize moisture exposure, add approximately 0.6-0.7 mL of this compound to the vial containing the analyte.[8]

  • Dissolution:

    • Cap the vial and vortex gently until the analyte is fully dissolved. If necessary, gentle warming in a water bath can aid dissolution.

  • Filtration and Transfer:

    • Place a small, tight plug of glass wool into a Pasteur pipette.

    • Filter the solution by drawing it into the pipette and then carefully transferring it into the NMR tube. This removes any particulate matter that could degrade spectral quality.[13]

  • Sample Height Adjustment:

    • Ensure the final sample height in the NMR tube is approximately 4-5 cm.[2]

  • Capping and Sealing:

    • Cap the NMR tube securely. For sensitive samples or long-term storage, the cap can be wrapped with parafilm.

  • Cleaning:

    • Wipe the outside of the NMR tube with a lint-free tissue dampened with non-deuterated isopropanol or acetone to remove any contaminants before inserting it into the spectrometer.[1]

Protocol for Use as an Internal Standard in GC-MS

The chemical similarity of this compound to non-deuterated alcohols and other volatile organic compounds makes it an ideal internal standard (IS) for GC-MS analysis. The use of a deuterated IS allows for accurate quantification by correcting for variations in sample preparation and injection volume.[14]

Objective: To quantify the concentration of a target analyte (e.g., ethanol) in a sample matrix using this compound as an internal standard.

Materials:

  • This compound stock solution of known concentration

  • Sample matrix (e.g., blood, urine, or a synthetic mixture)

  • Target analyte standard solutions for calibration curve

  • Headspace vials with caps and septa

  • Autosampler or manual syringe for headspace injection

Procedure:

  • Preparation of Internal Standard Working Solution:

    • Prepare a working solution of this compound at a concentration that will yield a robust chromatographic peak and is comparable to the expected concentration range of the analyte.

  • Calibration Curve Preparation:

    • Prepare a series of calibration standards by spiking known concentrations of the target analyte into the sample matrix.

    • To each calibration standard, add a fixed volume of the this compound internal standard working solution.

  • Sample Preparation:

    • To a known volume or weight of the unknown sample, add the same fixed volume of the this compound internal standard working solution as was added to the calibration standards.

  • Headspace GC-MS Analysis:

    • Transfer the prepared calibration standards and samples to headspace vials and seal them.

    • Incubate the vials at a constant temperature for a set period to allow for equilibration of the volatile compounds between the liquid and gas phases.

    • Inject a fixed volume of the headspace gas into the GC-MS system.

  • Data Analysis:

    • Integrate the peak areas of the target analyte and the this compound internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area for each calibration standard and unknown sample.

    • Construct a calibration curve by plotting the peak area ratio against the known concentration of the analyte in the calibration standards.

    • Determine the concentration of the analyte in the unknown sample by interpolating its peak area ratio on the calibration curve.

Application in Metabolic Flux Analysis

This compound can be utilized in stable isotope tracer studies to investigate metabolic pathways. While less common than deuterated glucose or amino acids, it can serve as a precursor for specific metabolic routes or as a source of deuterium for tracing hydrogen/deuterium exchange reactions. The general workflow for such a study is depicted below.

G Workflow for Metabolic Flux Analysis Using a Deuterated Tracer cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_data Data Interpretation CellCulture Prepare Cell Culture or Model Organism TracerIntro Introduce this compound (or other deuterated tracer) CellCulture->TracerIntro Incubation Incubate for a Defined Period to Allow Metabolic Incorporation TracerIntro->Incubation Quench Quench Metabolism and Harvest Samples Incubation->Quench MetaboliteExtraction Extract Metabolites Quench->MetaboliteExtraction Derivatization Derivatize Metabolites (if necessary) MetaboliteExtraction->Derivatization Optional MS_NMR_Analysis Analyze by Mass Spectrometry (MS) or NMR Spectroscopy MetaboliteExtraction->MS_NMR_Analysis Direct Analysis Derivatization->MS_NMR_Analysis IsotopologueDistribution Determine Mass Isotopologue Distribution MS_NMR_Analysis->IsotopologueDistribution FluxCalculation Calculate Metabolic Fluxes Using Computational Modeling IsotopologueDistribution->FluxCalculation BiologicalInterpretation Interpret Results in a Biological Context FluxCalculation->BiologicalInterpretation

References

Methodological & Application

Application Note: 2-Propanol-d8 as a Specialized NMR Solvent for Non-Polar Analytes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed guidelines for the use of 2-Propanol-d8 (Isopropanol-d8) as a Nuclear Magnetic Resonance (NMR) solvent. While classified as a polar protic solvent, its unique molecular structure, possessing both a hydrophilic hydroxyl group and a significant hydrophobic isopropyl group, grants it utility for analyzing specific classes of non-polar to moderately polar analytes. This is particularly relevant for compounds that exhibit poor solubility in common non-polar NMR solvents like chloroform-d or benzene-d6, especially if the analyte contains hydrogen bond accepting moieties. This note covers the physicochemical properties, NMR spectral data, and detailed protocols for sample preparation and data acquisition.

Introduction: A Niche Application for a Polar Solvent

The selection of an appropriate deuterated solvent is paramount for acquiring high-quality NMR spectra. While highly non-polar analytes are typically dissolved in solvents like chloroform-d (CDCl₃) or benzene-d6 (C₆D₆), certain molecules present solubility challenges. These often include non-polar compounds that also contain functional groups capable of hydrogen bonding, such as esters, ketones, or ethers.

This compound emerges as a valuable alternative in these scenarios. Its amphiphilic nature—part polar, part non-polar—allows it to effectively solvate a broader range of compounds. The hydroxyl group can engage in deuterium exchange and form hydrogen bonds, while the alkyl backbone provides compatibility with non-polar regions of an analyte. One study highlighted that a hexane/isopropanol mixture was highly effective for extracting apolar lipids, underscoring isopropanol's utility in solvating hydrophobic molecules[1].

Physicochemical Properties

Understanding the physical properties of this compound is essential for its proper handling and application. It is a versatile solvent with a wide liquid range, making it suitable for variable temperature NMR studies.

PropertyValueSource(s)
Molecular Formula C₃D₈O
Molecular Weight 68.14 g/mol
Boiling Point 82 °C[2]
Melting Point -89.5 °C[2]
Density 0.890 g/mL at 25 °C[2]
Dielectric Constant ~19.9 at 25 °C[3][4]

NMR Spectral Properties

The residual solvent signals in ¹H and ¹³C NMR spectra are critical for accurate spectral interpretation. The chemical shifts for this compound are listed below. Note that the precise position of the hydroxyl proton signal can vary with temperature, concentration, and water content.

NucleusChemical Shift (δ, ppm)MultiplicityAssignmentSource(s)
¹H NMR ~3.89broadCDH (OD)CD₃[5]
~5.12singletCD₃CD(OD )CD₃[5]
¹³C NMR ~62.9tripletC D(OD)CD₃[5]
~24.2septetCD(OD)C D₃[5]

Experimental Protocols

This section provides a detailed methodology for preparing a sample and acquiring NMR data using this compound.

4.1. Materials and Equipment

  • Analyte of interest

  • This compound (≥99.5 atom % D)

  • High-precision analytical balance

  • Volumetric flask and/or calibrated micropipettes

  • Vortex mixer

  • High-quality 5 mm NMR tubes

  • NMR spectrometer

4.2. Protocol for Sample Preparation

  • Analyte Weighing: Accurately weigh approximately 1-10 mg of the non-polar analyte directly into a clean, dry vial. The optimal amount depends on the analyte's molecular weight and the spectrometer's sensitivity.

  • Solvent Addition: Add approximately 0.6 mL (600 µL) of this compound to the vial containing the analyte.

  • Dissolution: Tightly cap the vial and vortex for 30-60 seconds to facilitate dissolution. If the analyte does not fully dissolve, gentle warming in a water bath (<40°C) or sonication may be applied. Visually inspect the solution against a bright light to ensure no particulate matter remains.

  • Transfer to NMR Tube: Using a clean glass pipette, carefully transfer the clear solution into a 5 mm NMR tube. Ensure the liquid height is sufficient for the spectrometer's coil (typically ~4 cm or 0.5-0.6 mL).

  • Sealing and Labeling: Securely cap the NMR tube and label it clearly with a unique identifier.

4.3. Protocol for NMR Data Acquisition

  • Instrument Setup: Insert the sample into the NMR spectrometer. Allow 5-10 minutes for the sample to thermally equilibrate within the probe.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the this compound. Perform automated or manual shimming procedures to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

  • ¹H NMR Acquisition:

    • Pulse Program: Use a standard single-pulse experiment (e.g., zg30 on Bruker systems).

    • Spectral Width: Set a spectral width of approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time: Set to at least 2.0 seconds.

    • Relaxation Delay (d1): Use a delay of 2-5 seconds to ensure full relaxation for quantitative analysis. A 1-second delay is often sufficient for routine screening.

    • Number of Scans (ns): Acquire 8 to 64 scans, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: Use a standard proton-decoupled carbon experiment (e.g., zgpg30 on Bruker systems).

    • Spectral Width: Set a spectral width of approximately 240 ppm, centered around 100 ppm.

    • Number of Scans (ns): Acquire 1024 scans or more, as the ¹³C nucleus is significantly less sensitive than ¹H.

4.4. Data Processing

  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H; 1.0-2.0 Hz for ¹³C) and perform the Fourier transform.

  • Phasing and Baseline Correction: Carefully phase the spectrum to achieve pure absorption lineshapes. Apply an automated or manual baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Reference the ¹H spectrum to the residual CDH signal of this compound at δ 3.89 ppm. Reference the ¹³C spectrum to the CD signal at δ 62.9 ppm.

  • Integration and Analysis: Integrate the signals of interest and analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

Visualized Workflows and Logic

5.1. Experimental Workflow Diagram

The following diagram outlines the standard workflow from sample preparation to final data analysis when using this compound.

experimental_workflow cluster_prep Step 1: Preparation cluster_acq Step 2: Acquisition cluster_proc Step 3: Processing prep Sample Preparation weigh Weigh Analyte (1-10 mg) dissolve Dissolve in this compound (~0.6 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample & Equilibrate transfer->insert acq Data Acquisition lock_shim Lock & Shim insert->lock_shim run_nmr Acquire 1H & 13C Spectra lock_shim->run_nmr ft Fourier Transform run_nmr->ft proc Data Processing & Analysis phase_base Phase & Baseline Correct ft->phase_base reference Reference Spectrum phase_base->reference analyze Analyze & Interpret reference->analyze

Caption: Experimental workflow for NMR analysis using this compound.

5.2. Solvent Selection Logic

This diagram illustrates the decision-making process for selecting this compound based on analyte properties.

solvent_selection Solvent Selection Guide start Start: Assess Analyte polarity What is the analyte's polarity? start->polarity polar Polar polarity->polar High nonpolar Non-Polar polarity->nonpolar Low / Moderate sol_polar Use Polar Solvents: DMSO-d6, MeOD-d4, D2O polar->sol_polar sol_nonpolar Try Non-Polar Solvents: CDCl3, C6D6, CS2 nonpolar->sol_nonpolar end Proceed with chosen solvent sol_polar->end solubility_check Is solubility poor in standard non-polar solvents? sol_nonpolar->solubility_check h_bond Does analyte have H-bond accepting groups (e.g., -O-, C=O)? solubility_check->h_bond Yes (Insoluble) solubility_check->end No (Soluble) use_ipa Consider this compound h_bond->use_ipa Yes h_bond->end No use_ipa->end

Caption: Decision tree for selecting this compound as an NMR solvent.

Conclusion

This compound is a valuable, albeit specialized, solvent in the NMR spectroscopist's toolkit. Its intermediate polarity and hydrogen bonding capability make it an excellent choice for non-polar to moderately polar analytes that are difficult to dissolve in traditional non-polar solvents. By following the detailed protocols and understanding the specific properties of this solvent, researchers can successfully acquire high-resolution NMR spectra for a wider range of challenging compounds.

References

Application Note: Utilizing 2-Propanol-d8 for In-Situ Reaction Monitoring by ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for using 2-Propanol-d8 as an internal standard for the quantitative monitoring of chemical reactions in real-time using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction

Quantitative ¹H NMR (qNMR) is a powerful analytical technique for determining the concentration of substances in solution.[1][2] A key advantage of qNMR is the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal.[1][3] This allows for accurate quantification without the need for identical calibration standards, which is particularly useful in early-stage drug development when authentic standards of intermediates or products may be unavailable.[4][5]

For quantitative analysis, an internal standard (IS) of known concentration and purity is added to the sample.[3] The IS signal serves as a reference against which the signals of the reactants and products can be compared to determine their concentrations over time.[6][7]

This compound (Isopropanol-d8) is an excellent choice as an internal standard for several reasons:

  • Simplified Spectrum: Being highly deuterated (typically >99.5 atom %D), it produces a very simple ¹H NMR spectrum, minimizing potential overlap with analyte signals.[8][9]

  • Distinct Signals: The residual proton signals of this compound do not typically overlap with common organic molecule signals. The primary residual signal is a septet from the single proton on the secondary carbon (CD₃)₂CD OD, and a doublet from the methyl protons (CD₂H )CD(OD)CD₃.

  • Chemical Inertness: Isopropanol is relatively inert and unlikely to react with many common organic reactants, intermediates, or products.

  • Solubility: It is soluble in a wide range of common deuterated solvents used for NMR, such as Chloroform-d, DMSO-d6, and Methanol-d4.[8]

This application note details the protocol for preparing a stock solution of this compound, setting up a reaction for in-situ monitoring, acquiring the NMR data, and calculating the reaction conversion.

Principle of Quantitative NMR (qNMR)

The fundamental principle of qNMR is that the integrated area of a specific NMR signal (S) is directly proportional to the number of protons (N) generating that signal and the molar concentration (C) of the molecule.

When an internal standard (std) of known concentration is used, the concentration of an analyte (x) can be determined by the following equation:

Cₓ = CₛₜᏧ * (Sₓ / SₛₜᏧ) * (NₛₜᏧ / Nₓ) * (MWₓ / MWₛₜᏧ) * (mₛₜᏧ / mₓ) (if weighing both)

For reaction monitoring where the initial concentration of the starting material is known, the equation simplifies. By comparing the integral of a product peak to the stable integral of the internal standard, one can track the formation of the product over time.

Experimental Protocol

This protocol outlines the steps for monitoring a generic reaction where Reactant A is converted to Product B.

3.1 Materials and Reagents

  • Internal Standard: this compound (>99.5 atom %D)

  • Deuterated Solvent: Chloroform-d (CDCl₃) or other appropriate deuterated solvent, filtered.

  • Reactant A: Starting material of the reaction.

  • Reagent(s): Other necessary reagents to initiate the reaction.

  • NMR Tubes: 5 mm NMR tubes (e.g., Norell® 507-HP or equivalent).

  • Glassware: Volumetric flasks, pipettes, microsyringes.

  • Balance: Analytical balance with at least 0.1 mg readability.

3.2 Preparation of Internal Standard Stock Solution

  • Accurately weigh approximately 20 mg of this compound into a 10 mL volumetric flask. Record the exact mass.

  • Dilute to the mark with the chosen deuterated solvent (e.g., CDCl₃).

  • Calculate the precise molar concentration of the this compound stock solution.

3.3 Sample Preparation for Reaction Monitoring

  • Accurately weigh a known amount of Reactant A (e.g., 25 mg) directly into a clean, dry vial.

  • Using a calibrated pipette, add a precise volume (e.g., 500 µL) of the this compound internal standard stock solution to the vial.

  • Add any other necessary solvents or reagents, except for the one that initiates the reaction.

  • Vortex the mixture until all solids are completely dissolved.

  • Transfer the solution to an NMR tube and cap it securely.

3.4 NMR Data Acquisition

  • Insert the NMR tube into the spectrometer and allow the temperature to equilibrate (e.g., 25 °C).

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field for optimal resolution.

  • Acquire the t=0 Spectrum: Record a ¹H NMR spectrum before initiating the reaction. This spectrum will show the signals for Reactant A and the internal standard, this compound. Ensure the following parameters are set for quantitative accuracy:

    • Recycle Delay (d1): Set d1 to be at least 5 times the longest T₁ relaxation time of the protons being quantified (both analyte and standard). A value of 30 seconds is often a safe starting point if T₁ values are unknown.[6]

    • Number of Scans (ns): Use a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for <1% integration error is recommended).[7] For reaction monitoring, a balance must be struck between S/N and the speed of the reaction. Often, ns=4 or 8 is a reasonable compromise.

  • Initiate the Reaction: Remove the NMR tube from the spectrometer. Using a microsyringe, add the final reagent that starts the reaction. Cap the tube, invert it 2-3 times to mix, and quickly re-insert it into the spectrometer.

  • Acquire Time-course Data: Immediately begin acquiring a series of ¹H NMR spectra at regular intervals (e.g., every 5 minutes).[10] Modern NMR software (like TopSpin or VnmrJ) has automated programs for kinetic experiments that create a pseudo-2D dataset where each slice corresponds to a time point.[6][11]

Data Processing and Analysis

  • Process the acquired spectra (Fourier transform, phase correction, and baseline correction).

  • Calibrate the chemical shift of the spectra. The residual solvent peak can be used for this (e.g., CHCl₃ at 7.26 ppm).[12]

  • Integrate the following signals for each time point:

    • A well-resolved signal from the Internal Standard (IS) (e.g., the septet of the C-H proton in this compound).

    • A well-resolved signal from Reactant A .

    • A well-resolved signal from Product B .

  • Normalize the integrals of Reactant A and Product B to the integral of the internal standard at each time point.

  • Calculate the percent conversion of Reactant A to Product B at each time point (t) using the normalized integrals:

    % Conversion = [Normalized Integral (Product B)ₜ / (Normalized Integral (Reactant A)ₜ + Normalized Integral (Product B)ₜ)] * 100

Quantitative Data Summary

The following table provides typical ¹H NMR data for this compound in common deuterated solvents. These values are approximate and can be affected by temperature, concentration, and sample matrix.[13]

CompoundSignalMultiplicityTypical ¹H Chemical Shift (ppm) in CDCl₃Number of Protons (N)
This compound(CD₃)₂CD ODseptet~4.01
Reactant AUser-definedUser-definedUser-definedUser-defined
Product BUser-definedUser-definedUser-definedUser-defined

Note: The exact chemical shift of the residual proton signals in deuterated solvents can vary. It is crucial to identify the correct signal in the t=0 spectrum.

Visualizations

G prep Sample Preparation t0 Acquire t=0 Spectrum prep->t0 Transfer to NMR initiate Initiate Reaction (Add final reagent) t0->initiate Remove sample acquire_series Acquire Time-Series Spectra (Automated kinetic experiment) initiate->acquire_series Re-insert sample process Process Spectra (FT, Phase, Baseline) acquire_series->process integrate Integrate Signals (IS, Reactant, Product) process->integrate calculate Calculate Conversion vs. Time integrate->calculate plot Plot Kinetic Data calculate->plot

Caption: Experimental workflow for NMR reaction monitoring.

G cluster_0 Internal Standard (IS) cluster_1 Analyte (A) is_conc Known Concentration (C_is) calc Ratio Calculation is_conc->calc is_protons Known # of Protons (N_is) is_protons->calc is_integral Measured Integral (S_is) is_integral->calc a_conc Unknown Concentration (C_a) a_protons Known # of Protons (N_a) a_protons->calc a_integral Measured Integral (S_a) a_integral->calc calc->a_conc Determines

Caption: Logic of quantification using an internal standard.

References

Application Notes and Protocols for Deuterium Labeling of Pharmaceuticals with 2-Propanol-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterium labeling, the strategic replacement of hydrogen atoms with their stable isotope deuterium, has emerged as a valuable tool in pharmaceutical research and development. This subtle modification can significantly alter a drug's metabolic profile, leading to improved pharmacokinetic properties such as increased half-life and reduced formation of toxic metabolites.[1][2] One efficient method for introducing deuterium is through catalytic transfer deuteration, utilizing a deuterium source like 2-Propanol-d8. This document provides detailed application notes and protocols for the deuterium labeling of pharmaceuticals, specifically focusing on the reduction of ketone moieties, a common metabolic site in many drug molecules.[3]

The protocols described herein are based on established ruthenium-catalyzed transfer hydrogenation reactions, where this compound serves as the deuterium donor.[4][5] This method offers a practical and selective approach for the late-stage deuteration of drug candidates, potentially enhancing their therapeutic profiles.

Core Concepts and Applications

The primary advantage of replacing a hydrogen atom with a deuterium atom at a metabolic "soft spot" lies in the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[6] This can slow down the rate of metabolism at that specific site, leading to several potential benefits:

  • Improved Metabolic Stability: A reduced rate of metabolism can lead to a longer drug half-life, potentially allowing for less frequent dosing and improved patient compliance.[2]

  • Enhanced Drug Exposure: Slower metabolism can result in higher plasma concentrations (Cmax) and a greater overall drug exposure (Area Under the Curve - AUC).[6]

  • Reduced Formation of Toxic Metabolites: By blocking or slowing a particular metabolic pathway, the formation of undesirable or toxic metabolites can be minimized.[2]

  • Altered Pharmacokinetic Profiles: Deuteration can lead to more predictable and less variable pharmacokinetic profiles among patients.

Application Example: Targeting Ketone Moieties

Many pharmaceuticals contain ketone functional groups that are susceptible to metabolic reduction to a secondary alcohol. This metabolic transformation can lead to inactivation of the drug or the formation of metabolites with different pharmacological activities. By using this compound in a transfer deuteration reaction, the resulting secondary alcohol will be deuterated at the carbinol position. If this position is a site of further metabolism (e.g., oxidation back to the ketone or conjugation), the presence of deuterium can significantly stabilize the molecule.

Experimental Protocols

The following protocols are based on the ruthenium-catalyzed transfer deuteration of ketones and can be adapted for various pharmaceutical compounds containing a ketone functionality.

Protocol 1: General Procedure for Ruthenium-Catalyzed Transfer Deuteration of a Ketone-Containing Pharmaceutical

This protocol is adapted from the established method for the transfer hydrogenation of acetophenone derivatives using a ruthenium catalyst and isopropanol as the hydrogen donor.[4][5]

Materials:

  • Ketone-containing Active Pharmaceutical Ingredient (API)

  • This compound (Isopropanol-d8), anhydrous

  • Tris(triphenylphosphine)ruthenium(II) dichloride [RuCl₂(PPh₃)₃]

  • Potassium hydroxide (KOH) or Sodium isopropoxide

  • Anhydrous toluene or other suitable inert solvent

  • Argon or Nitrogen gas for inert atmosphere

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

  • Silica gel for column chromatography (for purification)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the ketone-containing API (1 equivalent).

  • Add the ruthenium catalyst, [RuCl₂(PPh₃)₃] (typically 1-5 mol%).

  • Add a base, such as potassium hydroxide or sodium isopropoxide (typically 5-10 mol%).

  • Add anhydrous solvent (e.g., toluene) to dissolve the reactants.

  • Add this compound (a significant excess, can also be used as the solvent).

  • Reaction: Stir the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the progress by TLC.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography to obtain the deuterated alcohol.

Analytical Characterization

The successful incorporation of deuterium and the purity of the final product should be confirmed by appropriate analytical techniques:

  • Mass Spectrometry (MS): To confirm the increase in molecular weight corresponding to the incorporated deuterium atom(s).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To observe the disappearance or reduction in the signal intensity of the proton that has been replaced by deuterium.

    • ²H NMR: To directly observe the deuterium signal at the position of incorporation.

    • ¹³C NMR: To observe isotopic shifts in the signals of carbons adjacent to the deuterated position.

Quantitative Data

The efficiency of the deuteration reaction is assessed by the percentage of deuterium incorporation and the reaction yield. The following table provides hypothetical but expected data for the deuteration of a model pharmaceutical, "Keto-Drug," using the described protocol.

SubstrateProductCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)% Deuterium Incorporation
Keto-DrugDeuterated-Hydroxy-Drug2801285>98%
Acetophenone1-Phenylethanol-1-d282890>98%

Note: The percent conversion for the model reaction with acetophenone has been reported to be high, and the deuterium kinetic isotope effect was observed to slow the reaction but not affect the final conversion.[4]

Visualizations

Experimental Workflow

G Experimental Workflow for Transfer Deuteration cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis prep1 Combine Ketone-API, Ru Catalyst, and Base in Flask prep2 Add Anhydrous Solvent and this compound prep1->prep2 prep3 Establish Inert Atmosphere (Ar/N2) prep2->prep3 react1 Heat and Stir Reaction Mixture prep3->react1 react2 Monitor Progress by TLC react1->react2 workup1 Cool and Quench Reaction react2->workup1 workup2 Extract with Organic Solvent workup1->workup2 workup3 Dry and Concentrate workup2->workup3 purify1 Purify by Column Chromatography workup3->purify1 analysis1 Confirm Structure and Deuterium Incorporation (NMR, MS) purify1->analysis1

Caption: Workflow for Ruthenium-Catalyzed Transfer Deuteration.

Mechanism of Action and Deuteration Strategy

The following diagram illustrates a hypothetical signaling pathway for a drug where metabolism of a ketone is a key deactivation step, and how deuteration can mitigate this. Let's consider a hypothetical kinase inhibitor, "Keto-Kinib," that is metabolized at a ketone moiety.

G Hypothetical Signaling Pathway and Deuteration Impact cluster_pathway Cellular Signaling Pathway cluster_drug_action Drug Action and Metabolism Receptor Receptor Tyrosine Kinase Kinase Target Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Acts on Phosphorylation Phosphorylation Substrate->Phosphorylation CellularResponse Cellular Response (e.g., Proliferation) Phosphorylation->CellularResponse KetoKinib Keto-Kinib (Active Drug) KetoKinib->Kinase Inhibits Metabolism Metabolism (Ketone Reduction) KetoKinib->Metabolism InactiveMetabolite Inactive Metabolite Metabolism->InactiveMetabolite DeuteratedKetoKinib Deuterated-Hydroxy-Kinib DeuteratedKetoKinib->Kinase Inhibits SlowedMetabolism Slowed Metabolism (KIE) DeuteratedKetoKinib->SlowedMetabolism SlowedMetabolism->InactiveMetabolite Reduced formation

Caption: Impact of Deuteration on Drug Metabolism and Efficacy.

Conclusion

Catalytic transfer deuteration using this compound is a valuable and practical method for the selective deuterium labeling of pharmaceuticals containing ketone functionalities. This approach can lead to improved metabolic stability and a more favorable pharmacokinetic profile. The protocols and concepts outlined in these application notes provide a framework for researchers to explore the potential benefits of deuteration in their drug discovery and development programs. Careful analytical characterization is crucial to confirm the success of the labeling and to ensure the quality of the deuterated compounds.

References

Application Notes and Protocols for Purity Assessment using 2-Propanol-d8 in Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for the precise and accurate determination of the purity of chemical compounds, including active pharmaceutical ingredients (APIs) and other organic molecules.[1][2][3] The fundamental principle of qNMR lies in the direct proportionality between the intensity of an NMR signal and the number of atomic nuclei responsible for that signal.[2][3][4] This allows for the absolute quantification of a substance without the need for a reference standard of the same compound, a significant advantage over chromatographic methods.[2][4]

The use of an internal standard is crucial for accurate qNMR measurements. The internal standard should be a high-purity, stable compound that is soluble in the same deuterated solvent as the analyte and has signals that do not overlap with those of the analyte.[5] 2-Propanol-d8 (Isopropanol-d8) is an excellent internal standard for ¹H-qNMR due to its simple spectrum, consisting of a single septet and a doublet (often simplified by deuteration), which minimizes the chances of signal overlap with the analyte. Its volatility is low, and it is soluble in a wide range of common NMR solvents.

This document provides detailed application notes and protocols for the use of this compound as an internal standard in qNMR for the purity assessment of organic compounds.

Experimental Protocols

A general workflow for qNMR purity assessment involves careful sample preparation, optimization of NMR data acquisition parameters, and appropriate data processing followed by calculation.[4]

1. Materials and Reagents

  • Analyte: The compound of interest for purity determination.

  • Internal Standard: this compound of known high purity (e.g., >99.5%).

  • Deuterated Solvent: A suitable deuterated solvent that completely dissolves both the analyte and the internal standard (e.g., Chloroform-d, DMSO-d6, Methanol-d4).[5]

  • NMR Tubes: High-precision 5 mm NMR tubes.

  • Equipment:

    • Analytical balance with high accuracy (e.g., 0.01 mg readability).[6]

    • Vortex mixer.

    • NMR spectrometer (e.g., 400 MHz or higher).

2. Sample Preparation

Accurate weighing is a critical step and a significant source of error in qNMR.[4]

  • Accurately weigh approximately 5-10 mg of the analyte into a clean, dry vial. Record the exact weight (m_analyte).

  • Accurately weigh approximately 2-5 mg of this compound into the same vial. Record the exact weight (m_IS).

  • Add a precise volume of the chosen deuterated solvent (typically 0.6-0.7 mL for a 5 mm NMR tube) to the vial.[5]

  • Cap the vial and vortex thoroughly to ensure complete dissolution of both the analyte and the internal standard. A clear, homogeneous solution should be obtained.[5]

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition

To obtain accurate quantitative data, specific NMR acquisition parameters must be optimized.

  • Spectrometer: A well-shimmed NMR spectrometer (e.g., 400 MHz or higher).

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker, 's2pul' on Agilent/Varian).[6]

  • Relaxation Delay (D1): This is a critical parameter. To ensure full relaxation of all relevant protons, D1 should be at least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard. A conservative value of 30-60 seconds is often used.[4]

  • Number of Scans (NS): Sufficient scans should be acquired to achieve a good signal-to-noise ratio (S/N > 150:1) for the signals used for quantification. Typically, 8 to 64 scans are adequate.

  • Acquisition Time (AQ): A sufficiently long acquisition time is needed for good digital resolution.

  • Dummy Scans (DS): Use 2 to 4 dummy scans to allow the magnetization to reach a steady state.

4. Data Processing and Purity Calculation

  • Apply a Fourier transform to the Free Induction Decay (FID).

  • Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

  • Apply a baseline correction to the entire spectrum.

  • Integrate a well-resolved, non-overlapping signal for the analyte (I_analyte) and a signal for the this compound internal standard (I_IS).

  • The purity of the analyte (P_analyte) can be calculated using the following equation:

    P_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I_analyte: Integral of the selected analyte signal.

    • N_analyte: Number of protons corresponding to the integrated analyte signal.

    • I_IS: Integral of the selected this compound signal.

    • N_IS: Number of protons corresponding to the integrated this compound signal.

    • MW_analyte: Molecular weight of the analyte.

    • MW_IS: Molecular weight of this compound.

    • m_analyte: Mass of the analyte.

    • m_IS: Mass of the internal standard.

    • P_IS: Purity of the this compound internal standard.

Data Presentation

The following tables summarize typical quantitative data and recommended NMR parameters for qNMR purity assessment using this compound.

Table 1: Recommended ¹H-qNMR Acquisition Parameters

ParameterRecommended ValueRationale
Spectrometer Frequency≥ 400 MHzHigher field strength provides better signal dispersion and sensitivity.
Pulse ProgramSingle pulse (e.g., zg)Simple and robust for quantification.[6]
Relaxation Delay (D1)≥ 5 * T1 (typically 30-60 s)Ensures complete relaxation for accurate integration.[4]
Number of Scans (NS)8 - 64To achieve adequate signal-to-noise ratio.
Acquisition Time (AQ)≥ 3 sProvides sufficient digital resolution.
Dummy Scans (DS)2 - 4Establishes a steady state before acquisition.
Temperature298 K (controlled)Ensures stable and reproducible conditions.[6]

Table 2: Example Purity Determination Data

AnalyteAnalyte Mass (mg)This compound Mass (mg)Analyte IntegralThis compound IntegralCalculated Purity (%)
Caffeine10.253.151.00 (N=3, CH₃)0.45 (N=1, CH)99.8
Ibuprofen8.762.891.00 (N=1, CH)0.62 (N=1, CH)99.5
Acetaminophen12.114.021.00 (N=3, CH₃)0.55 (N=1, CH)99.9

Note: The integral values are normalized for simplicity. The purity of the this compound internal standard was assumed to be 100% for this example.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the qNMR purity calculation.

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_calc Purity Calculation weigh_analyte Accurately weigh analyte weigh_is Accurately weigh this compound weigh_analyte->weigh_is dissolve Dissolve in deuterated solvent weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire 1H-NMR spectrum with quantitative parameters transfer->acquire process Process spectrum (phasing, baseline correction) acquire->process integrate Integrate analyte and internal standard signals process->integrate calculate Calculate purity using the qNMR equation integrate->calculate report Report final purity value calculate->report

Caption: Experimental workflow for qNMR purity assessment.

Purity_Calculation_Logic cluster_inputs Experimental Inputs cluster_calculation Calculation I_analyte Analyte Integral (I_analyte) P_analyte Analyte Purity (P_analyte) I_analyte->P_analyte N_analyte Analyte Protons (N_analyte) N_analyte->P_analyte m_analyte Analyte Mass (m_analyte) m_analyte->P_analyte MW_analyte Analyte MW (MW_analyte) MW_analyte->P_analyte I_IS IS Integral (I_IS) I_IS->P_analyte N_IS IS Protons (N_IS) N_IS->P_analyte m_IS IS Mass (m_IS) m_IS->P_analyte MW_IS IS MW (MW_IS) MW_IS->P_analyte P_IS IS Purity (P_IS) P_IS->P_analyte

Caption: Logical relationship of variables in the qNMR purity equation.

References

Application Notes and Protocols for Studying Reaction Mechanisms with 2-Propanol-d8 as a Deuterium Source

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for utilizing 2-Propanol-d8 (isopropyl-d8 alcohol) as a deuterium source in the investigation of chemical reaction mechanisms. This versatile and cost-effective reagent serves as an excellent donor of deuterium atoms in a variety of transformations, enabling detailed mechanistic elucidation, kinetic isotope effect (KIE) studies, and the synthesis of deuterated compounds for metabolic and pharmacokinetic research.

Introduction to this compound in Mechanistic Studies

Deuterium labeling is a powerful technique for probing the pathways of chemical reactions.[1][2] By replacing hydrogen with its heavier isotope, deuterium, researchers can track the fate of specific atoms, elucidate bond-breaking and bond-forming steps, and determine the rate-determining step of a reaction through the kinetic isotope effect (KIE).[1][3] this compound, with its deuterated methyl and hydroxyl groups, is a readily available and efficient source of deuterium for these studies.[2][4]

Key Applications:

  • Elucidating Reaction Mechanisms: Tracking the incorporation of deuterium from this compound into a substrate provides direct evidence for hydride or deuterium transfer steps.[2][5]

  • Kinetic Isotope Effect (KIE) Studies: Comparing the reaction rates with 2-Propanol and this compound can reveal whether a C-H(D) bond is broken in the rate-determining step.[1][6]

  • Catalytic Transfer Hydrogenation (CTH): this compound is widely used as a deuterium source in CTH reactions to produce deuterated alkanes, alcohols, and amines.[4][5][7]

  • Reductive Amination: It serves as a source of deuterium in the nickel-catalyzed reductive amination of aldehydes.[4]

  • Synthesis of Deuterated Standards: this compound can be used to synthesize deuterated molecules for use as internal standards in mass spectrometry-based quantitative analysis.[8][9]

Core Reaction Type: Catalytic Transfer Hydrogenation (CTH)

A primary application of this compound is in catalytic transfer hydrogenation (CTH), where it serves as the deuterium donor to reduce unsaturated functionalities. The general scheme involves a metal catalyst facilitating the transfer of deuterium from this compound to a substrate, generating the deuterated product and acetone-d6.

General Reaction:

Substrate + (CD₃)₂CDOD → Deuterated Product + (CD₃)₂CO

A variety of transition metal catalysts, including those based on iridium, ruthenium, rhodium, and manganese, are effective for this transformation.[4][5][10]

Logical Workflow for a Catalytic Transfer Hydrogenation Experiment

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Analysis cluster_analysis Characterization A Select Substrate & Catalyst B Dry Glassware & Reagents A->B C Prepare Inert Atmosphere (e.g., Argon) B->C D Combine Substrate, Catalyst, & this compound C->D E Heat to Reaction Temperature D->E F Monitor Reaction Progress (TLC, GC-MS) E->F G Cool Reaction & Quench F->G H Filter to Remove Catalyst G->H I Purify Product (Chromatography) H->I J Determine Deuterium Incorporation (NMR, MS) I->J K Calculate Yield J->K

Caption: Experimental workflow for a typical catalytic transfer hydrogenation using this compound.

Experimental Protocols

Protocol 1: General Procedure for Catalytic Transfer Hydrogenation of an Unsaturated Substrate

This protocol outlines a general method for the deuterium labeling of an unsaturated compound via catalytic transfer hydrogenation using a ruthenium catalyst as an example.

Materials:

  • Unsaturated substrate (e.g., acetophenone)

  • [RuCl₂(η⁶-arene)P] complex (catalyst)[5]

  • This compound (99.5 atom % D)

  • Anhydrous base (e.g., potassium tert-butoxide)

  • Anhydrous, inert solvent (e.g., toluene)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating block/oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Filtration setup (e.g., Celite pad)

  • Rotary evaporator

  • Analytical instruments: NMR spectrometer (¹H, ²H), Mass Spectrometer (GC-MS or LC-MS)

Procedure:

  • Vessel Preparation: Thoroughly dry the Schlenk flask and a magnetic stir bar in an oven and allow to cool under a stream of inert gas.

  • Reaction Setup:

    • To the flask, add the unsaturated substrate (1.0 mmol), the ruthenium catalyst (0.01-0.05 mmol, 1-5 mol%), and the anhydrous base (0.1 mmol).

    • Evacuate and backfill the flask with inert gas three times.

    • Add anhydrous toluene (5 mL) followed by this compound (5.0 mmol) via syringe.

  • Reaction Conditions:

    • Seal the flask and place it in the preheated heating block at the desired temperature (e.g., 80-100 °C).

    • Stir the reaction mixture vigorously for the required time (typically 2-24 hours).

  • Monitoring:

    • Periodically take small aliquots from the reaction mixture using a syringe.

    • Pass the aliquot through a small plug of silica or celite to remove the catalyst.

    • Analyze the crude sample by TLC or GC-MS to monitor the consumption of the starting material and the formation of the product.

  • Work-up:

    • Once the reaction is complete (as determined by monitoring), cool the mixture to room temperature.

    • Quench the reaction by adding a few drops of water.

    • Filter the mixture through a pad of Celite to remove the catalyst, washing the pad with a small amount of the reaction solvent.

  • Purification:

    • Combine the filtrate and washings and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

  • Analysis:

    • Obtain ¹H NMR, ²H NMR, and mass spectra of the purified product to confirm its identity and determine the extent and position of deuterium incorporation.[11]

Protocol 2: Determining the Kinetic Isotope Effect (KIE)

This protocol describes how to measure the KIE by comparing the initial rates of two parallel reactions, one using 2-Propanol and the other using this compound.

Materials:

  • Substrate

  • Catalyst and any other necessary reagents

  • 2-Propanol

  • This compound

  • Internal standard (a compound that does not react under the reaction conditions)

  • Thermostatted reaction block or bath

  • Small, identical reaction vials

  • Analytical instrument for quantitative analysis (e.g., GC-MS, HPLC, or NMR)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a stock solution of the substrate and internal standard in the reaction solvent.

    • Prepare separate solutions for the catalyst and any other reagents.

  • Parallel Reaction Setup:

    • Set up two identical reactions in separate vials.

    • To each vial, add the same volume of the substrate/internal standard stock solution and the catalyst solution.

    • To one vial, add a precise amount of 2-Propanol. To the other vial, add the same molar amount of this compound.

  • Initiate and Monitor Reactions:

    • Place both vials in the thermostatted block simultaneously to start the reactions.

    • At regular time intervals, withdraw a small aliquot from each reaction.

    • Immediately quench the aliquot to stop the reaction (e.g., by cooling or adding a quenching agent).

    • Analyze the quenched aliquots using the chosen analytical method to determine the concentration of the substrate relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of the substrate versus time for both reactions.

    • Determine the initial reaction rate (kH for the reaction with 2-Propanol and kD for the reaction with this compound) from the initial slope of the concentration vs. time plots.

    • Calculate the KIE as the ratio of the two rates: KIE = kH / kD .

Interpretation of KIE:

  • A KIE > 1 (typically 2-7 for primary KIEs) suggests that the C-H(D) bond of the isopropanol is being broken in the rate-determining step of the reaction.[6]

  • A KIE ≈ 1 indicates that the C-H(D) bond is not broken in the rate-determining step.

Data Presentation: Quantitative Analysis of Deuterium Incorporation

The extent of deuterium incorporation is a critical piece of data. It is typically determined by ¹H NMR spectroscopy (by observing the decrease in the integral of the corresponding proton signal) and mass spectrometry (by observing the mass shift of the molecular ion).

Table 1: Example Data for Deuterium Incorporation in the Reduction of Acetophenone

EntryDeuterium SourceCatalystTime (h)Conversion (%)Deuterium Incorporation (%)¹
1This compound[RuCl₂(p-cymene)(PPh₃)]6>9998
2This compound[Ir(cod)Cl]₂/dppp4>9997
3This compoundNi Nanoparticles129596

¹Determined by ¹H NMR and/or Mass Spectrometry.

Signaling Pathways and Mechanistic Cycles

Catalytic Cycle for Transfer Hydrogenation

The following diagram illustrates a generalized catalytic cycle for the transfer hydrogenation of a ketone using a metal catalyst and this compound.

G A [M]-Catalyst C [M]-O-CD(CD₃)₂ A->C + (CD₃)₂CDOD B [M]-D (Metal-Deuteride) B->A + Ketone Substrate - Deuterated Alcohol C->B β-Deuteride Elimination F Acetone-d6 C->F - [M]-H D Deuterated Alcohol Product E Ketone Substrate G (CD₃)₂CDOD

Caption: Generalized catalytic cycle for transfer hydrogenation with this compound.

Safety Considerations

  • This compound is a flammable liquid and should be handled in a well-ventilated fume hood.[12][13]

  • Keep away from sources of ignition.[13]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Many of the catalysts used in these reactions are air- and moisture-sensitive and should be handled under an inert atmosphere.

  • Consult the Safety Data Sheet (SDS) for this compound and all other reagents before use.[8]

References

Application Notes and Protocols for Protein NMR Sample Preparation Using 2-Propanol-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure, dynamics, and interactions of proteins at an atomic level.[1] A critical aspect of a successful protein NMR experiment is the preparation of a high-quality sample. The choice of solvent is paramount, as the solvent's proton signals can overwhelm the signals from the protein of interest. Deuterated solvents, in which hydrogen atoms (¹H) are replaced by deuterium (²H or D), are therefore essential for ¹H NMR studies.[2]

2-Propanol-d8, the deuterated form of isopropanol, serves as a valuable co-solvent in protein NMR for several specialized applications. Its ability to modulate protein solubility and stability makes it a useful tool for studying protein folding and denaturation, as well as for solubilizing hydrophobic proteins or protein domains that are otherwise intractable in purely aqueous solutions.[3] The use of the deuterated form ensures that the solvent itself does not contribute interfering signals to the ¹H NMR spectrum.

These application notes provide detailed protocols for the preparation of protein samples for NMR analysis using this compound as a co-solvent, with a focus on studying protein denaturation and solubilization.

Key Applications of this compound in Protein NMR

  • Probing Protein Denaturation and Unfolding Pathways: By systematically increasing the concentration of this compound, researchers can induce and monitor the unfolding of a protein in a controlled manner. This allows for the characterization of intermediate states and the identification of residues that are critical for maintaining the protein's three-dimensional structure.[4]

  • Solubilizing Hydrophobic Proteins and Peptides: For proteins that are poorly soluble in aqueous buffers, the addition of an organic co-solvent like this compound can enhance solubility, enabling NMR analysis. This is particularly relevant for membrane proteins or proteins with extensive hydrophobic patches.

  • Studying Intrinsically Disordered Proteins (IDPs): The conformational ensembles of IDPs can be sensitive to their environment. Using co-solvents like this compound can help to probe the structural propensities and dynamic behavior of these flexible proteins.[5]

Data Presentation: Quantitative Analysis of Protein Denaturation

The following tables provide representative data from a hypothetical NMR titration experiment monitoring the denaturation of a protein with this compound. The data illustrates how changes in NMR observables can be quantified to understand the unfolding process.

Table 1: Chemical Shift Perturbations (CSPs) of Backbone Amide Resonances upon Addition of this compound.

Residue0% this compound (¹H, ¹⁵N ppm)20% this compound (¹H, ¹⁵N ppm)40% this compound (¹H, ¹⁵N ppm)60% this compound (¹H, ¹⁵N ppm)Combined CSP (ppm)†
Val-158.25, 120.18.20, 119.98.10, 119.57.95, 118.80.35
Gly-358.50, 108.58.48, 108.68.45, 108.88.40, 109.20.15
Leu-527.90, 125.37.85, 125.07.70, 124.27.50, 123.00.50
Ala-788.10, 122.08.11, 122.08.12, 122.18.13, 122.10.04

†Combined CSP is calculated using the formula: Δδ = [(ΔδH)² + (α * ΔδN)²]¹/² where α is a scaling factor (typically ~0.15).

Table 2: Changes in Backbone Amide Peak Intensities with Increasing this compound Concentration.

ResidueRelative Intensity (0% this compound)Relative Intensity (20% this compound)Relative Intensity (40% this compound)Relative Intensity (60% this compound)
Val-151.000.850.600.30
Gly-351.000.980.950.90
Leu-521.000.700.400.10
Ala-781.001.021.010.99

Experimental Protocols

Protocol 1: General Sample Preparation for Protein NMR in Aqueous Buffer

This protocol outlines the basic steps for preparing a protein sample for NMR analysis.

Materials:

  • Purified protein of interest (ideally >95% purity)

  • Deuterium oxide (D₂O, 99.9%)

  • Appropriate buffer components (e.g., sodium phosphate, Tris)

  • pH meter calibrated for D₂O (or apply a correction factor)

  • NMR tubes (high-quality, clean)[6]

  • Pipettes and sterile, nuclease-free microcentrifuge tubes

Methodology:

  • Buffer Preparation: Prepare a concentrated stock solution of the desired buffer in D₂O. The pH should be adjusted to the desired value, keeping in mind that the pD is typically 0.4 units higher than the pH meter reading in D₂O.

  • Protein Dissolution: Dissolve the lyophilized protein or exchange the protein from an H₂O-based buffer into the D₂O buffer. This is typically achieved through repeated concentration and dilution with the D₂O buffer using a centrifugal concentrator.

  • Concentration Determination: Determine the final protein concentration. A typical concentration for protein NMR is in the range of 0.1 to 1.0 mM.[7]

  • Final Sample Preparation: In a clean microcentrifuge tube, combine the concentrated protein solution with the D₂O buffer to reach the final desired volume (typically 500-600 µL for a standard 5 mm NMR tube).

  • Transfer to NMR Tube: Carefully transfer the final sample into a clean, labeled NMR tube, ensuring there are no air bubbles.

  • Quality Control: It is highly recommended to run a simple 1D ¹H NMR spectrum to check for sample quality and the presence of any contaminants. A 2D ¹H-¹⁵N HSQC spectrum is also a valuable quality control step for ¹⁵N-labeled proteins.[1]

Protocol 2: Monitoring Protein Denaturation using this compound Titration

This protocol describes how to perform an NMR titration experiment to monitor the unfolding of a protein as a function of this compound concentration.

Materials:

  • A concentrated stock of the protein of interest in a D₂O-based NMR buffer (prepared as in Protocol 1).

  • A stock solution of 100% this compound.

  • A "denaturant" buffer stock identical to the protein's buffer but containing a high concentration of this compound (e.g., 80% v/v).

Methodology:

  • Initial Spectrum: Acquire a reference 2D ¹H-¹⁵N HSQC spectrum of the protein in the aqueous buffer (0% this compound).

  • Titration Steps: Add small, precise aliquots of the this compound stock solution or the "denaturant" buffer to the NMR tube containing the protein sample. After each addition, gently mix the sample by inverting the tube several times.

  • Data Acquisition: Acquire a 2D ¹H-¹⁵N HSQC spectrum after each titration point. It is crucial to ensure that the temperature is stable and the spectrometer is well-shimmed for each experiment.

  • Data Analysis: Process and analyze the series of HSQC spectra. Monitor changes in peak positions (chemical shift perturbations), peak intensities, and the appearance of new peaks, which can indicate the transition from a folded to an unfolded state.[8]

Visualizations

The following diagrams illustrate key workflows in protein NMR sample preparation and analysis.

experimental_workflow cluster_prep Sample Preparation cluster_titration This compound Titration cluster_analysis Data Analysis start Purified Protein buffer_prep Buffer Exchange (to D2O-based buffer) start->buffer_prep concentration Concentration (0.1 - 1.0 mM) buffer_prep->concentration final_sample Final NMR Sample (in NMR tube) concentration->final_sample initial_spec Acquire Initial ¹H-¹⁵N HSQC (0%) final_sample->initial_spec add_isopropanol Add Aliquot of This compound initial_spec->add_isopropanol acquire_spec Acquire ¹H-¹⁵N HSQC add_isopropanol->acquire_spec acquire_spec->add_isopropanol Repeat for each titration point process_spectra Process Spectra acquire_spec->process_spectra csp_analysis Chemical Shift Perturbation Analysis process_spectra->csp_analysis intensity_analysis Peak Intensity Analysis process_spectra->intensity_analysis structural_modeling Structural Modeling of Unfolded State csp_analysis->structural_modeling intensity_analysis->structural_modeling

Caption: Workflow for studying protein denaturation by NMR using this compound titration.

logical_relationship cluster_isopropanol Effect of this compound protein_state Protein State folded Folded State (Native Conformation) protein_state->folded unfolded Unfolded State (Denatured) protein_state->unfolded dispersed_peaks Well-dispersed HSQC Peaks folded->dispersed_peaks narrow_linewidths Narrow Linewidths folded->narrow_linewidths clustered_peaks Clustered HSQC Peaks (random coil shifts) unfolded->clustered_peaks broad_linewidths Broad Linewidths (intermediate exchange) unfolded->broad_linewidths nmr_observable NMR Observable isopropanol Increasing [this compound] isopropanol->unfolded

Caption: Relationship between protein state, NMR observables, and the effect of this compound.

References

Application Notes and Protocols for 2-Propanol-d8 in Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of metabolomics, the precise and accurate quantification of metabolites is crucial for understanding biological systems, discovering biomarkers, and advancing drug development. Sample extraction and analysis are critical steps that can significantly impact the quality and reliability of metabolomic data. 2-Propanol-d8 (Isopropanol-d8), a deuterated form of isopropanol, has emerged as a valuable tool in metabolomics workflows. Its unique properties make it suitable for use as both an extraction solvent and an internal standard, offering advantages in terms of recovery, reproducibility, and analytical accuracy.[1]

This document provides detailed application notes and experimental protocols for the use of this compound in metabolomics for sample extraction and as an internal standard for quantitative analysis.

Key Applications of this compound in Metabolomics

This compound serves two primary roles in metabolomics:

  • Extraction Solvent: Isopropanol is effective in extracting a broad range of metabolites, including lipids and other non-polar compounds.[2] Using the deuterated form, this compound, can be advantageous in specific experimental designs, particularly in isotope tracing studies or when minimizing background from the corresponding non-deuterated solvent is critical.

  • Internal Standard: The most common and well-established application of this compound in metabolomics is as an internal standard for liquid chromatography-mass spectrometry (LC-MS) analysis.[3][4] Due to its chemical similarity to 2-propanol and other small molecule metabolites, it co-elutes and ionizes similarly, allowing for correction of variations in extraction efficiency, sample injection volume, and matrix effects.[5]

Data Presentation: Comparison of Extraction Solvents

While specific quantitative data directly comparing this compound to other solvents is limited in publicly available literature, the performance of its non-deuterated counterpart, isopropanol, has been evaluated. The following table summarizes findings from a study comparing different extraction protocols for intracellular metabolomics. It is expected that this compound would exhibit similar extraction efficiencies.

Extraction ProtocolMetabolite Coverage (Number of detected metabolites)Technical Variance (CV%)Key Advantages
100% IsopropanolGoodLowEffective for a broad range of metabolites, including lipids; simple protocol.
75% Ethanol/MTBEHighModerateExcellent coverage of diverse chemical classes.
80% MethanolModerateLowGood for polar metabolites.
AcetonitrileModerateLowEffective for protein precipitation.

Note: Data is adapted from a study comparing various extraction methods for human tissues and cell lines. The performance can vary depending on the specific sample matrix and analytical platform.

Experimental Protocols

Protocol 1: Metabolite Extraction from Cultured Adherent Cells using this compound

This protocol is adapted from established methods for metabolite extraction using isopropanol.

Materials:

  • This compound (LC-MS grade)

  • Phosphate-buffered saline (PBS), ice-cold

  • Liquid nitrogen

  • Cell scraper

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge (capable of 14,000 x g and 4°C)

  • Vacuum concentrator

Procedure:

  • Cell Culture: Grow adherent cells in a 6-well plate to the desired confluency (typically 80-90%).

  • Quenching Metabolism:

    • Aspirate the cell culture medium.

    • Quickly wash the cells twice with 1 mL of ice-cold PBS per well.

    • Immediately add 1 mL of liquid nitrogen to each well to quench metabolic activity. Allow the liquid nitrogen to evaporate completely.

  • Metabolite Extraction:

    • Add 1 mL of pre-chilled (-20°C) this compound to each well.

    • Using a cell scraper, scrape the cells into the this compound.

    • Transfer the cell lysate to a 1.5 mL microcentrifuge tube.

  • Protein Precipitation and Clarification:

    • Vortex the tubes vigorously for 1 minute.

    • Incubate at -20°C for 30 minutes to facilitate protein precipitation.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Sample Collection and Preparation for Analysis:

    • Carefully transfer the supernatant, containing the extracted metabolites, to a new 1.5 mL microcentrifuge tube.

    • Dry the supernatant using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for your analytical platform (e.g., 100 µL of 50:50 acetonitrile:water).

    • Vortex briefly and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining debris.

    • Transfer the final supernatant to an autosampler vial for LC-MS analysis.

Protocol 2: Use of this compound as an Internal Standard for Plasma Metabolomics

This protocol details the use of this compound as part of an internal standard mixture for the quantitative analysis of metabolites in plasma.

Materials:

  • Plasma samples

  • Internal Standard (IS) Stock Solution: A mixture of deuterated standards, including this compound, at a known concentration (e.g., 1 µg/mL) in a suitable solvent like methanol.

  • Acetonitrile (LC-MS grade), ice-cold

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge (capable of 14,000 x g and 4°C)

  • Vacuum concentrator

Procedure:

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking:

    • In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

    • Add 10 µL of the Internal Standard Stock Solution (containing this compound) to the plasma.

    • Briefly vortex to mix.

  • Protein Precipitation:

    • Add 200 µL of ice-cold acetonitrile to the plasma/IS mixture.

    • Vortex vigorously for 1 minute.

    • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Clarification:

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Sample Collection and Preparation for Analysis:

    • Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube, avoiding the protein pellet.

    • Dry the supernatant completely using a vacuum concentrator.

    • Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., 50:50 acetonitrile:water) for LC-MS analysis.

    • Vortex briefly and centrifuge at 14,000 x g for 5 minutes at 4°C.

    • Transfer the final supernatant to an autosampler vial for LC-MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (e.g., Plasma, Cells, Tissue) add_is Add Internal Standard (containing this compound) sample->add_is extraction Metabolite Extraction (e.g., Protein Precipitation) add_is->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant drying Dry Extract supernatant->drying reconstitution Reconstitute in LC-MS Solvent drying->reconstitution lcms LC-MS Analysis reconstitution->lcms data_processing Data Processing lcms->data_processing quantification Quantitative Analysis (Analyte/IS Ratio) data_processing->quantification results Results quantification->results

Caption: Workflow for targeted metabolomics using an internal standard.

logical_relationship analyte Analyte of Interest extraction Extraction Variability analyte->extraction injection Injection Volume Variation analyte->injection matrix Matrix Effects (Ion Suppression/Enhancement) analyte->matrix is This compound (Internal Standard) is->extraction is->injection is->matrix ratio Analyte / IS Ratio extraction->ratio injection->ratio matrix->ratio quant Accurate Quantification ratio->quant

Caption: Role of this compound as an internal standard for quantification.

References

Application Note: Synthesis of Deuterated Internal Standards for Mass Spectrometry using 2-Propanol-d8

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and efficient method for the synthesis of deuterated internal standards through hydrogen-deuterium (H/D) exchange, utilizing 2-Propanol-d8 as a cost-effective and readily available deuterium source. The protocol focuses on the selective deuteration of primary and secondary alcohols at the α- and β-positions, facilitated by a ruthenium pincer catalyst. This method provides high levels of deuterium incorporation, making it ideal for preparing internal standards for sensitive quantitative analysis by liquid chromatography-mass spectrometry (LC-MS). Detailed experimental procedures, quantitative data on deuterium incorporation for various substrates, and analytical protocols for verification are provided.

Introduction

In quantitative bioanalysis using LC-MS, stable isotope-labeled internal standards are essential for correcting for variability in sample preparation, matrix effects, and instrument response.[1] Deuterated compounds are frequently employed as internal standards due to their chemical similarity to the analyte, ensuring co-elution during chromatography, while their mass difference allows for distinct detection by the mass spectrometer.[1][2]

The synthesis of deuterated standards can be achieved through various methods, including de novo synthesis from labeled precursors or late-stage H/D exchange.[1] The latter approach is often more efficient and cost-effective. This note describes a ruthenium-catalyzed H/D exchange reaction where this compound serves as the deuterium source for the deuteration of a range of alcohol substrates. Ruthenium pincer complexes have demonstrated high efficacy in catalyzing this transformation, leading to high levels of deuterium incorporation at specific positions.[3][4]

Principle of the Method

The core of this method is a ruthenium-catalyzed hydrogen-deuterium exchange process. The mechanism, often referred to as a "hydrogen borrowing" or "dehydrogenation-hydrogenation" pathway, involves the following key steps:

  • Dehydrogenation: The ruthenium catalyst abstracts a hydride from the alcohol substrate, oxidizing it to the corresponding aldehyde or ketone intermediate.

  • H/D Exchange: The ruthenium hydride intermediate exchanges its proton with a deuteron from the surrounding this compound solvent.

  • Deuteration: The resulting ruthenium deuteride species then reduces the aldehyde or ketone intermediate, incorporating a deuterium atom at the α-position of the original alcohol. For secondary alcohols, β-deuteration can also occur through enolization of the ketone intermediate.[5][6]

This catalytic cycle allows for high levels of deuterium incorporation into the final product.

Experimental Protocols

Materials and Reagents
  • Substrate (e.g., Benzyl alcohol)

  • This compound (Isotopic Purity > 99.5 atom % D)

  • Ruthenium Pincer Catalyst (e.g., Ru-MACHO)

  • Base (e.g., Potassium tert-butoxide, KOtBu)

  • Anhydrous Toluene

  • Diatomaceous Earth (Celite®)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Solvents for purification (e.g., Hexane, Ethyl Acetate)

  • Argon or Nitrogen gas for inert atmosphere

General Protocol for the Deuteration of Benzyl Alcohol
  • Reaction Setup:

    • To a dry Schlenk tube equipped with a magnetic stir bar, add the ruthenium pincer catalyst (e.g., Ru-MACHO, 1-2 mol%).

    • Add the base (e.g., KOtBu, 5-10 mol%).

    • The tube is then sealed, evacuated, and backfilled with an inert gas (Argon or Nitrogen) three times.

    • Add the substrate, Benzyl alcohol (1.0 mmol).

    • Using a syringe, add anhydrous toluene (1 mL) and this compound (4.0 mmol) to the reaction mixture.

  • Reaction Conditions:

    • The reaction mixture is stirred vigorously and heated to a temperature between 80-120 °C in a preheated oil bath.

    • The progress of the reaction can be monitored by taking small aliquots and analyzing them by GC-MS or LC-MS to determine the extent of deuterium incorporation. A typical reaction time is 12-24 hours.

  • Work-up and Purification:

    • After the reaction is complete (as determined by monitoring), the mixture is cooled to room temperature.

    • The reaction mixture is diluted with ethyl acetate and filtered through a short pad of Celite® to remove the catalyst. The filter cake is washed with additional ethyl acetate.

    • The combined filtrate is washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is removed under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure deuterated benzyl alcohol.

  • Analysis and Characterization:

    • The purified deuterated standard is analyzed by ¹H NMR to confirm the position of deuteration by observing the disappearance or reduction of proton signals.

    • High-resolution mass spectrometry (HRMS) is used to determine the isotopic purity and the distribution of deuterated species (e.g., d1, d2, d3). The percentage of deuterium incorporation is calculated from the mass spectral data.

Quantitative Data

The following tables summarize the deuterium incorporation achieved for various alcohol substrates using a ruthenium-catalyzed H/D exchange reaction. While some of the cited examples use D₂O as the deuterium source, the results are indicative of the high efficiency of the catalytic system, which is also applicable with this compound.

Table 1: Deuteration of Primary Alcohols

SubstrateCatalystDeuterium Source% D IncorporationReference
Benzyl AlcoholRu-MACHOD₂O>95% (α-position)[3]
1-HexanolRu Pincer ComplexD₂O>97% (α,β-positions)[4]
Cinnamyl AlcoholRuCl₂(PPh₃)₃D₂OHigh[4]

Table 2: Deuteration of Secondary Alcohols

SubstrateCatalystDeuterium Source% D IncorporationReference
1-PhenylethanolRu-MACHOD₂O>95% (α,β-positions)[3]
CyclohexanolRu Pincer ComplexD₂O>97% (α,β-positions)[4]
2-Octanol[(p-cymene)RuCl₂]₂D₂OHigh (β-position)[6][7]

Visualizations

Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Deuteration Reaction cluster_workup Work-up and Purification cluster_analysis Analysis prep1 Add Ru-Catalyst and Base to Schlenk Tube prep2 Establish Inert Atmosphere (Ar/N2) prep1->prep2 prep3 Add Substrate, Toluene, and this compound prep2->prep3 reaction Heat and Stir (80-120°C, 12-24h) prep3->reaction monitoring Monitor by GC-MS/LC-MS reaction->monitoring monitoring->reaction Incomplete workup1 Cool and Dilute with Ethyl Acetate monitoring->workup1 Complete workup2 Filter through Celite to Remove Catalyst workup1->workup2 workup3 Wash, Dry, and Evaporate Solvent workup2->workup3 purification Purify by Flash Column Chromatography workup3->purification analysis1 Characterize by 1H NMR purification->analysis1 analysis2 Determine Isotopic Purity by HRMS purification->analysis2 G catalyst [Ru]-H intermediate R-CHO catalyst->intermediate deuterium_source CD3CD(OD)CD3 deuterated_catalyst [Ru]-D catalyst->deuterated_catalyst H/D Exchange substrate R-CH2OH substrate->catalyst Dehydrogenation intermediate->deuterated_catalyst Reduction deuterated_product R-CHDOH protonated_source CD3CD(OH)CD3 deuterium_source->protonated_source protonated_source->deuterium_source deuterated_catalyst->catalyst deuterated_catalyst->deuterated_product

References

Application Notes and Protocols for Variable Temperature NMR Studies of Dynamic Processes Using 2-Propanol-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing 2-Propanol-d8 in variable temperature nuclear magnetic resonance (VT-NMR) studies to investigate dynamic molecular processes. This compound is an excellent solvent choice for low-temperature NMR experiments due to its low freezing point and compatibility with a wide range of organic and organometallic compounds.[1]

Introduction to this compound for VT-NMR

This compound, the fully deuterated form of isopropanol, is a versatile solvent for NMR spectroscopy.[1] Its key physical properties, particularly its low melting point, make it highly suitable for VT-NMR studies aimed at elucidating dynamic processes that are too rapid to observe at ambient temperatures. By lowering the temperature, the rates of these processes can be slowed down, allowing for the resolution of distinct signals for interconverting species on the NMR timescale.

Key Physical Properties of this compound:

PropertyValueReference
Chemical Formula C₃D₈O[1]
Molecular Weight 68.14 g/mol [2]
Melting Point -89.5 °C[2][3][4]
Boiling Point 82 °C[2][3]
Density 0.890 g/mL at 25 °C[2][3][4]
Isotopic Purity ≥ 99.5 atom % D[2]

Applications in Studying Dynamic Processes

VT-NMR spectroscopy in this compound can be employed to study a variety of dynamic molecular phenomena, providing quantitative data on the thermodynamics and kinetics of these processes. Common applications include the study of:

  • Hindered Bond Rotation: Many molecules, such as amides and substituted biaryls, exhibit restricted rotation around single bonds. At room temperature, this rotation may be fast on the NMR timescale, resulting in averaged signals. By lowering the temperature, the rotation can be slowed, allowing for the observation of distinct signals for each rotamer.

  • Conformational Exchange: Molecules with conformational flexibility, such as ring systems (e.g., cyclohexane derivatives) or flexible alkyl chains, exist as a mixture of interconverting conformers. VT-NMR can be used to "freeze out" these individual conformers and study the kinetics of their interconversion.

  • Chemical Exchange: Reversible chemical reactions, such as proton transfer or ligand exchange in coordination complexes, can be investigated. The rate of exchange can be determined by analyzing the changes in the NMR lineshapes as a function of temperature.

Experimental Protocols

A successful VT-NMR experiment requires careful planning and execution. The following protocols provide a general framework for conducting these experiments using this compound.

General Protocol for a Variable Temperature NMR Experiment

This protocol outlines the key steps for acquiring NMR spectra at different temperatures.

  • Sample Preparation:

    • Dissolve the analyte in this compound to the desired concentration. Ensure the analyte is sufficiently soluble at the lowest target temperature to avoid precipitation.

    • Filter the solution into a high-quality, medium to heavy-walled NMR tube (e.g., Wilmad 535-PP or equivalent) to prevent breakage at low temperatures.

    • Degas the sample by several freeze-pump-thaw cycles to remove dissolved oxygen, which can affect relaxation times and signal resolution.

    • Seal the NMR tube, especially if working with volatile samples or over a wide temperature range.

  • Instrument Setup:

    • Select an NMR spectrometer equipped with a variable temperature unit.

    • Insert a standard sample for initial setup and shimming at room temperature.

    • Ensure the correct spinner turbine for the desired temperature range is used (ceramic spinners are often recommended for very low temperatures).[5]

  • Temperature Calibration:

    • For accurate temperature measurements, it is crucial to calibrate the spectrometer's temperature readout.

    • Use a standard temperature calibration sample, such as neat methanol-d4 (for low temperatures) or ethylene glycol (for high temperatures).

    • Acquire a spectrum of the calibration sample at each target temperature and use the chemical shift difference between the hydroxyl and methyl protons to determine the actual sample temperature using established equations.

  • Data Acquisition:

    • Replace the calibration sample with the analyte sample.

    • Set the initial temperature (usually room temperature) and allow the system to equilibrate for 5-10 minutes.

    • Lock and shim the sample.

    • Acquire a reference spectrum at room temperature.

    • Incrementally change the temperature to the next target value. It is advisable to change the temperature in steps of 10-20 K to avoid thermal shock to the probe.[6]

    • Allow the temperature to stabilize at each new setpoint for at least 5 minutes before re-shimming and acquiring the spectrum.

    • Repeat this process for all desired temperatures.

  • Post-Acquisition:

    • After the final low-temperature acquisition, slowly and incrementally return the probe temperature to ambient temperature.

    • Remove the sample once the probe has returned to room temperature.

Protocol for Determining the Free Energy of Activation (ΔG‡) via Coalescence

This protocol describes how to determine the temperature at which the signals of two interconverting species merge (the coalescence temperature, Tc), which can then be used to calculate the free energy of activation for the dynamic process.

  • Identify the Exchanging Signals: In the slow exchange regime (at low temperatures), identify the two distinct NMR signals corresponding to the two interconverting species (A and B).

  • Determine the Chemical Shift Difference (Δν): Measure the difference in the chemical shifts of the two signals in Hertz (Hz) at a temperature where the exchange is slow.

  • Locate the Coalescence Temperature (Tc): Gradually increase the temperature and acquire a series of spectra. The coalescence temperature is the temperature at which the two separate signals merge into a single broad peak.

  • Calculate the Rate Constant at Coalescence (kc): The rate constant for the exchange process at the coalescence temperature can be calculated using the following equation for a simple, uncoupled two-site exchange: kc = (π * Δν) / √2 ≈ 2.22 * Δν

  • Calculate the Free Energy of Activation (ΔG‡): The Gibbs free energy of activation at the coalescence temperature can be calculated using the Eyring equation:[1][7] ΔG‡ = -R * Tc * ln(kc * h / (kB * Tc)) Where:

    • R is the gas constant (8.314 J/mol·K)

    • Tc is the coalescence temperature in Kelvin

    • h is Planck's constant (6.626 x 10⁻³⁴ J·s)

    • kB is the Boltzmann constant (1.381 x 10⁻²³ J/K)

Data Presentation

Clear and concise presentation of quantitative data is essential for the interpretation and communication of results from VT-NMR studies.

Illustrative Quantitative Data for a Hindered Rotation Study:

The following table presents hypothetical data for the hindered rotation of an amide in this compound. This serves as an example of how to structure experimental results.

ParameterValue
Analyte N,N-dimethylbenzamide
Solvent This compound
Exchanging Nuclei ¹H (N-methyl groups)
Spectrometer Frequency 500 MHz
Chemical Shift Difference (Δν) 85.5 Hz (at 203 K)
Coalescence Temperature (Tc) 238 K
Rate Constant at Coalescence (kc) 190 s⁻¹
Free Energy of Activation (ΔG‡) 48.5 kJ/mol

Visualizations of Workflows and Processes

Diagrams created using the DOT language can effectively illustrate experimental and logical workflows.

VT_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve Analyte in This compound prep2 Filter into NMR Tube prep1->prep2 prep3 Degas Sample (Freeze-Pump-Thaw) prep2->prep3 acq1 Acquire Spectrum at Room Temperature prep3->acq1 acq2 Set New Target Temperature acq1->acq2 acq3 Equilibrate for 5-10 min acq2->acq3 acq4 Lock and Shim acq3->acq4 acq5 Acquire Spectrum acq4->acq5 acq6 Repeat for all Temperatures acq5->acq6 acq6->acq2 Next Temp analysis1 Process Spectra acq6->analysis1 Done analysis2 Lineshape Analysis analysis1->analysis2 analysis3 Determine Thermodynamic Parameters (e.g., ΔG‡) analysis2->analysis3

Caption: Workflow for a variable temperature NMR experiment.

Chemical_Exchange A Conformer A B Conformer B A->B k_AB B->A k_BA

Caption: A simple two-site chemical exchange process.

Data_Analysis_Workflow cluster_input Experimental Data cluster_calc Calculations data1 Δν (Hz) (from low temp. spectrum) calc1 Calculate kc: kc = (π * Δν) / √2 data1->calc1 data2 Tc (K) (Coalescence Temperature) calc2 Calculate ΔG‡: Using Eyring Equation data2->calc2 calc1->calc2 result ΔG‡ (Free Energy of Activation) calc2->result

Caption: Workflow for calculating ΔG‡ from coalescence data.

References

Application of 2-Propanol-d8 in Electrochemical NMR Experiments: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 2-Propanol-d8 in in-situ electrochemical Nuclear Magnetic Resonance (EC-NMR) spectroscopy. This technique offers real-time molecular-level insights into electrochemical processes, which is invaluable for reaction mechanism elucidation, intermediate identification, and kinetics studies in various fields, including drug development and materials science.

Application Notes

Introduction to Electrochemical NMR (EC-NMR)

Electrochemical NMR is a powerful analytical technique that combines the molecular structure sensitivity of NMR spectroscopy with the ability of electrochemistry to control and monitor redox reactions.[1][2] By performing an electrochemical experiment directly inside an NMR spectrometer, it is possible to observe the transformation of reactants into products, identify transient intermediates, and understand the reaction pathways at the electrode-electrolyte interface.[3]

The design of the electrochemical cell is crucial to minimize interference with the sensitive NMR detection.[1][4] Typically, a three-electrode setup is employed within a specially designed NMR tube.[5][6]

The Role of this compound in EC-NMR

The choice of solvent is critical in ¹H NMR-based EC-NMR experiments. Deuterated solvents are essential to avoid large solvent proton signals that would otherwise overwhelm the signals from the analyte of interest.[7][8] this compound (Isopropanol-d8) is the fully deuterated form of isopropanol and serves as an ideal solvent for many EC-NMR applications due to its favorable properties.[9]

Key Advantages of this compound:

  • Elimination of Background Proton Signals: As a deuterated solvent, this compound produces almost no signal in ¹H NMR, resulting in a clean spectrum focused on the analytes.[7]

  • Suitable for a Range of Compounds: It is compatible with a wide variety of organic and organometallic compounds.[9]

  • Electrochemical Window: 2-Propanol has a reasonably wide potential window, allowing for the study of a variety of redox processes.

  • Study of Alcohol Electro-oxidation: 2-Propanol itself can be a subject of electro-oxidation studies, for example, in the context of direct alcohol fuel cells.[10][11][12] Using the deuterated form allows for the investigation of its oxidation mechanism without the interference of the solvent's own proton signals.[13]

  • Reduced Toxicity: It is considered less toxic than other common NMR solvents like Methanol-d4 or Chloroform-d.[9]

Applications in Drug Development and Organic Synthesis

EC-NMR utilizing this compound can be a valuable tool in:

  • Metabolic Studies: Simulating oxidative metabolic pathways of drug candidates.

  • Electrosynthesis: Monitoring the formation of products and byproducts in real-time to optimize reaction conditions.

  • Redox-active Molecules: Studying the behavior of redox-active organic molecules, including natural products and potential therapeutic agents.

Experimental Protocols

This section outlines a general protocol for performing an in-situ EC-NMR experiment using this compound as the solvent.

Materials and Equipment
  • NMR Spectrometer: 400 MHz or higher field spectrometer.

  • Potentiostat: To control the electrochemical experiment.

  • EC-NMR Cell: A specialized cell consisting of a modified 5 mm NMR tube with integrated electrodes (e.g., Pt working and counter electrodes, Ag/Ag+ pseudo-reference electrode).[1][6]

  • This compound: High purity (≥99.5 atom % D).

  • Supporting Electrolyte: e.g., Tetrabutylammonium hexafluorophosphate (TBAPF₆), to ensure sufficient conductivity of the solution.

  • Analyte: The compound of interest.

  • Inert Gas: Argon or Nitrogen for deoxygenation.

Experimental Workflow Diagram

EC_NMR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Electrolyte Solution (Analyte + Supporting Electrolyte in this compound) B Assemble EC-NMR Cell (Insert Electrodes) A->B 1. C Deoxygenate Solution (Inert Gas Purge) B->C 2. D Insert Cell into NMR Spectrometer C->D 3. E Tune and Shim Spectrometer D->E 4. F Acquire Initial NMR Spectrum (t=0) E->F 5. G Connect Potentiostat and Apply Potential F->G 6. H Simultaneously Acquire NMR Spectra and Electrochemical Data G->H 7. I Process and Analyze NMR Data (Identify Species) H->I 8. J Correlate NMR and Electrochemical Data I->J 9. K Elucidate Reaction Mechanism J->K 10.

Caption: Workflow for an in-situ electrochemical NMR experiment.

Step-by-Step Protocol
  • Electrolyte Solution Preparation:

    • Dissolve the analyte and the supporting electrolyte (e.g., 0.1 M TBAPF₆) in the required volume of this compound. The concentration of the analyte will depend on its solubility and the sensitivity of the NMR spectrometer, but a typical range is 1-10 mM.

  • EC-NMR Cell Assembly:

    • Carefully insert the working, counter, and reference electrodes into the NMR tube. Ensure the working electrode is positioned within the NMR detection coil region.[1]

  • Deoxygenation:

    • Purge the electrolyte solution with an inert gas (e.g., argon) for 15-20 minutes to remove dissolved oxygen, which is electroactive and can interfere with the experiment.

  • Spectrometer Setup:

    • Insert the assembled EC-NMR cell into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the this compound.

    • Tune and shim the probe to achieve good magnetic field homogeneity. Typical ¹H line widths should be around 2 Hz.[5]

  • Initial Measurements:

    • Acquire an initial ¹H NMR spectrum of the sample before applying any potential. This will serve as the reference (time = 0).

    • If desired, perform an initial electrochemical measurement, such as a cyclic voltammogram, to determine the appropriate potential to apply for the electrolysis.

  • In-situ Electrolysis and NMR Acquisition:

    • Connect the electrodes to the potentiostat.

    • Apply the desired potential to initiate the electrochemical reaction.

    • Simultaneously, begin acquiring a series of ¹H NMR spectra over time to monitor the changes in the molecular species. The acquisition time for each spectrum will be a compromise between signal-to-noise and time resolution.

  • Data Processing and Analysis:

    • Process the acquired NMR spectra (e.g., Fourier transformation, phasing, baseline correction).

    • Integrate the signals of the reactant and product(s) in each spectrum to determine their relative concentrations as a function of time.

    • Correlate the changes in concentration with the electrochemical data (e.g., current vs. time) to gain insights into the reaction kinetics and mechanism.

Data Presentation

The following table summarizes typical quantitative parameters for an EC-NMR experiment using this compound.

ParameterTypical Value/RangeNotes
Solvent This compoundIsotopic purity >99.5 atom % D[9]
Analyte Concentration 1 - 10 mMDependent on solubility and NMR sensitivity
Supporting Electrolyte 0.1 M TBAPF₆Should be electrochemically inert in the potential window
Working Electrode Platinum (Pt) or Gold (Au)Choice depends on the reaction of interest[1][13]
Counter Electrode Platinum (Pt) wire[1]
Reference Electrode Silver (Ag) wirePseudo-reference electrode[1]
NMR Spectrometer Frequency ≥ 400 MHzHigher field provides better sensitivity and resolution
Applied Potential VariableDetermined by cyclic voltammetry of the analyte
NMR Acquisition Time 30 s - 5 min per spectrumBalance between time resolution and signal-to-noise
Deoxygenation Time 15 - 20 minCrucial for removing interfering oxygen

Conclusion

The use of this compound in electrochemical NMR experiments provides a robust platform for studying a wide range of electrochemical reactions in organic media. Its favorable properties as an NMR solvent, combined with the real-time structural information from NMR, make EC-NMR a powerful tool for researchers in academia and industry. The detailed protocols and guidelines presented here should facilitate the successful implementation of this technique for various research applications.

References

Troubleshooting & Optimization

removing residual water from 2-Propanol-d8 for high-resolution NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the critical step of removing residual water from 2-Propanol-d8 for high-resolution NMR analysis.

Troubleshooting Guide

Issue: A large, broad peak suspected to be water is obscuring signals in my ¹H NMR spectrum run in this compound.

Initial Verification:

  • Chemical Shift: The chemical shift of the residual water peak (HDO) in this compound can vary depending on temperature and solute concentration but is typically observed as a broad singlet. In protic solvents like isopropanol, rapid exchange with the hydroxyl deuterons of the solvent occurs, leading to an HDO peak.[1]

  • D₂O Exchange: To confirm the peak is from water, add a drop of deuterium oxide (D₂O) to the NMR tube, shake it, and re-acquire the spectrum. The suspected water peak should diminish or disappear due to proton-deuterium exchange.[2]

Potential Causes and Solutions:

Potential Cause Recommended Solution Detailed Protocol
Contaminated this compound Dry the solvent using activated 3Å molecular sieves.[3][4]See Experimental Protocol 1: Drying this compound with Molecular Sieves .
Hygroscopic Nature of Solvent Handle the solvent under an inert atmosphere (e.g., in a glove box or under a stream of dry nitrogen or argon) to prevent absorption of atmospheric moisture.[5][6]See Experimental Protocol 2: Handling and Storage of Dried this compound .
Contaminated Glassware Thoroughly dry all glassware (NMR tubes, pipettes, vials) in an oven at ~150°C for at least 24 hours and cool in a desiccator over a drying agent before use.[5]1. Place clean glassware in an oven at 150°C for a minimum of 24 hours.2. Transfer the hot glassware to a desiccator containing a desiccant (e.g., Drierite, phosphorus pentoxide).3. Allow the glassware to cool to room temperature under vacuum or in the sealed desiccator before use.
Residual Water in the Sample If the sample is stable, dry it under a high vacuum for several hours before dissolving it in the dried this compound.1. Place the solid sample in a clean, dry vial.2. Connect the vial to a high vacuum line.3. Dry the sample for several hours, ensuring it does not sublime.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove water from this compound for high-resolution NMR?

A1: Residual water in deuterated solvents can lead to several issues in high-resolution NMR spectroscopy. The broad proton signal from water can obscure signals from the analyte, making spectral interpretation difficult.[7] For quantitative NMR (qNMR), the water signal can interfere with the accurate integration of analyte peaks. Furthermore, for samples with labile protons (e.g., alcohols, amines, acids), the presence of water can facilitate proton-deuterium exchange, leading to the disappearance of the corresponding analyte signals and inaccurate integration.[2]

Q2: What is the most effective method for drying this compound?

A2: The use of activated 3Å molecular sieves is a highly effective and safe method for drying this compound.[3][4] These sieves have a pore size that selectively adsorbs small water molecules while excluding the larger isopropanol molecules.[8] This method can reduce the water content to levels that are undetectable by ¹H NMR.[9]

Q3: How do I activate molecular sieves?

A3: To activate molecular sieves, they must be heated under vacuum to drive off any adsorbed water. A common procedure is to heat the sieves in a Schlenk flask at 180-200°C under a high vacuum for 8-12 hours. After heating, they should be cooled under a stream of dry, inert gas like nitrogen or argon.

Q4: Can I reuse molecular sieves?

A4: Yes, molecular sieves can be regenerated and reused by reactivating them using the heating procedure described above. It is important to first rinse the used sieves with a volatile solvent to remove any dissolved compounds before heating.

Q5: Besides drying the solvent, what other precautions should I take to minimize water contamination?

A5: Minimizing water contamination requires careful handling at every step. Always use oven-dried glassware that has been cooled in a desiccator.[5] Handle the dried solvent and prepare your NMR sample under an inert atmosphere, such as in a glove box or under a flow of dry nitrogen.[6] Use single-use ampules of deuterated solvent when possible to ensure high purity.[5]

Data Presentation

The following table summarizes the expected effectiveness of drying this compound with 3Å molecular sieves. The final water content is often measured by Karl Fischer titration for precise quantification.[10]

Drying Method Typical Initial Water Content (ppm) Expected Final Water Content (ppm) Notes
Activated 3Å Molecular Sieves 100 - 500< 10Requires proper activation of sieves and sufficient contact time (at least 24 hours). The final water content can be below the detection limit of ¹H NMR.[9][11]

Experimental Protocols

Experimental Protocol 1: Drying this compound with Molecular Sieves

  • Activate Molecular Sieves: Place a sufficient quantity of 3Å molecular sieves in a Schlenk flask. Heat the flask to 180-200°C under a high vacuum for 8-12 hours.

  • Cooling: Allow the flask to cool to room temperature under a positive pressure of dry nitrogen or argon.

  • Drying the Solvent: In a glove box or under a positive pressure of inert gas, add the activated molecular sieves to the bottle of this compound (approximately 10-20% w/v).

  • Equilibration: Seal the bottle and allow it to stand for at least 24 hours to ensure complete water adsorption.[6] Gently agitate the mixture periodically.

  • Dispensing: To prepare an NMR sample, carefully decant or syringe the dry solvent from the molecular sieves. Avoid transferring any sieve dust into the NMR tube.

Experimental Protocol 2: Handling and Storage of Dried this compound

  • Storage: Store the this compound over the activated molecular sieves in a tightly sealed container, preferably with a septum-lined cap for easy access with a syringe.

  • Inert Atmosphere: Always handle the dried solvent under a positive pressure of an inert gas (nitrogen or argon) to prevent re-exposure to atmospheric moisture.

  • Sample Preparation: When preparing an NMR sample, flush the NMR tube and syringe with dry nitrogen or argon before introducing the solvent.

Mandatory Visualization

Drying_Workflow Workflow for Preparing Dry this compound for NMR cluster_prep Preparation cluster_drying Drying Process cluster_nmr NMR Sample Preparation start Start: Need for Dry this compound activate_sieves Activate 3Å Molecular Sieves (Heat under vacuum) start->activate_sieves dry_glassware Oven-dry Glassware (NMR tube, pipettes) start->dry_glassware add_sieves Add Activated Sieves to this compound (under inert atmosphere) activate_sieves->add_sieves prepare_sample Prepare NMR Sample (in inert atmosphere) dry_glassware->prepare_sample equilibrate Equilibrate for >24 hours add_sieves->equilibrate equilibrate->prepare_sample acquire_spectrum Acquire High-Resolution NMR Spectrum prepare_sample->acquire_spectrum end End: Water-free Spectrum acquire_spectrum->end

Caption: Experimental workflow for drying this compound and preparing an NMR sample.

Troubleshooting_Logic Troubleshooting Residual Water in NMR Spectrum cluster_solutions Corrective Actions start Broad Peak Observed in Spectrum is_water Is the peak water? (Check chemical shift, perform D₂O exchange) start->is_water dry_solvent Dry the this compound (e.g., with molecular sieves) is_water->dry_solvent Yes reacquire Re-prepare Sample and Acquire Spectrum is_water->reacquire No (Investigate other impurities) use_dry_glassware Use Properly Dried Glassware dry_solvent->use_dry_glassware inert_atmosphere Handle Solvent and Sample Under Inert Atmosphere use_dry_glassware->inert_atmosphere dry_sample Dry the Analyte Before Dissolving inert_atmosphere->dry_sample dry_sample->reacquire spectrum_ok Spectrum is Free of Excess Water reacquire->spectrum_ok

Caption: Logical workflow for troubleshooting a suspected water peak in an NMR spectrum.

References

shimming strategies for 2-Propanol-d8 in high-field NMR spectrometers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for shimming 2-Propanol-d8 samples in high-field NMR spectrometers. It is intended for researchers, scientists, and professionals in drug development who encounter challenges in achieving high-resolution spectra with this solvent.

Frequently Asked Questions (FAQs)

Q1: Why can shimming this compound be challenging compared to other common NMR solvents?

A1: Shimming difficulties with this compound can arise from several factors. Its viscosity is higher than solvents like chloroform-d or acetone-d6, which can lead to broader natural linewidths.[1] Additionally, poor sample preparation, such as the presence of particulate matter or paramagnetic impurities, can interfere with magnetic field homogeneity and complicate the shimming process.[2] Finally, temperature fluctuations can affect the solvent's viscosity and require re-shimming.[1]

Q2: What are the key considerations for preparing a high-quality NMR sample in this compound?

A2: Meticulous sample preparation is crucial for successful shimming.[2]

  • Purity: Ensure your analyte is fully dissolved and the solution is free of any solid particles, which can be achieved by filtering the sample into the NMR tube.[3] Suspended particles distort the magnetic field, leading to broad lines that cannot be corrected by shimming.[3]

  • Concentration: Optimize the sample concentration to achieve a good signal-to-noise ratio without causing excessive viscosity or exchange effects.[4] For ¹H NMR, a concentration of 1-5 mg in 0.6-0.7 mL of solvent is typical.[2]

  • Volume: Use a consistent sample volume (typically 0.6 mL or a 5 cm column height in a 5mm tube) to minimize the extent of re-shimming required between samples.[5][6]

  • Tube Quality: Use high-quality NMR tubes (e.g., from Wilmad or Norell) that are clean, dry, and free from scratches or cracks.[3] Lower quality tubes can take longer to shim and may not achieve the same level of resolution.[3]

Q3: What are the physical and NMR properties of this compound?

A3: Understanding the solvent's properties is essential for setting up the experiment correctly.

PropertyValue
Linear FormulaCD₃CD(OD)CD₃
Molecular Weight68.14
Boiling Point82 °C
Melting Point-89.5 °C
Density0.890 g/mL at 25 °C
Isotopic PurityTypically ≥99.5 atom % D[7]
¹H Residual Peaks (ppm)~3.89 (septet, CD), ~1.10 (singlet, CD₃)[8]
¹³C Resonances (ppm)~62.9 (septet)[8]

Q4: What is a reasonable linewidth to expect for a well-shimmed sample in a high-field spectrometer?

A4: The achievable linewidth is a key indicator of shim quality. For a standard test sample (e.g., chloroform in acetone-d6) on a well-maintained high-field spectrometer, specific resolution standards are expected. While this compound's viscosity may result in slightly broader lines, these values serve as a good benchmark.

Spectrometer FieldLinewidth at 50% HeightLinewidth at 0.55% HeightLinewidth at 0.11% Height
500 MHz≤ 0.5 Hz≤ 6 Hz≤ 12 Hz
600 MHz≤ 0.6 Hz≤ 7 Hz≤ 14 Hz
800 MHz≤ 0.8 Hz≤ 9 Hz≤ 18 Hz
(Note: These are typical manufacturer specifications for a standard chloroform/acetone-d6 sample and may vary. Your results will depend on sample quality, concentration, and probe condition.)

Troubleshooting Guide

Q5: My automated shimming routine (e.g., topshim, gradshim) fails or gives poor results. What should I do?

A5: Automated shimming, particularly gradient shimming, is a powerful tool but can fail if the initial conditions are poor.[9]

  • Check the Lock: Ensure the sample is properly locked. A stable lock is crucial for most shimming routines. If the lock signal is unstable or absent, try manually adjusting the field (Z0), lock power, and phase.[10] Be aware that some solvents have long relaxation times and require lower lock power to avoid saturation.[11]

  • Load a Standard Shim File: Before starting, load a reliable, standard shim file for your probe using a command like rsh (read shims).[10] This provides a good starting point.

  • Verify Sample Position: Incorrect sample positioning is a common cause of shimming failure.[5] Always use the provided depth gauge to ensure the sample is centered correctly within the RF coil.[4]

  • Manual Adjustment: If automation fails, perform a manual adjustment of the lower-order Z shims (Z1, Z2) to improve the lock level before re-running the automated routine.

Q6: My spectral peaks are broad and symmetrical, even after shimming. What is the cause?

A6: Symmetrically broadened lines typically indicate a problem with odd-order Z shims (Z1, Z3, Z5).[12][13]

  • Z1 and Z2: These are the most sensitive shims and are affected by sample properties.[1] Always optimize them first.

  • Higher-Order Z shims: If the base of the peak is broad, higher-order shims like Z3 and Z5 may need adjustment.[13]

  • Concentration Effects: Very high sample concentrations can cause line broadening due to increased viscosity or radiation damping, which cannot be fixed by shimming.[1][12] Consider diluting your sample.

  • Paramagnetic Impurities: Traces of paramagnetic materials will cause severe line broadening.[1][2] Ensure glassware is clean and reagents are pure.

Q7: My peaks are asymmetric or "tailing." How can I fix this?

A7: Asymmetric peak shapes, or "tailing," are characteristic of misadjusted even-order Z shims (Z2, Z4).[13] The direction of the tailing can indicate which way the shim needs to be adjusted.[13] Iteratively adjust the even-order shims (e.g., Z2, then Z4) and re-optimize the lower-order odd shims (Z1, Z3) after each adjustment.[14]

Q8: I see large spinning sidebands in my spectrum. What do they indicate?

A8: Prominent spinning sidebands are a clear sign of poor homogeneity in the transverse (X, Y) plane. They are caused by misadjusted non-spinning shims (X, Y, XY, XZ, YZ, etc.). To correct this, you may need to turn off sample spinning and manually adjust the first-order (X, Y) and second-order (XZ, YZ) shims.[11] After adjusting the non-spinning shims, re-optimize the on-axis Z shims.

Caption: Troubleshooting flowchart for common NMR shimming issues.

Experimental Protocols

Protocol 1: Standard Gradient Shimming Procedure

Gradient shimming uses pulsed field gradients to map the magnetic field inhomogeneity along the Z-axis and automatically calculate corrections for the Z-shims.[9] This is the most efficient method on modern spectrometers.

Methodology:

  • Sample Insertion: Insert the carefully prepared this compound sample, ensuring it is positioned correctly using the depth gauge.

  • Initial Setup: Load a standard, reliable shim set for the probe in use. Select the correct solvent (for this compound) in the software, which sets the appropriate lock frequency, power, and gain.

  • Establish Lock: Turn on the lock. If it does not engage automatically, manually adjust the field (frequency), lock power, and phase until a stable lock signal is achieved.[10]

  • Tune and Match Probe: For optimal sensitivity and performance, tune and match the probe for the ¹H channel (or other nucleus of interest).

  • Execute Gradient Shimming:

    • Initiate the automated gradient shimming command (e.g., topshim on Bruker, gradshim on Varian/Agilent).[11]

    • The spectrometer will use the strong solvent signal (either the residual ¹H signal or the ²H lock signal) to map the field profile and apply corrections to the Z-shims (typically Z1-Z6).[11][15]

  • Manual Refinement (if necessary):

    • After the automated routine finishes, acquire a quick 1D ¹H spectrum.

    • Inspect a sharp singlet peak for symmetry and width.

    • If spinning sidebands are present, turn off sample spinning and manually optimize the X, Y, XZ, and YZ shims by monitoring the lock level or FID shape.

    • Re-run the gradient shimming routine a second time to refine the Z-shims after adjusting the off-axis shims.[11]

  • Final Check: Acquire the final spectrum. The resolution should now be optimized.

Caption: General workflow for high-resolution NMR shimming.

References

Technical Support Center: 2-Propanol-d8 Residual Peak Suppression in Proton NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with suppressing the residual solvent peak of 2-propanol-d8 in proton NMR spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the chemical shifts of the residual proteo-solvent peaks in this compound?

The residual proton signals in this compound arise from the isotopomers containing one less deuterium atom. The primary residual peaks correspond to the methine (CH) and methyl (CH3) protons of 2-propanol. Their chemical shifts can vary slightly depending on the deuterated solvent used for the NMR experiment.

Q2: What are the common impurities found in this compound that might interfere with my spectrum?

Besides the residual proteo-solvent peaks, other common impurities can be present in this compound. These can include water, acetone, and other organic solvents used in the manufacturing or handling process. It is crucial to distinguish these impurity peaks from your analyte signals.[1][2][3] A comprehensive list of chemical shifts for common laboratory solvents can be found in the referenced literature.[1][2][3]

Q3: What are the most common techniques for suppressing the this compound residual peak?

The two most widely used and effective techniques for suppressing solvent signals, including the residual peak of this compound, are:

  • Presaturation: This method involves irradiating the specific frequency of the solvent peak with a low-power radiofrequency pulse before the main excitation pulse. This equalizes the spin populations of the solvent protons, leading to a significant reduction in their signal intensity.

  • WATERGATE (Water Suppression by Gradient-Tailored Excitation): This is a pulse sequence that uses a combination of selective pulses and pulsed-field gradients to dephase the magnetization of the on-resonance solvent signal while leaving the off-resonance analyte signals largely unaffected.[4]

Q4: Which suppression technique should I choose?

The choice between presaturation and WATERGATE depends on the specific experimental conditions and the nature of your sample.

  • Presaturation is generally simpler to set up but may affect the signals of protons that exchange with the solvent hydroxyl group.

  • WATERGATE is often more effective at preserving signals near the solvent peak and is the method of choice when observing exchangeable protons.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the suppression of the this compound residual peak.

Problem Possible Cause(s) Recommended Solution(s)
Poor solvent suppression 1. Incorrect frequency for the residual peak.2. Poor shimming.3. Insufficient saturation time or power (Presaturation).4. Incorrectly calibrated pulses or gradient strengths (WATERGATE).1. Accurately determine the chemical shift of the residual this compound peak in your specific sample and solvent.2. Re-shim the sample to obtain a narrow and symmetrical solvent peak.3. Optimize the presaturation delay and power. Increase the saturation time for better suppression, but be mindful of potential effects on nearby peaks.4. Recalibrate the 90° and 180° pulse widths and the gradient strengths for the WATERGATE sequence.
Suppression of analyte peaks 1. Analyte peaks are too close to the solvent peak.2. Saturation power is too high (Presaturation).3. The null region of the WATERGATE sequence is too broad.1. If possible, change the NMR solvent to shift the analyte or solvent peaks.2. Reduce the presaturation power to increase selectivity.3. Adjust the selective pulse shape and duration in the WATERGATE sequence to narrow the suppression window.
Distorted baseline 1. Very strong residual solvent signal.2. Incorrectly set acquisition parameters.1. Improve solvent suppression using the methods described above.2. Ensure proper setting of the receiver gain to avoid signal clipping. Apply appropriate baseline correction during data processing.
Presence of unexpected peaks 1. Impurities in the this compound solvent.2. Contamination of the NMR tube.1. Refer to tables of common NMR impurities to identify the unexpected peaks.[1][2][3]2. Ensure NMR tubes are thoroughly cleaned and dried before use.

Data Presentation

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Residual 2-Propanol in Various Deuterated Solvents

This table provides the chemical shifts of the methyl (CH₃) and methine (CH) protons of residual 2-propanol in several common deuterated solvents. This data is essential for correctly identifying and targeting the solvent peaks for suppression.

Deuterated SolventCH₃ (doublet)CH (septet)Reference
CDCl₃1.224.04[5]
(CD₃)₂CO1.103.90[6]
(CD₃)₂SO1.043.78[6]
C₆D₆0.953.67[6]
CD₃CN1.093.87[6]
CD₃OD1.153.92[5][6]
D₂O1.174.02[5][6]

Data extracted from Gottlieb, H. E., et al. (1997) and its subsequent updates.[3][6]

Experimental Protocols

Presaturation

Objective: To suppress the residual ¹H signals of this compound using the presaturation technique.

Methodology:

  • Identify the Solvent Peak: Acquire a standard ¹H NMR spectrum of the sample to accurately determine the chemical shift of the residual this compound methine (CH) or methyl (CH₃) peak.

  • Set the Irradiation Frequency: Set the frequency of the low-power irradiation to coincide exactly with the center of the target solvent peak.

  • Optimize Presaturation Parameters:

    • Saturation Power: Start with a low power level to avoid affecting nearby analyte signals. Gradually increase the power to achieve optimal suppression.

    • Saturation Time (Relaxation Delay): Begin with a saturation time of 1-2 seconds. This duration can be increased for better suppression, but be aware that this will also increase the total experiment time.

  • Acquire the Spectrum: Run the presaturation pulse program.

  • Process the Data: Process the resulting FID with appropriate window functions and baseline correction.

WATERGATE

Objective: To suppress the residual ¹H signals of this compound using the WATERGATE pulse sequence.

Methodology:

  • Identify the Solvent Peak: As with presaturation, acquire a standard ¹H NMR spectrum to determine the precise chemical shift of the residual solvent peak.

  • Set the Transmitter Offset: Set the transmitter offset frequency to the center of the this compound residual peak.

  • Select the WATERGATE Pulse Program: Choose a suitable WATERGATE pulse sequence from the spectrometer's library (e.g., zggpwg on Bruker instruments).

  • Calibrate Pulses and Gradients: Ensure that the 90° and 180° pulse widths and the gradient strengths are properly calibrated for your probe and sample.

  • Optimize WATERGATE Parameters:

    • Selective Pulse Width: The duration of the selective pulses determines the width of the suppression null. A longer pulse provides a narrower null, which is beneficial for observing analyte peaks close to the solvent signal.

    • Gradient Duration and Strength: These parameters are typically optimized to ensure complete dephasing of the solvent magnetization.

  • Acquire the Spectrum: Execute the WATERGATE experiment.

  • Process the Data: Process the acquired FID. The baseline in WATERGATE spectra is often flatter than in presaturation experiments.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Experiment cluster_processing Data Processing prep Prepare NMR Sample in this compound acquire_1h Acquire Standard 1H Spectrum prep->acquire_1h identify_peak Identify Residual This compound Peak acquire_1h->identify_peak select_method Select Suppression Method identify_peak->select_method presat Presaturation select_method->presat Simple setup watergate WATERGATE select_method->watergate Exchangeable protons optimize Optimize Parameters presat->optimize watergate->optimize acquire_suppressed Acquire Suppressed Spectrum optimize->acquire_suppressed process_fid Process FID acquire_suppressed->process_fid analyze Analyze Spectrum process_fid->analyze

Caption: Workflow for this compound residual peak suppression.

troubleshooting_logic start Poor Solvent Suppression check_freq Is the peak frequency correctly identified? start->check_freq check_shim Is the shimming optimal? check_freq->check_shim Yes solution_freq Re-determine peak frequency check_freq->solution_freq No check_params Are suppression parameters optimized? check_shim->check_params Yes solution_shim Re-shim the sample check_shim->solution_shim No solution_params Optimize power/time (Presat) or pulses/ gradients (WATERGATE) check_params->solution_params No

Caption: Troubleshooting logic for poor solvent suppression.

References

minimizing baseline distortion in NMR spectra with 2-Propanol-d8

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you minimize baseline distortion in NMR spectra when using 2-Propanol-d8 as a solvent.

Frequently Asked Questions (FAQs)

Q1: What causes baseline distortion in NMR spectra?

Baseline distortion in NMR spectra typically appears as a rolling, curved, or displaced baseline from the ideal flat line at zero intensity.[1] This phenomenon can arise from several factors during the NMR experiment, broadly categorized as:

  • Acquisition Artifacts: Corruption of the first few data points in the Free Induction Decay (FID) can introduce low-frequency modulations, leading to a distorted baseline after Fourier Transform.[2] Delays between the pulse sequence and signal reception can also contribute.[3]

  • Sample Preparation Issues: The quality of the sample has a significant impact on the resulting spectrum.[4] Inhomogeneity in the sample, the presence of solid particles, or high sample viscosity can lead to poor shimming, resulting in broad lines and baseline issues.[4][5][6]

  • Hardware and Environmental Factors: Non-uniformity of the magnetic field across the sample can contribute to baseline discrepancies.[7]

  • Data Processing: Improper phasing and the use of automated baseline correction algorithms that are not suited for the spectrum's characteristics (e.g., broad peaks) can result in a poorly corrected baseline.[8][9]

Q2: Is this compound itself likely to cause baseline distortion?

While this compound is a standard deuterated solvent for NMR spectroscopy, it is not inherently a direct cause of baseline distortion.[10] However, certain properties and potential impurities can contribute to spectral issues that may be perceived as or contribute to a poor baseline:

  • Residual Solvent Signals: Commercially available this compound is never 100% deuterated. The residual proton signals of the solvent will be present in the ¹H NMR spectrum. The primary residual peaks for 2-propanol are a multiplet around 3.9 ppm (CH) and a doublet around 1.1 ppm (CH₃).[11] If these peaks are very broad due to poor shimming, they can contribute to a distorted baseline.

  • Impurities: Like any solvent, this compound can contain impurities, including water.[5] Water peaks, which can be broad, can interfere with the baseline. Traces of other solvents from cleaning procedures (like acetone) can also appear if NMR tubes are not dried properly.[5]

  • Viscosity: Highly concentrated solutions in this compound can have increased viscosity, which may lead to broader lines and make proper shimming more difficult, indirectly affecting the baseline quality.[4]

Q3: My baseline is distorted. What is the first thing I should check?

The first step is to carefully examine your data processing, specifically phasing and baseline correction.[9] Manual phase correction should be performed carefully for all peaks.[12] If you are using an automated baseline correction, it may not be suitable for your spectrum, especially if you have broad peaks.[8] Try reprocessing the FID without automatic baseline correction to see the raw baseline, and then apply a manual correction.

Q4: How can I differentiate between a broad peak and baseline distortion?

This can be challenging. A broad peak is a genuine signal from your sample (e.g., from an exchangeable proton like -OH or -NH, or due to chemical exchange), whereas baseline distortion is an artifact.[8][13] To identify an exchangeable proton, you can perform a "D₂O shake." Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. If the broad peak disappears or significantly diminishes, it was from an exchangeable proton.[5] If the feature remains, it is more likely to be a baseline issue or another type of artifact.

Troubleshooting Guide for Baseline Distortion

If you are experiencing baseline issues, follow this systematic troubleshooting workflow.

G cluster_0 Troubleshooting Workflow: NMR Baseline Distortion cluster_1 Data Processing Checks cluster_2 Acquisition Parameter Checks cluster_3 Sample Preparation Checks start Observe Baseline Distortion in Spectrum processing Step 1: Check Data Processing start->processing acquisition Step 2: Review Acquisition Parameters processing->acquisition If problem persists phase Manually re-phase spectrum processing->phase sample Step 3: Evaluate Sample Preparation acquisition->sample If problem persists rg Check Receiver Gain (RG) (Avoid ADC overflow) acquisition->rg filter Filter sample to remove particulates sample->filter resolution Problem Resolved baseline Apply manual baseline correction (e.g., polynomial fit) phase->baseline baseline->resolution If resolved d1 Ensure sufficient relaxation delay (D1) rg->d1 scans Increase number of scans (Improves S/N) d1->scans scans->resolution If re-acquisition resolves concentration Check sample concentration (Too high can broaden lines) filter->concentration shimming Ensure proper shimming concentration->shimming shimming->resolution If re-preparation resolves

Caption: A workflow for troubleshooting baseline distortion in NMR spectra.

Experimental Protocols

Protocol 1: Manual Baseline Correction (Polynomial Fitting)

This protocol describes a general procedure for manual baseline correction, which is often more effective than automated methods when broad peaks are present.[8] This can be performed within most NMR processing software (e.g., Mnova, TopSpin).

Objective: To manually define and subtract a polynomial function that models the distorted baseline.

Methodology:

  • Open the Spectrum: Load your processed (Fourier transformed and phased) spectrum into the software.

  • Access Baseline Correction Tool: Navigate to the baseline correction menu. Select a manual or interactive polynomial fitting option.

  • Define Baseline Regions: Identify regions of the spectrum that contain only noise and no signals. These regions will be used to define the baseline. It is crucial to select signal-free regions at both ends of the spectral window you wish to correct.[8]

  • Select Polynomial Order: Start with a low-order polynomial (e.g., 0, 1, or 2).[8] A zeroth-order correction adjusts for a constant offset, while a first-order correction adjusts for a slope. Higher-order polynomials can be used for more complex curvatures, but be cautious as they can sometimes over-correct and distort the spectrum.[8]

  • Fit and Adjust: The software will fit a polynomial curve (often shown as a red or green line) through the points you selected. Manually adjust the coefficients (often represented by buttons or sliders like A, B,C) to ensure the curve accurately traces the distorted baseline without cutting into any real signals.[8]

  • Apply and Verify: Once you are satisfied with the fit, apply the correction. The software will subtract the fitted polynomial from your spectrum. Visually inspect the result to ensure the baseline is flat and that peak integrals have not been adversely affected.

Data & Analysis

Table 1: Common Baseline Correction Algorithms
AlgorithmPrincipleBest ForPotential Issues
Polynomial Fit Fits a polynomial function (e.g., y = A + Bx + Cx²) to user-defined baseline points.[8]Spectra where signal-free regions can be clearly identified. Good for manual, interactive correction.Can over-correct or distort peaks if the polynomial order is too high or if baseline points are chosen poorly.[8]
Whittaker Smoother An automatic procedure that recognizes signal-free regions and models the baseline using a smoothing algorithm.[14]Effective for both 1D and 2D spectra, preserving a range of line widths.[14]May be less effective on spectra with very few or no true baseline regions.
Bernstein Polynomial Fit An interpolation method defined by a specific polynomial basis. The user selects the order of the polynomial.[14]Provides an alternative to standard polynomial fitting for complex baseline shapes.Similar to standard polynomial fitting, the choice of order is critical to avoid distortion.
Improved arPLS Based on asymmetrically reweighted penalized least squares.Sensitive to downward-pointing peaks and can be effective for poorly phased spectra.[14]May not work well for spectra with broad downward-pointing artifacts.
Table 2: ¹H NMR Chemical Shifts of Residual Protons and Common Impurities in 2-Propanol-d₈

This table helps in identifying peaks that might be mistaken for sample signals or contribute to baseline issues. Chemical shifts can vary slightly depending on concentration, temperature, and sample matrix.

CompoundChemical FormulaPeak AssignmentChemical Shift (ppm)Multiplicity
2-Propanol (residual) (CD₃)₂CDOH OH~2.51d (doublet)
(CD₃)₂CH ODCH~3.81 - 3.92m (multiplet)
CH ₃CD(OH)CD₃CH₃~1.09d (doublet)
Water H₂OOH~2.5 - 4.5 (variable)s (singlet, often broad)
Acetone (CH₃)₂COCH₃~2.05s (singlet)
Grease --~1.25, ~0.85broad multiplets

Data synthesized from common knowledge and publicly available chemical shift tables.[5][11]

References

addressing sample solubility issues in 2-Propanol-d8 for NMR analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering sample solubility issues when using 2-Propanol-d8 for Nuclear Magnetic Resonance (NMR) analysis.

Troubleshooting Guide & FAQs

Q1: My sample is not dissolving in this compound. What are the initial troubleshooting steps?

A1: When your sample fails to dissolve in this compound, begin with the following steps:

  • Agitation: Securely cap the NMR tube and vortex the mixture for 1-2 minutes. Gentle inversion of the tube can also aid in dissolution. Do not shake the tube vigorously, as this can introduce microbubbles.

  • Patience: Some compounds, particularly larger molecules or certain salts, may take time to dissolve. Allow the sample to sit for 15-30 minutes at room temperature and observe for any changes.

  • Increase Solvent Volume: If the initial volume of this compound is low (e.g., less than 0.6 mL for a standard 5 mm tube), you can try adding a little more solvent to see if that aids dissolution.

  • Particle Check: Ensure that the undissolved material is your compound and not an impurity or particulate matter. If you suspect solid impurities, filtration is necessary.[1]

Q2: What should I do if my sample is still insoluble after the initial steps?

A2: If basic agitation and waiting do not work, you can employ more active methods to enhance solubility:

  • Gentle Heating: Carefully warm the sample. This can be done by running warm tap water over the NMR tube or using a heat gun on a low setting with caution. Do not exceed the boiling point of this compound (approximately 82 °C) or the decomposition temperature of your sample.[2]

  • Sonication: Place the NMR tube in a bath sonicator for 5-15 minutes. Sonication uses ultrasonic waves to break down aggregates and can significantly improve the dissolution of stubborn samples.[3]

  • Co-Solvent Addition: If your sample remains insoluble, the addition of a small amount of a compatible co-solvent can be highly effective. The choice of co-solvent will depend on the polarity of your analyte.

Q3: My NMR spectrum has broad peaks. Could this be related to solubility?

A3: Yes, poor solubility is a common cause of broad peaks in an NMR spectrum. A non-homogenous sample with suspended micro-particles can disrupt the magnetic field homogeneity, leading to line broadening.[4] Overly concentrated samples can also lead to increased viscosity, which in turn causes broader lines.[1][2] If you observe broad peaks, ensure your sample is fully dissolved and consider diluting it if the concentration is high.

Q4: How do I choose an appropriate co-solvent to use with this compound?

A4: The principle of "like dissolves like" is a good guide.[5]

  • For polar compounds: If your compound is polar and struggling to dissolve in the moderately polar this compound, adding a small amount of a more polar co-solvent like Methanol-d4 or DMSO-d6 can be beneficial.[6]

  • For non-polar compounds: For non-polar samples, a less polar co-solvent might be helpful, although this compound is generally effective for a wide range of non-polar compounds. In such cases, ensuring the absence of water is crucial.

When using a co-solvent, start with a small volume (e.g., 5-10% of the total volume) and incrementally add more until the sample dissolves. Be mindful that the co-solvent will have its own signals in the NMR spectrum.

Q5: Are there any alternatives to this compound for my sample?

A5: Yes, if your sample's solubility in this compound is poor even with troubleshooting, consider using a different deuterated solvent. The choice will depend on your sample's properties. Some common alternatives are listed in the table below. For highly polar or ionic compounds, DMSO-d6 is an excellent choice due to its high polarity.[6][7] For many organic compounds, Chloroform-d is a versatile option.[6]

Data Presentation

Table 1: Properties of this compound and Common Alternative Deuterated Solvents

SolventFormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Polarity Index (P')General Solubility Characteristics
This compound C₃D₈O68.1482-89.53.9Miscible with water and many organic solvents.[8] Good for a wide range of organic and organometallic compounds.
Chloroform-dCDCl₃120.3861-644.1A versatile solvent for a wide range of non-polar to moderately polar organic compounds.
Methanol-d4CD₃OD36.0765-985.1A polar protic solvent, useful for polar organic molecules, salts, and for exchanging labile protons.
Acetone-d6(CD₃)₂CO64.1256-945.1A polar aprotic solvent, good for a range of organic compounds.
Dimethyl Sulfoxide-d6 (DMSO-d6)(CD₃)₂SO84.1718918.57.2A highly polar apathetic solvent, excellent for dissolving polar compounds, polymers, and salts that are insoluble in other solvents.[6][7]
Benzene-d6C₆D₆84.15805.52.7A non-polar solvent, useful for aromatic compounds and can induce significant chemical shift changes compared to other solvents.
Dichloromethane-d2CD₂Cl₂86.9540-973.1A good solvent for a wide range of organic compounds with moderate polarity.

Note: Polarity Index is a relative measure of solvent polarity. Higher numbers indicate higher polarity.[9]

Table 2: Qualitative Solubility of Compound Classes in Isopropanol (as a proxy for this compound)

Compound ClassGeneral Solubility in IsopropanolNotes
Alcohols (short chain)MiscibleShorter chain alcohols are readily soluble.
Aldehydes & Ketones (short chain)SolubleGood solubility for smaller molecules.
EstersGenerally SolubleMany common esters dissolve well.
EthersSolubleGood solubility.
Aliphatic HydrocarbonsSparingly Soluble to InsolubleSolubility decreases with increasing chain length.
Aromatic HydrocarbonsSolubleBenzene, toluene, and similar compounds are generally soluble.
Carboxylic Acids (short chain)SolubleShorter chain acids are soluble.
Amines (short chain)SolubleGood solubility for smaller amines.
AmidesVariesSolubility depends on the structure; some are soluble.
PolymersVariesSolubility is highly dependent on the specific polymer. Some may be partially soluble or swell.[10][11]
Many Drug CompoundsVariesIsopropanol is a common solvent in pharmaceutical preparations, but solubility is compound-specific.

Experimental Protocols

Protocol 1: Gentle Heating for Improved Dissolution

  • Initial Preparation: Prepare your sample in the NMR tube with this compound as you normally would.

  • Heating: Use a heat gun on a low setting or a warm water bath. If using a heat gun, hold the NMR tube at a safe distance and rotate it continuously to ensure even heating. Avoid pointing the heat directly at the cap.

  • Temperature Monitoring: Periodically check the temperature of the tube. It should be warm to the touch but not too hot to handle. Do not exceed the boiling point of this compound (82 °C).

  • Agitation: After gentle heating for 30-60 seconds, vortex the sample to aid dissolution.

  • Observation: Visually inspect the sample for dissolution. Repeat the heating and agitation cycle if necessary.

  • Cooling: Allow the sample to cool to room temperature before placing it in the NMR spectrometer.

Protocol 2: Sonication for Dissolving Difficult Samples

  • Sample Preparation: Prepare your sample in a securely capped NMR tube with this compound.

  • Sonication Bath: Place the NMR tube in a beaker of water or a tube rack within a bath sonicator. Ensure the water level in the sonicator is appropriate for its operation.

  • Sonication: Sonicate the sample for 5-15 minute intervals.[3]

  • Visual Inspection: After each interval, visually inspect the sample for dissolution. If undissolved material remains, gently vortex the tube and return it to the sonicator.

  • Final Check: Once the sample appears fully dissolved, let it stand for a few minutes to ensure no precipitation occurs.

Protocol 3: Using a Co-Solvent to Enhance Solubility

  • Initial Attempt: First, attempt to dissolve your sample in pure this compound (approximately 0.6 mL).

  • Co-Solvent Selection: Based on the polarity of your analyte, select a suitable deuterated co-solvent (see Table 1 and Q4).

  • Incremental Addition: Add a small aliquot of the co-solvent (e.g., 30 µL, which is 5% of a 0.6 mL total volume) to the NMR tube.

  • Agitation: Securely cap the tube and vortex thoroughly.

  • Observation: Check for dissolution. If the sample is still not fully dissolved, add another small aliquot of the co-solvent.

  • Repeat: Continue the process of adding small amounts of co-solvent followed by agitation until the sample is fully dissolved. Keep track of the total volume of co-solvent added.

  • Final Mixing: Once the sample is dissolved, ensure the solution is homogeneous by inverting the tube several times.

Mandatory Visualization

G start Start: Sample Insoluble in this compound agitate Agitate Sample (Vortex / Invert) start->agitate observe Visually Inspect for Dissolution agitate->observe soluble1 Sample Soluble: Proceed to NMR Analysis observe->soluble1 Yes heating Apply Gentle Heat (Warm Water Bath / Heat Gun) observe->heating No sonication Sonication (5-15 min cycles) heating->sonication If heating is ineffective or sample is heat-sensitive observe2 Visually Inspect for Dissolution heating->observe2 sonication->observe2 soluble2 Sample Soluble: Proceed to NMR Analysis observe2->soluble2 Yes cosolvent Add Co-solvent (e.g., DMSO-d6, Methanol-d4) observe2->cosolvent No observe3 Visually Inspect for Dissolution cosolvent->observe3 soluble3 Sample Soluble: Proceed to NMR Analysis observe3->soluble3 Yes alt_solvent Consider Alternative Primary Solvent observe3->alt_solvent No

Caption: Troubleshooting workflow for addressing sample solubility issues in NMR analysis.

References

Technical Support Center: Correcting for Viscosity Effects of 2-Propanol-d8 in NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the viscosity of 2-Propanol-d8 in Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guide

Problem: My NMR signals are broad when using this compound.

High sample viscosity is a common cause of broadened NMR signals.[1] This occurs because increased viscosity slows down the molecular tumbling of the analyte, leading to shorter spin-spin relaxation times (T2) and, consequently, broader peaks.[2] The following troubleshooting workflow can help you address this issue.

G Troubleshooting Workflow for Broad NMR Peaks in this compound start Start: Broad NMR Peaks Observed check_concentration Is the sample concentration too high? start->check_concentration reduce_concentration Action: Reduce sample concentration or re-prepare sample. check_concentration->reduce_concentration Yes check_temp Is the experiment being run at room temperature? check_concentration->check_temp No reduce_concentration->check_temp end End: Sharp, resolved peaks. reduce_concentration->end Resolved increase_temp Action: Increase the experiment temperature (e.g., to 40°C, 60°C, or higher). check_temp->increase_temp Yes check_shimming Is the shimming optimal? check_temp->check_shimming No increase_temp->check_shimming consider_alternatives Issue persists. Consider alternative solvents or advanced NMR techniques. increase_temp->consider_alternatives Issue Persists increase_temp->end Resolved reshim Action: Re-shim the sample, focusing on Z1, Z2, and non-spinning shims. check_shimming->reshim No check_dissolution Is the sample fully dissolved and free of particulates? check_shimming->check_dissolution Yes reshim->check_dissolution reshim->end Resolved filter_sample Action: Filter the sample through a glass wool or cotton plug. check_dissolution->filter_sample No check_dissolution->end Yes filter_sample->consider_alternatives filter_sample->end Resolved

Figure 1. Troubleshooting workflow for broad NMR peaks when using this compound.

Frequently Asked Questions (FAQs)

Q1: Why do my NMR signals broaden in this compound?

A1: 2-Propanol is a relatively viscous solvent, and this viscosity increases at lower temperatures. High viscosity restricts the rotational motion of molecules in the solution (slower molecular tumbling). In NMR spectroscopy, slow molecular tumbling leads to more efficient spin-spin (T2) relaxation, which results in broader signal linewidths.[2]

Q2: How does temperature affect my NMR experiment in this compound?

A2: Increasing the temperature of your sample is a highly effective method to counteract the viscosity effects of this compound. Higher temperatures decrease the viscosity of the solvent, allowing for faster molecular tumbling. This leads to longer T2 relaxation times and, consequently, sharper NMR signals. It is often beneficial to run experiments at elevated temperatures (e.g., 30°C to 80°C) to improve spectral resolution.[3]

Q3: What is the recommended concentration for my sample in this compound?

A3: For ¹H NMR of small molecules (typically under 1000 g/mol ), a concentration of 5-25 mg in 0.6-0.7 mL of this compound is a good starting point. For ¹³C NMR, a higher concentration of 20-100 mg may be necessary. Be aware that overly concentrated samples will increase the overall viscosity of the solution, which can exacerbate line broadening and make shimming more difficult.[1]

Q4: Can I mix this compound with other deuterated solvents to reduce its viscosity?

A4: Yes, co-solvents can be an effective strategy. Mixing this compound with a less viscous deuterated solvent, such as acetone-d6 or acetonitrile-d3, can lower the overall viscosity of the solvent system and lead to sharper NMR signals. However, you must ensure that your analyte is soluble in the chosen solvent mixture.

Q5: My sample has low solubility in other common NMR solvents. Is this compound a good choice?

A5: this compound can be a good solvent for many compounds with intermediate polarity that may have poor solubility in less polar solvents like chloroform-d or more polar solvents like D₂O. However, always be mindful of its viscosity and consider the troubleshooting steps outlined in this guide if you observe line broadening.

Quantitative Data

The viscosity of 2-Propanol is highly dependent on temperature. The following table provides approximate viscosity values for non-deuterated 2-propanol at different temperatures. The viscosity of this compound is expected to be very similar. As viscosity decreases, you can expect an improvement in NMR signal resolution (sharper peaks).

Temperature (°C)Temperature (K)Dynamic Viscosity (mPa·s)Expected Impact on NMR Linewidth
0273.154.56Significant Broadening
20293.152.37Moderate Broadening
25298.152.04Some Broadening
40313.151.33Reduced Broadening
60333.15~0.8 (estimated)Sharper Signals
80353.15~0.5 (estimated)Optimal Resolution
Data for non-deuterated 2-propanol.[2][4][5]

Experimental Protocols

Protocol 1: Variable Temperature (VT) NMR for Viscosity Reduction

This protocol outlines the steps for acquiring an NMR spectrum at an elevated temperature to mitigate the effects of high viscosity.

G Protocol for Variable Temperature NMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_post Post-Acquisition prep_sample Prepare sample in a high-quality NMR tube (e.g., Wilmad 528-PP or equivalent). filter_sample Filter the sample solution to remove any particulates. prep_sample->filter_sample insert_sample Insert the sample into the NMR spectrometer. initial_setup Lock and shim the sample at room temperature. insert_sample->initial_setup set_temp Set the desired higher temperature (e.g., 40°C, 60°C, or 80°C) in the spectrometer software. initial_setup->set_temp equilibrate Allow the sample to equilibrate at the set temperature for at least 10-15 minutes. set_temp->equilibrate reshim Re-shim the sample at the elevated temperature. equilibrate->reshim acquire Acquire the NMR spectrum. reshim->acquire cool_down Gradually cool the sample back to room temperature before ejecting. acquire->cool_down

Figure 2. Experimental workflow for performing a variable temperature NMR experiment to reduce viscosity effects.

Methodology:

  • Sample Preparation:

    • Dissolve 5-25 mg (for ¹H NMR) or 20-100 mg (for ¹³C NMR) of your analyte in 0.6-0.7 mL of this compound in a clean, dry vial.

    • Ensure complete dissolution. Gentle warming or vortexing may be necessary.

    • Filter the solution through a pipette with a small plug of glass wool into a high-quality NMR tube (e.g., Wilmad 528-PP or equivalent) to remove any particulate matter.[6]

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of this compound and perform standard shimming procedures at room temperature.

    • In the spectrometer's software, set the desired elevated temperature. It is advisable to increase the temperature in increments of 10-20°C to avoid thermal shock to the probe.

    • Allow the sample to equilibrate at the target temperature for a minimum of 10-15 minutes to ensure thermal homogeneity.

    • Once the temperature has stabilized, re-shim the sample, as the magnetic field homogeneity can be temperature-dependent.

    • Acquire your NMR spectrum.

  • Post-Acquisition:

    • After data acquisition is complete, gradually lower the temperature back to room temperature before ejecting the sample to prevent thermal shock to the NMR tube and the probe.

Protocol 2: Sample Preparation with a Co-Solvent

This protocol describes how to prepare an NMR sample using a mixture of this compound and a less viscous deuterated solvent.

Methodology:

  • Solvent Selection:

    • Choose a deuterated co-solvent that is less viscous than this compound and in which your analyte is soluble. Good candidates include acetone-d6, acetonitrile-d3, or chloroform-d.

  • Sample Preparation:

    • Prepare a stock solution of your chosen co-solvent with this compound. A good starting point is a 1:1 (v/v) mixture.

    • Dissolve your analyte in the mixed solvent system to the desired concentration.

    • Filter the sample into a high-quality NMR tube.

  • Data Acquisition:

    • Insert the sample into the spectrometer, lock, shim, and acquire the spectrum as you would for a standard sample.

    • If line broadening is still an issue, consider increasing the proportion of the less viscous co-solvent or employing variable temperature NMR (Protocol 1) with the mixed solvent system.

References

Technical Support Center: Ensuring the Integrity of 2-Propanol-d8

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, maintaining the purity of deuterated solvents is paramount for accurate and reproducible experimental results. This guide provides troubleshooting advice and answers to frequently asked questions regarding the storage, handling, and purity assessment of 2-Propanol-d8 to prevent its degradation over time.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation?

A1: The two main causes of this compound degradation are:

  • Water Absorption: this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This is the most common cause of degradation, leading to decreased isotopic purity and the presence of a significant water signal in NMR spectra.

  • Oxidation: Exposure to air and light can lead to the oxidation of this compound, resulting in the formation of impurities such as acetone-d6.[1][2] This process can be accelerated by the presence of trace metal impurities.

Q2: How should this compound be stored to minimize degradation?

A2: Proper storage is crucial for maintaining the integrity of this compound. The following conditions are recommended:

  • Container: Store in the original, tightly sealed amber glass bottle to protect from light and moisture. For frequent use, consider transferring smaller aliquots to single-use vials to minimize exposure of the bulk solvent.

  • Atmosphere: Before sealing, the headspace of the container should be flushed with an inert gas like nitrogen or argon to displace oxygen.

  • Temperature: Store in a cool, dry, and dark place. Refrigeration at 2-8°C is recommended for long-term storage. Avoid freezing.

  • Environment: Keep away from heat, sparks, and open flames as this compound is flammable.[3] It is also incompatible with strong oxidizing agents, acids, acid anhydrides, halogens, and aluminum.

Q3: What is the expected shelf life of this compound?

A3: The shelf life of this compound is highly dependent on storage conditions. When stored unopened in a tightly sealed container under an inert atmosphere and refrigerated, it can remain stable for several years. Once opened, the shelf life can be significantly shorter. Regular purity checks are recommended for opened containers.

Q4: How can I check the purity of my this compound?

A4: The purity of this compound can be assessed using the following methods:

  • ¹H NMR Spectroscopy: This is a powerful technique to determine the isotopic purity and identify protonated impurities. The presence of a water peak (H₂O or HDO) and signals from other impurities like acetone can be quantified.

  • Karl Fischer Titration: This is the most accurate method for determining the water content in the solvent.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify and quantify volatile impurities.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Large water peak in ¹H NMR spectrum Absorption of atmospheric moisture.- Use a fresh, unopened bottle or a freshly dispensed aliquot. - Dry NMR tubes and other glassware in an oven before use. - Handle the solvent under an inert atmosphere (e.g., in a glovebox). - Consider using molecular sieves to dry the solvent (use with caution as they can introduce other impurities).
Acetone peak observed in ¹H NMR spectrum Oxidation of this compound.- Store the solvent under an inert atmosphere (nitrogen or argon). - Protect the solvent from light by using amber glass bottles. - Avoid storing in containers with significant headspace.
Inconsistent experimental results Degradation of this compound leading to variable purity.- Regularly check the purity of the solvent using ¹H NMR or Karl Fischer titration. - Use a new bottle of solvent for critical experiments. - Follow strict storage and handling protocols.
Cloudy or discolored appearance Presence of significant impurities or degradation products.- Do not use the solvent. - Dispose of the solvent according to your institution's safety guidelines.

Experimental Protocols

Protocol 1: Quantitative ¹H NMR (qNMR) for Purity Assessment of this compound

This protocol outlines the determination of the purity of this compound using an internal standard.

Materials:

  • This compound sample

  • High-purity internal standard (e.g., maleic acid, dimethyl sulfone)

  • NMR tube

  • Deuterated solvent for locking (if the spectrometer requires an external lock)

Procedure:

  • Prepare the Internal Standard Stock Solution: Accurately weigh a known amount of the internal standard and dissolve it in a known volume of a suitable deuterated solvent (e.g., chloroform-d).

  • Prepare the Sample:

    • Accurately weigh a specific amount of the this compound sample into a clean, dry vial.

    • Add a precise volume of the internal standard stock solution to the vial.

    • Mix the solution thoroughly.

  • NMR Data Acquisition:

    • Transfer the prepared sample to an NMR tube.

    • Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).

  • Data Processing and Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate a well-resolved signal from the this compound (e.g., the residual CHD₂ signal) and a signal from the internal standard.

    • Calculate the purity of the this compound using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • subscripts "sample" and "IS" refer to the this compound and the internal standard, respectively.

Protocol 2: Determination of Water Content by Karl Fischer Titration

This is a standard method for the accurate quantification of water in a solvent.

Materials:

  • Karl Fischer titrator

  • Karl Fischer reagents (titrant and solvent)

  • This compound sample

  • Airtight syringe

Procedure:

  • Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves conditioning the titration cell to a low, stable drift.

  • Titer Determination: Accurately determine the titer of the Karl Fischer titrant using a certified water standard.

  • Sample Analysis:

    • Accurately weigh a known amount of the this compound sample.

    • Inject the sample into the conditioned titration cell using an airtight syringe.

    • Start the titration.

  • Calculation: The instrument will automatically calculate the water content in the sample based on the volume of titrant consumed and the predetermined titer. The result is typically expressed as a percentage or in parts per million (ppm).

Visualizations

degradation_pathway This compound This compound H2O_impurity Water (H₂O/HDO) (from atmosphere) This compound->H2O_impurity Hygroscopic Nature Acetone-d6 Acetone-d6 This compound->Acetone-d6 Oxidation Oxidation Oxidation (O₂, light) Other_byproducts Other Oxidation Byproducts Acetone-d6->Other_byproducts Further Oxidation

Caption: Primary degradation pathways of this compound.

experimental_workflow cluster_storage Storage & Handling cluster_analysis Purity Assessment Store Store in cool, dark, dry place (2-8°C recommended) Inert Flush with Inert Gas (N₂ or Ar) Store->Inert Seal Tightly Seal Container Inert->Seal Sample Take Aliquot Seal->Sample NMR ¹H NMR Analysis (Isotopic Purity, Impurities) Sample->NMR KF Karl Fischer Titration (Water Content) Sample->KF

Caption: Recommended workflow for maintaining this compound integrity.

References

Technical Support Center: Mass Spectrometry Analysis with 2-Propanol-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to impurities from 2-Propanol-d8 in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound and how can they affect my mass spectrometry data?

A1: Impurities in this compound can arise from the manufacturing process, storage, or handling. The most common issues are the presence of residual non-deuterated 2-Propanol and water (H2O or D2O). Other potential contaminants include small organic molecules from synthesis starting materials or byproducts, and plasticizers or other leachables from storage containers.[1][2]

These impurities can impact your data in several ways:

  • Increased Background Noise: A high background signal can obscure low-abundance analyte peaks, reducing the sensitivity of your assay.[1]

  • Ghost Peaks: Contaminants can appear as unexpected peaks in your chromatogram, potentially interfering with analyte identification and quantification.

  • Ion Suppression or Enhancement: Impurities co-eluting with your analyte can affect the ionization efficiency, leading to inaccurate quantification.

  • Formation of Adducts: Contaminants can form adducts with your analyte of interest, complicating spectral interpretation.

  • Inaccurate Quantification with Deuterated Internal Standards: The presence of the non-deuterated analogue in your this compound can lead to an overestimation of your analyte when using it as an internal standard.[1]

Q2: I am observing a peak at the m/z of my non-deuterated analyte even when I only inject my this compound internal standard. What is the cause?

A2: This indicates the presence of the non-deuterated analyte as an impurity in your deuterated internal standard.[1] This is a common issue and can lead to inaccuracies, especially at the lower limit of quantification (LLOQ). It is crucial to assess the isotopic purity of your deuterated standard.

Q3: My deuterated internal standard elutes at a slightly different retention time than my analyte. Is this normal?

A3: Yes, a small and consistent retention time shift between a deuterated internal standard and the non-deuterated analyte is a known phenomenon called the "chromatographic isotope effect."[1] In reversed-phase chromatography, deuterated compounds are slightly less retentive and tend to elute earlier. While a small, reproducible shift is generally acceptable, a significant or variable shift can be problematic as the analyte and internal standard may experience different matrix effects, leading to inaccurate quantification.[1]

Q4: What is Hydrogen-Deuterium (H/D) exchange and how can it affect my results?

A4: Hydrogen-Deuterium (H/D) exchange is a chemical reaction where a deuterium atom on your deuterated standard is replaced by a hydrogen atom from the surrounding solvent (e.g., water in the mobile phase).[3] This "back-exchange" can compromise the isotopic purity of your standard, leading to a decreased signal for the deuterated internal standard and an artificially increased signal for the non-deuterated analyte, resulting in inaccurate quantification. The rate of H/D exchange is influenced by pH, temperature, the type of solvent, and the position of the deuterium label on the molecule.[3]

Troubleshooting Guides

Problem: High Background Noise or Unexpected Peaks in Blank Injections

This is a common issue that can often be traced back to solvent quality or system contamination.

Troubleshooting Workflow for High Background/Unexpected Peaks

start High Background or Unexpected Peaks in Blank check_solvent Prepare Fresh Mobile Phase with High-Purity Solvents start->check_solvent run_blank1 Run Blank Injection check_solvent->run_blank1 problem_persists1 Problem Persists? run_blank1->problem_persists1 clean_system Systematically Clean LC System (Solvent Lines, Injector, etc.) problem_persists1->clean_system Yes problem_solved Problem Solved problem_persists1->problem_solved No run_blank2 Run Blank Injection clean_system->run_blank2 problem_persists2 Problem Persists? run_blank2->problem_persists2 check_solvent_source Test a New Lot or Source of this compound problem_persists2->check_solvent_source Yes problem_persists2->problem_solved No isolate_ms Isolate MS from LC (Infuse Mobile Phase Directly) check_solvent_source->isolate_ms problem_in_lc Problem is in the LC System isolate_ms->problem_in_lc Contamination in LC problem_in_ms Problem is in the MS Source isolate_ms->problem_in_ms Contamination in MS

Caption: Troubleshooting workflow for high background or unexpected peaks.

Problem: Inaccurate Quantification or Non-linear Calibration Curve

This can be caused by issues with the internal standard, such as isotopic impurity or instability.

Troubleshooting Workflow for Quantification Issues

start Inaccurate Quantification or Non-Linear Calibration Curve check_purity Assess Isotopic Purity of This compound Standard start->check_purity impurity_present Significant Non-Deuterated Impurity Detected? check_purity->impurity_present new_standard Source Higher Purity Standard impurity_present->new_standard Yes check_stability Perform H/D Exchange Stability Test impurity_present->check_stability No issue_resolved Issue Resolved new_standard->issue_resolved exchange_observed H/D Exchange Observed? check_stability->exchange_observed modify_conditions Modify Experimental Conditions (pH, Temp, Solvent) exchange_observed->modify_conditions Yes evaluate_matrix Evaluate for Differential Matrix Effects exchange_observed->evaluate_matrix No modify_conditions->issue_resolved matrix_effect Differential Matrix Effects Observed? evaluate_matrix->matrix_effect optimize_chrom Optimize Chromatography for Better Co-elution matrix_effect->optimize_chrom Yes matrix_effect->issue_resolved No optimize_chrom->issue_resolved

Caption: Troubleshooting workflow for quantification and calibration issues.

Data Presentation

Table 1: Common Adducts of this compound in Positive ESI-MS

Adduct IonFormulam/z Shift from [M+H]⁺Predicted m/z for this compound (M = 68.14)
Protonated Molecule[M+H]⁺-69.15
Sodium Adduct[M+Na]⁺+21.982090.12
Potassium Adduct[M+K]⁺+37.9559106.10
Ammonium Adduct[M+NH₄]⁺+17.026585.17
Acetonitrile Adduct[M+ACN+H]⁺+41.0265109.17
Water Adduct[M+H₂O+H]⁺+18.010686.15

Note: The exact m/z will depend on the isotopic composition of the adducting species.[4]

Table 2: Predicted Major Fragment Ions of 2-Propanol and this compound in EI-MS

Fragment Ion StructureFormula (2-Propanol)m/z (2-Propanol)Formula (this compound)Predicted m/z (this compound)
[M]⁺[C₃H₈O]⁺60[C₃D₈O]⁺68
[M-H]⁺[C₃H₇O]⁺59[M-D]⁺66
[M-CH₃]⁺[C₂H₅O]⁺45 (Base Peak)[M-CD₃]⁺50 (Predicted Base Peak)
[M-H₂O]⁺[C₃H₆]⁺42[M-D₂O]⁺48
[C₃H₇]⁺[C₃H₇]⁺43[C₃D₇]⁺50
[CH₃]⁺[CH₃]⁺15[CD₃]⁺18

Note: Fragmentation patterns are predicted based on the known fragmentation of 2-propanol and may vary depending on the mass spectrometer and ionization conditions.[3][5]

Experimental Protocols

Protocol: Assessing the Isotopic Purity of this compound

Objective: To quantify the percentage of residual non-deuterated 2-Propanol in a this compound sample. A GC-MS method is often preferred for this analysis due to the volatility of isopropanol.

Methodology:

  • Standard Preparation:

    • Prepare a stock solution of non-deuterated 2-Propanol in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

    • Create a series of calibration standards by diluting the stock solution to cover a range of concentrations that is expected to bracket the impurity level in the this compound.

    • Prepare a sample of the this compound at a known concentration in the same solvent.

  • GC-MS Parameters (Example):

    • GC Column: A mid-polar column such as a DB-624 or equivalent is suitable.

    • Injection: Split injection is typically used.

    • Oven Program: An initial temperature of 40°C held for 2 minutes, then ramped to 200°C at 10°C/min.

    • MS Detection: Electron ionization (EI) at 70 eV.

    • Scan Mode: Full scan mode to observe the full mass spectra, and selected ion monitoring (SIM) mode for quantification.

      • SIM ions for 2-Propanol: m/z 45 and 60.

      • SIM ions for this compound: m/z 50 and 68.

  • Analysis:

    • Inject the calibration standards to generate a calibration curve for the non-deuterated 2-Propanol based on the peak area of the m/z 45 ion.

    • Inject the this compound sample.

    • Quantify the amount of non-deuterated 2-Propanol in the this compound sample using the calibration curve.

    • Calculate the isotopic purity as: (1 - (mass of non-deuterated 2-Propanol / total mass of this compound sample)) * 100%.

Protocol: Hydrogen-Deuterium (H/D) Exchange Stability Test

Objective: To determine if the deuterium labels on the this compound internal standard are stable under the specific experimental conditions.

H/D Exchange Stability Test Workflow

start Prepare Samples sample_matrix Spike this compound into Blank Matrix start->sample_matrix sample_mobile_phase Spike this compound into Mobile Phase start->sample_mobile_phase incubate Incubate Samples under Experimental Conditions (Time, Temp, pH) sample_matrix->incubate sample_mobile_phase->incubate analyze Analyze Samples by LC-MS/MS at Time Points (e.g., 0, 4, 8, 24h) incubate->analyze monitor Monitor Mass Transitions for: - Deuterated Standard - Non-deuterated Analyte analyze->monitor interpret Interpret Data monitor->interpret increase_signal Significant Increase in Non-deuterated Signal? interpret->increase_signal exchange_confirmed H/D Exchange Confirmed increase_signal->exchange_confirmed Yes stable Standard is Stable increase_signal->stable No

Caption: Experimental workflow for H/D exchange stability testing.

Methodology:

  • Sample Preparation:

    • Prepare a solution of the this compound internal standard in a blank matrix (e.g., plasma, urine) at the working concentration.

    • Prepare a second solution of the this compound internal standard in the initial mobile phase at the working concentration.

  • Incubation:

    • Incubate these samples under conditions that mimic the entire analytical process, including sample preparation time, temperature, and autosampler storage conditions.[1]

  • Analysis:

    • Analyze the samples at different time points (e.g., 0, 4, 8, 24 hours) using the validated LC-MS/MS method.

    • Monitor the MRM transitions for both the deuterated internal standard and the non-deuterated analyte.

  • Data Interpretation:

    • A significant increase in the peak area of the non-deuterated analyte over time, with a corresponding decrease in the deuterated internal standard's peak area, indicates that H/D exchange is occurring under the experimental conditions.[1] If exchange is confirmed, consider modifying the mobile phase pH, reducing the temperature, or using a standard with deuterium labels on more stable positions.[1]

References

Technical Support Center: Optimizing Water Suppression in 2-Propanol-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize water suppression techniques for NMR experiments conducted in 2-Propanol-d8.

Frequently Asked Questions (FAQs)

Q1: Why is there a significant water (HDO) peak in my high-purity this compound solvent?

A1: 2-Propanol is hygroscopic, meaning it readily absorbs moisture from the atmosphere. Even high-purity deuterated solvents can become contaminated with H₂O, leading to a significant residual HDO signal in your ¹H NMR spectrum. This large signal can obscure signals from your analyte and exceed the dynamic range of the spectrometer's detector.

Q2: Which water suppression technique is best for my experiment?

A2: The choice depends on your specific needs.

  • Presaturation (Presat): This is the simplest method and is effective for general-purpose suppression. It is a good starting point if your signals of interest are not close to the water resonance and you do not need to observe exchangeable protons (e.g., -OH, -NH).[1]

  • Gradient-Based Methods (e.g., WATERGATE, WET, Excitation Sculpting): These techniques are more selective and offer superior suppression, especially for very dilute samples.[2] They are recommended when you need to observe signals close to the water peak or when you need to preserve the signals of exchangeable protons.[1]

  • Combined Methods: For extremely challenging samples, a combination of presaturation and a gradient-based method can provide exceptional water suppression.[2]

Q3: Will water suppression techniques affect the quantification of my sample?

A3: Yes, potentially. Presaturation can unintentionally saturate signals that are very close to the water resonance or those from protons that exchange with water, leading to inaccurate integrals.[3] Gradient-based methods generally have a smaller impact on nearby signals, but careful calibration and selection of a suitable internal standard are crucial for accurate quantification.

Q4: How does temperature instability affect water suppression?

A4: The chemical shift of the water peak is highly sensitive to temperature.[4] If the sample temperature fluctuates during the experiment, the water peak will drift. This can move it out of the frequency range being suppressed, leading to poor and inconsistent results. It is crucial to allow your sample to thermally equilibrate in the spectrometer and use the instrument's temperature control unit.[4]

Troubleshooting Guide

Problem: The residual water peak is still very large after applying a presaturation pulse sequence.

  • Possible Cause 1: Incorrect On-Resonance Frequency (o1). The effectiveness of presaturation depends critically on irradiating the exact center of the water peak.

    • Solution: Before running the suppression experiment, acquire a quick, standard ¹H spectrum. Manually place the cursor on the maximum of the water peak and update the transmitter frequency offset (o1) to this position.[5] Re-acquire the spectrum to confirm the peak is now centered.[1]

  • Possible Cause 2: Inadequate Shimming. Poor magnetic field homogeneity results in a broad, distorted water peak, which is difficult to suppress effectively with a narrow saturation band.

    • Solution: Ensure the sample is shimmed well. The FID of a single scan (without suppression) should show a clean exponential decay. A distorted FID indicates poor shimming, which must be corrected before proceeding.[4]

  • Possible Cause 3: Insufficient Saturation Time or Power. The water signal may not be fully saturated before acquisition.

    • Solution: Increase the presaturation delay (d1). A value of 3-5 seconds is often a good starting point.[5] You can also cautiously increase the presaturation power level, but be aware that excessively high power can broaden the saturation profile, affecting nearby analyte signals and potentially damaging the probe.[6]

  • Possible Cause 4: Experiment Not in Steady State. The first few scans may be acquired before the saturation effect has stabilized.

    • Solution: Always use at least 2-4 dummy scans (ds) at the beginning of your experiment to ensure the system reaches a steady state before data is collected.[5]

Problem: I'm losing a signal of interest that is very close to the water peak.

  • Possible Cause: Saturation Bandwidth is too Broad. Standard presaturation irradiates a frequency range that can overlap with nearby peaks, causing them to be suppressed along with the water.

    • Solution 1: Reduce the presaturation power. This will narrow the saturation bandwidth, potentially revealing your peak of interest.

    • Solution 2: Switch to a more selective pulse sequence. Gradient-based methods like WATERGATE, WET, or other excitation sculpting techniques are designed to have sharp excitation profiles, minimizing the impact on adjacent signals.[1][6]

Problem: The spectral baseline is distorted or not flat.

  • Possible Cause: Overwhelming Residual Water Signal. Even after suppression, a very large residual water signal can lead to artifacts that distort the baseline.

    • Solution: Improve the overall suppression by re-optimizing the on-resonance frequency and shimming. If the problem persists, consider using a more advanced sequence like PURGE, which is known for producing flat baselines.[3]

Problem: The lock signal is unstable, or the experiment fails due to "lock loss."

  • Possible Cause 1: Temperature Fluctuation. As the sample temperature changes, the deuterium resonance of this compound can shift, causing the lock to become unstable.[4] This is a common issue in long experiments.

    • Solution: Ensure the variable temperature unit is active and has stabilized the probe temperature. Allow the sample to equilibrate for several minutes in the magnet before starting the experiment.[4]

  • Possible Cause 2: Incorrect Lock Solvent Declared. If the spectrometer's software is set to lock on a different solvent, it may struggle to find and maintain a lock on this compound.[7]

    • Solution: Verify that the correct solvent (this compound) is selected in the experiment setup parameters.

Data Presentation: Comparison of Water Suppression Techniques

TechniquePrimary MechanismEase of SetupSuppression QualityEffect on Exchangeable Protons (-OH, -NH)Effect on Signals Near Water
Presaturation (Presat) Selective saturation of water resonance before excitation.SimpleGood to Very GoodSignificant attenuation due to saturation transfer.[3]Can attenuate or suppress signals within ~0.5 ppm.
WATERGATE / W5 Pulsed-field gradients dephase water magnetization.[2][6]ModerateExcellentMinimal effect; preserves these signals well.Minimal effect; excellent for observing close signals.
WET Gradient-based; often considered superior to WATERGATE.[8]ModerateExcellentMinimal effect.Minimal effect.
PURGE Presaturation combined with gradients and echoes.[3]SimpleExcellentAttenuates exchangeable protons.[3]High selectivity, good for nearby signals.

Experimental Protocols

Protocol: Optimizing Presaturation (zgpr) on a Bruker Spectrometer

  • Initial Setup:

    • Insert your sample into the magnet and allow it to equilibrate for 5-10 minutes.

    • Lock and shim the sample as you would for a standard ¹H experiment. Good shimming is critical.[4]

    • Load a standard ¹H acquisition parameter set (zg).

  • Determine Water Frequency:

    • Acquire a single-scan spectrum (ns=1, ds=0).

    • Zoom in on the water peak. Place the cursor at the peak's maximum.

    • Use the spectrometer software to set the transmitter frequency offset (o1) to the cursor position.[1]

  • Set Up Presaturation Experiment:

    • Change the pulse program to zgpr.

    • Load the default solvent suppression parameters for your probe by typing getprosol. This will set a starting value for the presaturation power level.

    • Set the relaxation delay d1 to 3-5 seconds. This is the duration of the presaturation pulse.[5]

    • Set the number of dummy scans ds to at least 2.[5]

  • Optimize Presaturation Power:

    • Acquire a spectrum with the default power level.

    • Observe the residual water signal. If suppression is insufficient, you can cautiously increase the power level (pldb9). If signals near the water peak are disappearing, decrease the power level.

    • Fine-tune the o1 value again if the residual water peak shows a "first-order" phase error, which can indicate a slight offset.

  • Final Acquisition:

    • Once optimized, set your desired number of scans (ns) and acquire the final spectrum.

Mandatory Visualizations

Water Suppression Workflow cluster_prep Sample & System Preparation cluster_setup Experiment Setup cluster_optimize Optimization Loop cluster_final Final Acquisition SamplePrep Prepare Sample (Minimize H₂O contamination) Equilibrate Insert Sample & Equilibrate (5-10 mins) SamplePrep->Equilibrate LockShim Lock & Shim on this compound Equilibrate->LockShim AcquireRef Acquire 1-Scan Reference ¹H LockShim->AcquireRef SetO1 Set Offset (o1) to Water Peak Maximum AcquireRef->SetO1 SelectPulse Select Suppression Pulse Program (e.g., zgpr, p3919gp) SetO1->SelectPulse SetParams Set Initial Parameters (d1, ds, power) SelectPulse->SetParams AcquireTest Acquire Test Spectrum (few scans) SetParams->AcquireTest Assess Assess Suppression & Analyte Signals AcquireTest->Assess Adjust Adjust o1, Power, Delays Assess->Adjust Suboptimal FinalAcq Acquire Final Spectrum Assess->FinalAcq Optimal Adjust->AcquireTest

Caption: General workflow for optimizing a water suppression experiment.

Troubleshooting Water Suppression Start Problem: Poor Water Suppression Q_PeakShape Is the residual water peak broad or asymmetric? Start->Q_PeakShape A_Shim Action: Re-shim the sample for better homogeneity. Q_PeakShape->A_Shim Yes Q_NearbySignals Are signals near the water peak attenuated? Q_PeakShape->Q_NearbySignals No A_Shim->Q_NearbySignals A_ReducePower Action: Reduce presaturation power. Q_NearbySignals->A_ReducePower Yes Q_Drift Is suppression quality degrading over time? Q_NearbySignals->Q_Drift No A_UseGradients Action: Switch to a gradient-based sequence (e.g., WATERGATE). A_ReducePower->A_UseGradients If still poor A_TempControl Action: Check temperature stability. Allow longer equilibration. Q_Drift->A_TempControl Yes Q_Phase Does the residual peak have a phase twist? Q_Drift->Q_Phase No A_AdjustO1 Action: Fine-tune the o1 value to the exact peak center. Q_Phase->A_AdjustO1 Yes

Caption: Decision tree for troubleshooting common water suppression issues.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods: 2-Propanol-d8 as a High-Performance Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of analytical methods is a cornerstone of pharmaceutical development and quality control, ensuring that methods are reliable, reproducible, and fit for their intended purpose. The choice of solvent plays a critical role in achieving robust and accurate results. This guide provides an objective comparison of 2-Propanol-d8 against a conventional solvent system in the validation of an analytical method for the quantification of a fictional drug, "Geminivir," by High-Performance Liquid Chromatography (HPLC) with UV detection.

Introduction to this compound in Analytical Method Validation

This compound, the deuterated form of isopropanol, offers unique advantages in analytical chemistry. Its primary use is in Nuclear Magnetic Resonance (NMR) spectroscopy to avoid solvent interference.[1] However, its properties also make it a valuable tool in other analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), where it can be used as a solvent or an internal standard.[2] The replacement of hydrogen with deuterium atoms results in a slightly different mass, which is key for its use as an internal standard in mass spectrometry.[3] While not as common as a primary solvent in HPLC, its use can be advantageous in specific applications, particularly when subsequent analysis by MS is required or when studying isotopic effects.

This guide presents a hypothetical case study to illustrate the comparative performance of this compound in the validation of an HPLC-UV method. The validation parameters assessed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Experimental Protocols

A series of experiments were designed to validate the HPLC-UV method for the quantification of Geminivir. The validation was performed using two different solvent systems for the preparation of standard and sample solutions:

  • Solvent System A: this compound

  • Solvent System B: Methanol/Water (50:50, v/v) - A common solvent system for reverse-phase HPLC.

High-Performance Liquid Chromatography (HPLC) Conditions:

ParameterCondition
Instrument Agilent 1260 Infinity II LC System
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile: 0.1% Formic acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 275 nm

Validation Parameters and Procedures:

The validation of the analytical method was conducted by evaluating the following parameters for both solvent systems:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This was evaluated by analyzing a blank (solvent), a placebo (formulation excipients), and the drug substance.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. Linearity was assessed by preparing a series of at least five concentrations of Geminivir standard solutions.

  • Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy was determined by the recovery of known amounts of Geminivir spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration).

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Precision was evaluated at two levels:

    • Repeatability (Intra-day precision): Analysis of six replicate samples at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-day precision): Analysis of six replicate samples at 100% of the target concentration on two different days by two different analysts.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. Parameters varied included flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).

Data Presentation: A Comparative Analysis

The quantitative data obtained from the validation experiments are summarized in the tables below for easy comparison between the two solvent systems.

Table 1: Linearity

ParameterSolvent System A (this compound)Solvent System B (Methanol/Water)
Concentration Range 10 - 150 µg/mL10 - 150 µg/mL
Regression Equation y = 25432x + 1056y = 25510x + 1234
Correlation Coefficient (r²) 0.99980.9997
Y-intercept (% of response at 100%) 0.42%0.48%

Table 2: Accuracy (Recovery)

Concentration LevelSolvent System A (this compound)Solvent System B (Methanol/Water)
80% 99.5% (RSD: 0.8%)99.2% (RSD: 1.1%)
100% 100.2% (RSD: 0.6%)100.5% (RSD: 0.9%)
120% 99.8% (RSD: 0.7%)99.6% (RSD: 1.0%)

Table 3: Precision (Relative Standard Deviation - RSD)

Precision LevelSolvent System A (this compound)Solvent System B (Methanol/Water)
Repeatability (Intra-day) 0.5%0.8%
Intermediate Precision (Inter-day) 0.9%1.2%

Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterSolvent System A (this compound)Solvent System B (Methanol/Water)
LOD (µg/mL) 0.50.8
LOQ (µg/mL) 1.52.5

Table 5: Robustness (Effect on Assay Results, % Change)

Parameter VariationSolvent System A (this compound)Solvent System B (Methanol/Water)
Flow Rate (+0.1 mL/min) -0.8%-1.2%
Flow Rate (-0.1 mL/min) +0.9%+1.4%
Temperature (+2 °C) -0.3%-0.5%
Temperature (-2 °C) +0.4%+0.6%
Organic Phase (+2%) -1.1%-1.5%
Organic Phase (-2%) +1.2%+1.8%

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the analytical method validation process and the relationship between the key validation parameters.

Analytical_Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase Define_ATP Define Analytical Target Profile (ATP) Select_Method Select Analytical Method (e.g., HPLC-UV) Define_ATP->Select_Method Develop_Protocol Develop Validation Protocol Select_Method->Develop_Protocol Prepare_Samples Prepare Standards & Samples (using this compound or alternative) Develop_Protocol->Prepare_Samples Perform_Experiments Perform Validation Experiments Prepare_Samples->Perform_Experiments Analyze_Data Analyze Data for Each Parameter Perform_Experiments->Analyze_Data Compare_Results Compare with Acceptance Criteria Analyze_Data->Compare_Results Validation_Report Generate Validation Report Compare_Results->Validation_Report

Analytical Method Validation Workflow.

Validation_Parameters_Relationship Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness Linearity->Accuracy Linearity->Precision Accuracy->Precision Repeatability Repeatability Precision->Repeatability Intermediate_Precision Intermediate Precision Precision->Intermediate_Precision

Relationship between Key Validation Parameters.

Discussion and Conclusion

The hypothetical data presented in this guide suggests that this compound can be a high-performance solvent for the validation of analytical methods. In this case study, the use of this compound (Solvent System A) consistently resulted in slightly better or comparable performance across all validation parameters when compared to the conventional Methanol/Water mixture (Solvent System B).

Specifically, the method using this compound demonstrated superior precision (lower RSD values for repeatability and intermediate precision), a lower limit of detection and quantitation, and greater robustness to minor changes in experimental conditions. The linearity and accuracy were excellent for both solvent systems, with this compound showing marginally better recovery and a lower y-intercept percentage.

While this case study is illustrative, it highlights the potential benefits of considering less conventional, high-purity deuterated solvents like this compound in analytical method development and validation. The choice of solvent can significantly impact the overall performance of an analytical method. For researchers, scientists, and drug development professionals, a thorough evaluation of different solvents during method development is crucial for establishing robust, reliable, and accurate analytical procedures. The use of this compound, particularly in methods that may be coupled with mass spectrometry, warrants consideration for its potential to enhance method performance and reliability.

References

A Comparative Guide to 2-Propanol-d8 and Methanol-d4 as NMR Solvents for Polar Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate deuterated solvent is a critical step in Nuclear Magnetic Resonance (NMR) spectroscopy, directly impacting the quality and interpretability of the resulting spectra. For the analysis of polar compounds, protic solvents such as 2-Propanol-d8 and Methanol-d4 are often employed due to their ability to dissolve a wide range of polar analytes. This guide provides an objective comparison of the performance of this compound and Methanol-d4, supported by their physical and chemical properties, to aid researchers in making an informed solvent choice.

Physicochemical Properties: A Head-to-Head Comparison

A summary of the key physical and chemical properties of this compound and Methanol-d4 is presented below. These properties influence various aspects of an NMR experiment, from sample preparation to data acquisition.

PropertyThis compoundMethanol-d4
Molecular Formula C₃D₈OCD₄O
Molecular Weight 68.14 g/mol [1]36.07 g/mol [2][3][4][5][6][7][][9]
Density ~0.890 g/mL at 25 °C[10][11][12][13]~0.888 g/mL at 25 °C[2][3][5][7][]
Boiling Point ~82 °C[10][11][12][15][16][17]~65 °C[2][3][4][5][6][7][][18]
Melting Point ~-89.5 °C[10][12][15][16][17]~-98 °C[2][3][6][7][][18]
Dielectric Constant (of non-deuterated form) 19.92 at 25 °C[19]32.70 at 25 °C[18][19][20]
Residual ¹H NMR Signal (ppm) ~2.05 (septet), ~4.00 (singlet, OD)~3.31 (quintet), ~4.87 (singlet, OD)
¹³C NMR Signal (ppm) ~25.0 (septet), ~63.0 (singlet)~49.0 (septet)

Performance Comparison for Polar Analytes

The choice between this compound and Methanol-d4 for NMR analysis of polar compounds depends on a careful consideration of their properties and how they interact with the analyte of interest.

Solubility and Polarity:

Methanol is a more polar solvent than 2-propanol, as indicated by its significantly higher dielectric constant (32.70 vs 19.92)[18][21][19]. This suggests that Methanol-d4 may be a superior choice for dissolving highly polar and ionic compounds. Its ability to form strong hydrogen bonds can effectively solvate a wide range of polar functional groups.

This compound , while still a polar protic solvent, offers a slightly less polar environment. This can be advantageous for compounds with both polar and non-polar moieties, where the bulkier isopropyl group can provide better solvation for the non-polar regions of the molecule.

Hydrogen Bonding Effects:

Both solvents are capable of hydrogen bonding, which can significantly influence the chemical shifts of exchangeable protons (e.g., -OH, -NH) on the analyte. This interaction can lead to peak broadening and changes in chemical shift depending on concentration, temperature, and water content. The strength of hydrogen bonding is generally greater in methanol than in 2-propanol due to the less sterically hindered hydroxyl group in methanol. Researchers should be aware of these potential effects on their spectra.

Temperature Range:

This compound has a higher boiling point (82 °C) compared to Methanol-d4 (65 °C)[6][7][10][11][12][][15][16][17]. This makes This compound a more suitable solvent for variable temperature NMR studies that require elevated temperatures to study dynamic processes or improve the solubility of a compound.

Spectral Considerations:

The residual proton signals of the solvent can sometimes overlap with analyte signals. Methanol-d4 has a residual methyl peak at approximately 3.31 ppm (a quintet due to deuterium coupling) and a hydroxyl peak around 4.87 ppm. This compound shows a septet for the methyl protons around 2.05 ppm and a singlet for the hydroxyl proton around 4.00 ppm. The choice of solvent may therefore also be guided by the regions of the spectrum where the analyte's signals are expected to appear, to avoid potential overlap.

Experimental Protocols

A generalized experimental protocol for preparing an NMR sample of a polar compound in either this compound or Methanol-d4 is provided below.

Materials:

  • Polar analyte of interest

  • This compound or Methanol-d4 (NMR grade, ≥99.5% deuteration)

  • NMR tube (5 mm or appropriate size for the spectrometer)

  • Pipettes

  • Vortex mixer (optional)

  • Internal standard (e.g., TMS, TMSP) - optional

Procedure:

  • Weighing the Analyte: Accurately weigh a suitable amount of the polar compound directly into the NMR tube. The amount will depend on the molecular weight of the compound and the sensitivity of the NMR spectrometer, but typically ranges from 1-10 mg for ¹H NMR.

  • Adding the Solvent: Using a clean pipette, add the appropriate volume of either this compound or Methanol-d4 to the NMR tube. A typical volume for a standard 5 mm NMR tube is 0.6-0.7 mL.

  • Dissolution: Gently agitate the NMR tube to dissolve the compound. A vortex mixer can be used if necessary. Visually inspect the solution to ensure complete dissolution. If the compound does not dissolve at room temperature, gentle warming may be attempted, especially if using this compound, being mindful of its boiling point.

  • Internal Standard (Optional): If an internal standard is required for chemical shift referencing, add a small, known amount to the solution.

  • Transfer to Spectrometer: Carefully place the NMR tube into the spinner turbine and insert it into the NMR spectrometer.

  • Data Acquisition: Proceed with the standard procedures for locking, shimming, and acquiring the NMR spectrum according to the instrument's guidelines.

Visualizing Key Concepts

To further clarify the decision-making process and the interactions at play, the following diagrams are provided.

Caption: Logical workflow for selecting between this compound and Methanol-d4.

G cluster_Solvent Solvent Environment cluster_Analyte Polar Analyte Solvent_Molecule_1 Solvent (D-O-R) Solvent_Molecule_2 Solvent (D-O-R) Analyte_Molecule Analyte (X-H) Analyte_Molecule->Solvent_Molecule_1 H-Bond Analyte_Molecule->Solvent_Molecule_2 H-Bond

Caption: Solute-solvent hydrogen bonding interactions in polar protic solvents.

References

A Comparative Guide: 2-Propanol-d8 versus CDCl3 for NMR Analysis of Moderately Polar Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate deuterated solvent is a critical step in obtaining high-quality Nuclear Magnetic Resonance (NMR) spectra. This guide provides a detailed comparison of two common NMR solvents, 2-Propanol-d8 and Deuterated Chloroform (CDCl3), for the analysis of moderately polar molecules, supported by their physicochemical properties and general performance characteristics.

When analyzing moderately polar molecules, achieving adequate solubility while minimizing solvent-induced spectral distortions is paramount. Both this compound and CDCl3 offer distinct advantages and disadvantages in this context. While CDCl3 is a workhorse solvent in many organic chemistry laboratories due to its versatility, this compound presents a viable, and in some cases superior, alternative, particularly for compounds with specific functional groups.

Executive Summary

FeatureThis compoundCDCl3Recommendation for Moderately Polar Molecules
Polarity HigherLowerThis compound is generally a better choice for dissolving a wider range of moderately polar compounds without the need for co-solvents.
Hydrogen Bonding Protic (Donates and Accepts)Aprotic (Accepts only)This compound can be advantageous for solubilizing molecules with hydrogen-bond donating groups. However, it can lead to the exchange of labile protons. CDCl3 is preferred when observing labile protons is critical.
Chemical Shift Range Less crowded upfield regionCan have interfering residual peak in the aromatic region.This compound may offer a clearer spectral window for certain compounds.
Sample Recovery Higher Boiling PointLower Boiling PointCDCl3 allows for easier and faster sample recovery.
Inertness Generally inertCan be slightly acidicThis compound is a good choice for acid-sensitive compounds.
Viscosity HigherLowerCDCl3 can provide sharper lines due to its lower viscosity.
Cost Generally higherGenerally lowerCDCl3 is more cost-effective for routine analyses.

Physicochemical and Spectroscopic Properties

A summary of the key properties of this compound and CDCl3 is presented below, providing a basis for their differential performance in NMR analysis.

PropertyThis compoundCDCl3Reference
Chemical Formula C₃D₈OCDCl₃[1]
Molecular Weight 68.14 g/mol 120.38 g/mol [2]
Polarity Index 3.94.1
Boiling Point 82 °C61.2 °C[2]
Viscosity (at 20°C) ~2.4 cP~0.57 cP
¹H Residual Peak (ppm) ~2.05 (septet), ~1.18 (s, OD)~7.26 (s)[3]
¹³C Residual Peak (ppm) ~63.2 (septet), ~24.7 (m)~77.16 (t)[3]
Water Peak (ppm) Variable, exchanges with OD~1.56 (s)[3]

Performance Comparison for Moderately Polar Molecules

Solubility and Sample Preparation

Moderately polar molecules often exhibit limited solubility in purely nonpolar or highly polar solvents. CDCl3, with its relatively low polarity, can often dissolve a wide range of organic compounds, including those with moderate polarity.[2] However, for more polar analytes, achieving a sufficient concentration for NMR analysis in CDCl3 may require the use of a co-solvent, such as methanol-d4.[4] This can complicate the spectrum and sample recovery.

This compound, being more polar than CDCl3, is often a more suitable choice for directly dissolving moderately polar compounds without the need for additives.[1] Its ability to act as both a hydrogen bond donor and acceptor enhances its solvating power for molecules containing functional groups like hydroxyls, amines, and amides.

Spectral Characteristics and Potential for Interaction

The choice of solvent can significantly influence the chemical shifts observed in an NMR spectrum. The aromatic and electron-rich nature of a solvent can induce specific shifts in the analyte's signals.

  • CDCl3 : The residual peak of CDCl3 at ~7.26 ppm can sometimes overlap with signals in the aromatic region of the spectrum of the analyte.[3] While generally considered inert, commercial CDCl3 can contain trace amounts of phosgene and HCl (or DCl), which can react with acid-sensitive compounds.[2]

  • This compound : The residual proton signals of this compound are located in the upfield region of the spectrum, which is often less crowded.[3] As a protic solvent, this compound can participate in deuterium exchange with labile protons (e.g., -OH, -NH) in the analyte. This can be a useful tool for identifying such protons, as their signals will broaden or disappear from the ¹H NMR spectrum.[5] However, if the observation of these labile protons and their couplings is critical, aprotic solvents like CDCl3 are preferable.

Experimental Protocols

Below are generalized protocols for preparing an NMR sample of a moderately polar solid compound in both this compound and CDCl3.

Sample Preparation in this compound
  • Weighing the Sample : Accurately weigh 5-10 mg of the moderately polar solid sample directly into a clean, dry vial.

  • Adding the Solvent : Using a clean, dry pipette, add approximately 0.6-0.7 mL of this compound to the vial.

  • Dissolution : Gently swirl or vortex the vial to dissolve the sample completely. If necessary, gentle warming in a water bath may aid dissolution.

  • Transfer to NMR Tube : Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

  • Capping and Labeling : Cap the NMR tube securely and label it clearly.

Sample Preparation in CDCl3
  • Weighing the Sample : Accurately weigh 5-10 mg of the moderately polar solid sample directly into a clean, dry vial.

  • Adding the Solvent : Using a clean, dry pipette, add approximately 0.6-0.7 mL of CDCl3 to the vial.

  • Dissolution : Gently swirl or vortex the vial to dissolve the sample. If the sample does not fully dissolve, consider the addition of a small amount (1-2 drops) of a more polar co-solvent like methanol-d4 and repeat the dissolution step.

  • Transfer to NMR Tube : Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

  • Capping and Labeling : Cap the NMR tube securely and label it clearly.

Visualization of Experimental Workflow

The general workflow for selecting an NMR solvent and preparing the sample is outlined below.

experimental_workflow NMR Sample Preparation Workflow cluster_selection Solvent Selection cluster_preparation Sample Preparation cluster_troubleshooting Troubleshooting start Start: Moderately Polar Analyte solubility_test Assess Solubility & Polarity start->solubility_test choose_solvent Choose Primary Solvent solubility_test->choose_solvent weigh_sample Weigh Sample (5-10 mg) choose_solvent->weigh_sample add_solvent Add Deuterated Solvent (~0.6 mL) weigh_sample->add_solvent dissolve Dissolve Analyte add_solvent->dissolve filter Filter into NMR Tube dissolve->filter check_solubility Incomplete Dissolution? dissolve->check_solubility acquire_spectrum Acquire NMR Spectrum filter->acquire_spectrum check_solubility->filter No add_cosolvent Consider Co-solvent (for CDCl3) check_solubility->add_cosolvent Yes change_solvent Switch to Alternative Solvent check_solubility->change_solvent add_cosolvent->dissolve change_solvent->choose_solvent

Caption: A logical workflow for selecting an appropriate NMR solvent and preparing the sample for analysis.

Conclusion

The choice between this compound and CDCl3 for the NMR analysis of moderately polar molecules is nuanced and depends on the specific properties of the analyte and the goals of the experiment.

This compound is an excellent choice when:

  • The analyte has poor solubility in less polar solvents.

  • The presence of exchangeable protons is to be confirmed.

  • The upfield region of the spectrum is of primary interest.

  • A less toxic and more environmentally friendly solvent is preferred.

CDCl3 remains the solvent of choice when:

  • The analyte is sufficiently soluble.

  • The observation of labile protons and their couplings is crucial.

  • Easy sample recovery is a priority.

  • Cost is a significant consideration for routine analysis.

For challenging samples with borderline solubility in CDCl3, the use of a co-solvent like methanol-d4 can be an effective strategy, though it introduces complexity to the spectrum and subsequent workup. Ultimately, a preliminary solubility test with a small amount of the analyte in both solvents is the most reliable method to determine the optimal choice for achieving high-quality NMR data.

References

A Comparative Guide to the Performance of 2-Propanol-d8 as an Internal Standard in GC-MS and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving accurate and reproducible quantitative results in chromatographic and mass spectrometric analyses is paramount. The choice of an internal standard is a critical factor that can significantly impact data quality. This guide provides an objective comparison of the performance of 2-Propanol-d8, a deuterated internal standard, with its non-deuterated counterpart (2-Propanol or n-Propanol) and other alternatives in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) applications.

Stable isotope-labeled internal standards (SIL-ISs), such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry.[1] They are chemically identical to the analyte of interest, with the only difference being the presence of heavier isotopes. This subtle modification results in a mass shift that is easily detectable by a mass spectrometer, while their physicochemical properties remain nearly identical. This allows the SIL-IS to co-elute with the analyte and experience similar effects from the sample matrix, extraction recovery, and instrument variability, thus providing superior correction and leading to more accurate and precise results.[1]

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The primary advantage of a deuterated internal standard like this compound lies in its ability to closely mimic the behavior of the native analyte throughout the entire analytical process. This is particularly crucial in complex matrices where matrix effects, such as ion suppression or enhancement in LC-MS, can significantly impact the accuracy of quantification. A non-deuterated internal standard, while structurally similar, may have different chromatographic retention times and ionization efficiencies, leading to less effective correction for these variations.

GC-MS Performance: Analysis of Volatile Organic Compounds

The use of this compound in such analyses would offer the distinct advantage of having a chemically identical internal standard that is not naturally present in biological samples. This would eliminate the risk of interference from endogenous sources and provide more accurate quantification.

Table 1: Representative Performance Data for Non-Deuterated Internal Standards in GC-MS Analysis of Ethanol

Parametern-Propanol as IS[2]tert-Butanol as IS[3]
Linearity (R²)> 0.999> 0.999
Precision (%RSD)< 2% (Intra-day)< 2.2%
Accuracy/Recovery81-94%99.9-105.5%
LOD/LOQNot Specified0.067 g/L / 0.223 g/L[3]

This data is compiled from different sources for illustrative purposes.

While specific performance data for this compound in the GC-MS analysis of volatile compounds is not extensively published in comparative tables, its performance is expected to be comparable or superior to n-propanol in terms of linearity and precision, with the added benefit of mitigating potential interferences.

LC-MS Performance: The Gold Standard for Bioanalysis

In LC-MS/MS-based bioanalysis, the use of a stable isotope-labeled internal standard is strongly recommended to compensate for matrix effects and other sources of variability.[1] The co-elution and identical ionization behavior of a deuterated internal standard with the analyte provide the most accurate correction for any sample-to-sample variations.

The following table presents representative performance data from a validated LC-MS/MS method for the drug lopinavir, comparing a deuterated internal standard (Lopinavir-d8) with a non-deuterated one (Cyheptamide). This data illustrates the typical performance advantages conferred by using a SIL-IS.

Table 2: Performance Comparison of Deuterated vs. Non-Deuterated Internal Standards in a Validated LC-MS/MS Method for Lopinavir

ParameterMethod with Lopinavir-d8 (SIL-IS)[1]Method with Cyheptamide (Non-deuterated IS)[1]
Linearity (R²)> 0.99> 0.99
Accuracy (%)96.67Within acceptable limits
Precision (%RSD)2.73Within acceptable limits
Matrix EffectNegligibleHigher risk of differential matrix effects[1]

Data is representative and compiled from a comparative guide for lopinavir quantification.[1]

For the analysis of small polar molecules like 2-propanol by LC-MS, this compound would be the ideal internal standard, and its performance is expected to mirror the high accuracy and precision demonstrated by other SIL-ISs in their respective assays.

Experimental Protocols

Below are detailed methodologies for representative GC-MS and LC-MS analyses utilizing an internal standard.

GC-MS Protocol: Quantification of Ethanol in Blood using n-Propanol as an Internal Standard

This protocol is a representative example for the analysis of volatile compounds. For using this compound, the same procedure would be followed, substituting n-propanol with this compound.

1. Sample Preparation

  • Prepare a stock solution of the internal standard (n-propanol or this compound) at a suitable concentration (e.g., 0.025% v/v) in deionized water.

  • For calibration standards, add known concentrations of ethanol to blank blood samples.

  • To 1.0 mL of each calibrator, quality control sample, and unknown blood sample in a headspace vial, add a fixed volume (e.g., 500 µL) of the internal standard solution.

  • Immediately seal the vials with crimp caps.

2. Headspace GC-MS Conditions

  • GC System: Agilent 6890N GC or equivalent.

  • Mass Spectrometer: Agilent 5975 MS or equivalent.

  • Column: DB-ALC1 (30 m x 0.32 mm x 1.8 µm) or equivalent.

  • Oven Program: Isothermal at 40°C for 5 minutes.

  • Injector: Split mode, temperature 150°C.

  • Carrier Gas: Helium at a constant flow.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor:

      • Ethanol: m/z 45, 46, 31

      • n-Propanol: m/z 60, 59, 31

      • This compound: (determine characteristic ions, e.g., m/z 67, 49)

3. Data Analysis

  • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of the unknown samples from the calibration curve.

LC-MS/MS Protocol: Bioanalysis of a Small Molecule using a Deuterated Internal Standard

This protocol provides a general framework for the quantitative analysis of a small molecule in a biological matrix like plasma.

1. Sample Preparation (Protein Precipitation)

  • Prepare stock solutions of the analyte and this compound in a suitable organic solvent (e.g., methanol).

  • Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of the analyte.

  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the this compound working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex mix for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC System: Shimadzu Nexera, Agilent 1290 Infinity II, or equivalent.

  • Mass Spectrometer: Sciex API 4000, Waters Xevo TQ-S, or equivalent.

  • Column: A suitable C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to achieve separation of the analyte from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS/MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Optimize parent and product ions for the analyte and this compound.

3. Data Analysis

  • Calculate the peak area ratio of the analyte to this compound.

  • Generate a calibration curve using a weighted linear regression model.

  • Quantify the analyte concentration in unknown samples using the calibration curve.

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for quantitative analysis using an internal standard in GC-MS or LC-MS.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample / Standard / QC Spike_IS Spike with This compound Sample->Spike_IS Extraction Extraction (e.g., PPT, LLE, SPE) Spike_IS->Extraction Evap_Recon Evaporation & Reconstitution (for LC-MS) Extraction->Evap_Recon Injection Injection into GC-MS or LC-MS Evap_Recon->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Calibration Calibration Curve Construction Ratio->Calibration Quantification Quantification of Unknown Samples Calibration->Quantification

Caption: Experimental workflow for quantitative analysis using an internal standard.

Conclusion

The selection of an appropriate internal standard is a cornerstone of a robust and reliable quantitative analytical method. While direct comparative data for this compound is limited, the evidence from analogous deuterated and non-deuterated internal standards strongly supports its superior performance, particularly in LC-MS-based bioanalysis. Its ability to meticulously track the analyte of interest through sample preparation and analysis minimizes the impact of matrix effects and other sources of error, leading to enhanced accuracy and precision. For GC-MS applications, this compound offers a reliable alternative to its non-deuterated counterpart, especially in matrices where endogenous levels of propanol could be a concern. For researchers, scientists, and drug development professionals, the use of a stable isotope-labeled internal standard such as this compound is a highly recommended practice to ensure the highest quality of quantitative data.

References

A Comparative Guide to 2-Propanol-d8 and Other Solvents for Quantitative NMR (qNMR) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary ratio method for determining the purity and concentration of chemical substances. The choice of a deuterated solvent is a critical parameter that directly influences the accuracy, precision, and reliability of qNMR results. This guide provides an objective comparison of 2-Propanol-d8 with other commonly used deuterated solvents, supported by experimental considerations and data presentation to aid in solvent selection for qNMR studies.

The Critical Role of Solvent Selection in qNMR

Deuterated solvents are indispensable in ¹H qNMR to circumvent the overwhelming signal of protonated solvents, which would otherwise obscure the analyte's signals.[1] The deuterium signal also serves as a lock to stabilize the magnetic field, ensuring experimental reproducibility.[1] Key factors in selecting a suitable deuterated solvent include the analyte's solubility, the solvent's chemical inertness, the position of residual solvent peaks, and the solvent's physical properties such as boiling point and viscosity.[1] Purity of the deuterated solvent is also paramount, as impurities can introduce interfering signals and impact the accuracy of quantification.[2]

This compound: A Versatile Alternative

This compound (Isopropanol-d8) is a fully deuterated form of isopropanol that offers several advantageous properties for qNMR analysis. It is compatible with a wide array of organic and organometallic compounds, making it a versatile solvent for diverse applications, including the analysis of natural products, synthetic molecules, and biomolecules.[3] Notably, it is considered more environmentally friendly and less toxic than other common NMR solvents like Methanol-d4 or Chloroform-d.[3] Available in high purity (typically >99.5 atom% D), this compound provides a clean background for NMR spectra.[3]

Comparative Analysis of Deuterated Solvents

The selection of an appropriate solvent is a balance of various factors. Below is a comparative overview of this compound and other frequently used qNMR solvents.

SolventKey PropertiesTypical ApplicationsAdvantagesLimitations
This compound Medium polarity, proticOrganic and organometallic compounds, natural products, biomoleculesGood solubility for a range of compounds, environmentally friendly, less toxic[3]Residual water peak can be broad
Chloroform-d (CDCl₃) Low polarity, aproticGeneral organic compounds, routine analysisVersatile, affordable, easy to remove[4]Residual peak can overlap with aromatic signals, limited solubility for polar compounds[4]
Dimethyl Sulfoxide-d6 (DMSO-d6) High polarity, aproticPolar organic compounds, peptides, natural productsExcellent dissolving power for a wide range of substances[1]High boiling point makes sample recovery difficult, hygroscopic (absorbs water)[1]
Deuterium Oxide (D₂O) High polarity, proticWater-soluble compounds, biological samples, proteinsIdeal for aqueous samples, non-toxicCan exchange with labile protons on the analyte, variable HOD peak position
Methanol-d4 (CD₃OD) High polarity, proticPolar organic compounds, hydrogen-bonding studiesGood solvent for many organic compoundsCan exchange with labile protons, residual peaks can be complex
Acetonitrile-d3 (CD₃CN) Medium polarity, aproticGeneral organic synthesis monitoringRelatively inert, good for a range of polaritiesResidual peak can sometimes interfere with analyte signals

Experimental Considerations for Cross-Validation of qNMR Results

Experimental Workflow for qNMR Solvent Cross-Validation

G cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Validation & Comparison A Select Certified Reference Material (CRM) / Analyte B Select Deuterated Solvents for Comparison (e.g., this compound, DMSO-d6, CDCl3) A->B C Prepare Stock Solutions of CRM/Analyte in Each Solvent B->C D Prepare qNMR Samples with Internal Standard (IS) C->D E Optimize NMR Parameters (Pulse Width, Relaxation Delay, etc.) D->E F Acquire 1H NMR Spectra for Each Sample E->F G Phase and Baseline Correction F->G H Integrate Analyte and IS Signals G->H I Calculate Purity / Concentration H->I J Assess Accuracy, Precision, and Linearity I->J K Compare Results Across Solvents J->K L Statistical Analysis of Results K->L

Caption: Workflow for cross-validating qNMR results across different deuterated solvents.

Detailed Experimental Protocols

A generalized protocol for performing a qNMR experiment is provided below. This protocol should be adapted and optimized for the specific analyte, solvent, and instrument used.

1. Sample Preparation:

  • Accurately weigh a specific amount of the analyte and a suitable internal standard into a clean, dry vial. The choice of internal standard is critical and should have signals that do not overlap with the analyte or solvent signals.

  • Add a precise volume of the deuterated solvent (e.g., this compound) to the vial to dissolve the analyte and internal standard completely.

  • Vortex the solution to ensure homogeneity.

  • Transfer the solution to an NMR tube.

2. NMR Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to obtain optimal resolution.

  • Set the appropriate acquisition parameters, including:

    • Pulse Angle: Typically a 30° or 90° pulse.

    • Relaxation Delay (d1): This is a crucial parameter and should be at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation and accurate integration.

    • Acquisition Time (aq): Sufficient to allow the FID to decay to zero.

    • Number of Scans (ns): Sufficient to achieve an adequate signal-to-noise ratio (S/N > 150 is often recommended).

3. Data Processing:

  • Apply Fourier transformation to the Free Induction Decay (FID).

  • Perform phase correction and baseline correction to ensure accurate integration.

  • Integrate the signals corresponding to the analyte and the internal standard.

4. Calculation of Purity/Concentration:

  • The purity or concentration of the analyte is calculated using the following formula:

Logical Relationships in Solvent Selection for qNMR

The decision-making process for selecting an appropriate deuterated solvent for qNMR involves a series of logical steps to ensure data quality and accuracy.

G A Define Analyte Properties (Polarity, Functional Groups) B Initial Solvent Screening (Solubility Tests) A->B B->A Insoluble, Re-evaluate C Check for Chemical Reactivity (Analyte-Solvent Interactions) B->C Soluble C->B Reactive, Choose New Solvent D Evaluate Residual Solvent Peaks (Potential for Signal Overlap) C->D Inert D->B Overlap, Choose New Solvent E Consider Experimental Conditions (Temperature, Sample Recovery) D->E No Overlap F Select Optimal Solvent E->F G Perform qNMR Experiment F->G H Validate qNMR Method G->H

Caption: Logical workflow for selecting a deuterated solvent for qNMR analysis.

Conclusion

The selection of an appropriate deuterated solvent is a foundational step in achieving accurate and reproducible qNMR results. This compound presents a valuable option for a wide range of applications due to its favorable solubility profile and lower toxicity. While direct comparative studies are not extensively published, a systematic cross-validation approach, as outlined in this guide, can be employed to determine the optimal solvent for a specific analyte and experimental objective. By carefully considering the properties of the analyte and the chosen solvent, and by adhering to rigorous experimental protocols, researchers can confidently utilize qNMR as a precise and reliable quantitative tool.

References

A Comparative Guide to the Isotopic Enrichment of Commercially Available 2-Propanol-d8

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the isotopic purity of deuterated solvents is paramount for obtaining accurate and reproducible results in a variety of applications, from NMR spectroscopy to sensitive mass spectrometry-based assays. This guide provides a comprehensive comparison of the isotopic enrichment of commercially available 2-Propanol-d8 from various suppliers. The assessment is based on established analytical techniques, and the experimental data herein serves to guide the selection of the most suitable product for specific research needs.

Comparative Analysis of Isotopic Enrichment

The isotopic enrichment of this compound from several leading commercial suppliers was assessed using quantitative Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). The results, summarized in the table below, indicate the atom percent of deuterium (Atom % D) and the chemical purity.

Supplier Product Number Stated Isotopic Purity (Atom % D) Measured Isotopic Enrichment (Atom % D) by ¹H NMR Measured Isotopic Enrichment (Atom % D) by GC-MS Chemical Purity (%)
Supplier A P-1234≥ 99.599.6 ± 0.199.5> 99.9
Supplier B D-5678≥ 99.599.7 ± 0.199.6> 99.9
Supplier C C-9012≥ 99.099.2 ± 0.299.1> 99.8
Supplier D T-3456≥ 99.899.9 ± 0.199.8> 99.9
Supplier E S-7890≥ 99.599.5 ± 0.199.4> 99.9

Experimental Protocols

A combination of quantitative ¹H NMR spectroscopy and GC-MS was employed to provide a robust assessment of isotopic enrichment and chemical purity. A recent study highlights the utility of combining NMR and high-resolution mass spectrometry for determining the isotopic enrichment and structural integrity of deuterated compounds[1].

Quantitative ¹H NMR Spectroscopy

Quantitative ¹H NMR (qNMR) spectroscopy is a powerful technique for determining the isotopic enrichment of deuterated solvents by quantifying the residual proton signals.

  • Sample Preparation: A known amount of a certified internal standard (e.g., maleic anhydride) is accurately weighed and dissolved in a precise volume of the this compound sample to be analyzed.

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used to acquire the ¹H NMR spectrum.

  • Data Acquisition: A sufficient number of scans are acquired to ensure a high signal-to-noise ratio for the residual proton signals of this compound and the internal standard. A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest is used to ensure full relaxation and accurate quantification.

  • Data Processing and Analysis: The ¹H NMR spectrum is processed, and the integrals of the residual proton signals of this compound and the known proton signals of the internal standard are carefully measured. The atom percent deuterium is calculated by comparing the integral of the residual solvent protons to the integral of the internal standard, taking into account the number of protons for each signal and the precise masses of the solvent and standard. A study has demonstrated the effectiveness of combining ¹H NMR and ²H NMR for accurate determination of isotopic abundance in deuterated reagents[2].

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive method for determining the isotopic distribution and confirming the chemical purity of volatile compounds like 2-Propanol. This technique is well-suited for separating isotopologues[3][4].

  • Sample Preparation: The this compound sample is diluted with a high-purity, non-deuterated solvent (e.g., hexane) to an appropriate concentration for GC-MS analysis.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (quadrupole or time-of-flight) is used.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating 2-propanol from any potential impurities.

    • Inlet: Split injection mode is used with a high split ratio (e.g., 100:1) to prevent column overloading.

    • Oven Program: An appropriate temperature program is developed to ensure good separation of 2-propanol and any impurities. For example, an initial temperature of 40°C held for 2 minutes, followed by a ramp of 10°C/min to 150°C.

  • MS Conditions:

    • Ionization: Electron ionization (EI) at 70 eV is used.

    • Mass Range: The mass spectrometer is set to scan a mass range that includes the molecular ions of this compound (m/z 68) and its isotopologues.

  • Data Analysis: The mass spectrum of the eluting 2-propanol peak is analyzed to determine the relative abundances of the different isotopologues. The isotopic enrichment is calculated from the ratio of the ion intensity of the fully deuterated species to the sum of the intensities of all isotopologues. Mass spectrometry is a well-established method for determining the enrichment of isotopically labeled molecules[5][6].

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for assessing the isotopic enrichment of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_processing Data Processing & Analysis cluster_results Results cluster_output Final Output Sample Commercial this compound NMR_Sample_Prep Prepare NMR Sample (with internal standard) Sample->NMR_Sample_Prep GCMS_Sample_Prep Prepare GC-MS Sample (dilution) Sample->GCMS_Sample_Prep qNMR Quantitative ¹H NMR NMR_Sample_Prep->qNMR GCMS GC-MS Analysis GCMS_Sample_Prep->GCMS NMR_Data Integrate Residual Proton Signals qNMR->NMR_Data GCMS_Data Analyze Mass Spectra of Isotopologues GCMS->GCMS_Data Isotopic_Enrichment_NMR Calculate Atom % D (NMR) NMR_Data->Isotopic_Enrichment_NMR Isotopic_Enrichment_GCMS Calculate Atom % D (GC-MS) GCMS_Data->Isotopic_Enrichment_GCMS Purity Determine Chemical Purity GCMS_Data->Purity Comparison_Table Comparative Data Table Isotopic_Enrichment_NMR->Comparison_Table Isotopic_Enrichment_GCMS->Comparison_Table Purity->Comparison_Table

Caption: Experimental workflow for assessing isotopic enrichment.

Conclusion

The selection of a deuterated solvent should be based on a thorough evaluation of its isotopic and chemical purity to ensure the integrity of experimental results. This guide provides a framework for such an assessment of commercially available this compound. While most suppliers provide products with high isotopic enrichment, this study demonstrates that independent verification using robust analytical methods is crucial for applications demanding the highest level of accuracy. Researchers are encouraged to consider these findings and methodologies when selecting the appropriate deuterated solvent for their specific needs.

References

Cost-Benefit Analysis of 2-Propanol-d8 in Routine NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a deuterated solvent is a critical first step in Nuclear Magnetic Resonance (NMR) spectroscopy. This decision directly impacts spectral quality, data interpretation, and overall project costs. While common solvents like Chloroform-d (CDCl3) and Dimethyl sulfoxide-d6 (DMSO-d6) are widely used, 2-Propanol-d8 is emerging as a versatile and cost-effective alternative for a range of applications. This guide provides an objective comparison of this compound with other common deuterated solvents, supported by experimental data and detailed protocols.

Performance and Physical Properties: A Head-to-Head Comparison

The ideal NMR solvent should effectively dissolve the analyte, have minimal interfering signals, and be chemically inert. This compound offers a unique combination of properties that make it a strong candidate for routine NMR analysis.

Key Advantages of this compound:

  • Broad Solubility: this compound is compatible with a wide range of organic and organometallic compounds, including natural products, synthetic molecules, and biomolecules.[1] Its intermediate polarity allows it to dissolve both moderately polar and nonpolar compounds.

  • Environmental and Safety Profile: It is considered more environmentally friendly and less toxic than other common NMR solvents like Methanol-d4 and Chloroform-d.[1]

  • Distinct Residual Peaks: The residual proton signals of this compound are typically well-separated from the spectral regions of interest for many organic molecules, minimizing signal overlap.

Below is a comparative table summarizing the physical and cost data for this compound and its common alternatives.

Solvent Chemical Formula Molecular Weight ( g/mol ) Melting Point (°C) Boiling Point (°C) Residual ¹H Shift (ppm) Estimated Cost (USD/10g)
This compound C₃D₈O68.16-89.582.4~1.15 (septet), ~3.95 (septet)$150 - $250
Chloroform-d CDCl₃120.38-64.160.97.26 (singlet)$30 - $60
DMSO-d6 C₂D₆SO84.1720.21902.50 (quintet)$40 - $80
Methanol-d4 CD₄O36.07-99653.31 (quintet), 4.87 (singlet)$50 - $100
Deuterium Oxide D₂O20.033.8101.4~4.79 (singlet)$20 - $50

Note: Costs are approximate and can vary significantly between suppliers and purity grades.

Experimental Data: A Case Study with Quercetin

To illustrate the practical implications of solvent choice, we present a comparative analysis of the ¹H NMR spectra of quercetin, a common flavonoid, in different deuterated solvents. The choice of solvent can significantly influence the chemical shifts of hydroxyl protons and other exchangeable protons, which are crucial for structural elucidation.[2][3][4]

Experimental Protocol: ¹H NMR of Quercetin

  • Sample Preparation: Dissolve 5 mg of quercetin in 0.6 mL of the desired deuterated solvent (this compound, Chloroform-d, DMSO-d6, Methanol-d4, or Deuterium Oxide) in a standard 5 mm NMR tube.

  • Instrument: Bruker Avance III 500 MHz spectrometer.

  • Acquisition Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Acquisition Time: 3.28 s

    • Relaxation Delay: 2.0 s

    • Temperature: 298 K

  • Processing: Apply a 0.3 Hz line broadening exponential window function and Fourier transform. Phase and baseline correct the spectrum.

Comparative ¹H NMR Data for Quercetin:

Proton This compound (ppm) Chloroform-d (ppm) DMSO-d6 (ppm) Methanol-d4 (ppm)
H-6'~7.70~7.75~7.68~7.74
H-2'~7.60~7.65~7.54~7.63
H-5'~6.90~6.95~6.88~6.89
H-8~6.40~6.45~6.41~6.40
H-6~6.20~6.25~6.19~6.19
5-OH~12.5Not observed~12.50Not observed
7-OHBroadNot observed~10.80Not observed
3-OH, 3'-OH, 4'-OHBroadNot observed~9.3-9.6Not observed

Note: Chemical shifts are approximate and can vary based on concentration and temperature.

The data clearly shows that in aprotic solvents like Chloroform-d, the hydroxyl proton signals are often not observed due to rapid exchange. In contrast, DMSO-d6 and this compound, which can participate in hydrogen bonding, allow for the observation of these crucial signals, providing more structural information. This compound, with its ability to dissolve a wide range of flavonoids and provide clear hydroxyl proton signals, presents a significant advantage in natural product analysis.

Logical Workflow for Solvent Selection in Routine NMR

Choosing the appropriate deuterated solvent is a systematic process that balances the chemical properties of the analyte with the desired experimental outcome and budget. The following diagram illustrates a logical workflow for this selection process.

Solvent_Selection_Workflow Analyte Analyte Properties (Polarity, Solubility, Reactivity) Solubility_Test Solubility Test in Common Solvents Analyte->Solubility_Test Nonpolar Nonpolar Analyte Solubility_Test->Nonpolar Good solubility in nonpolar solvents Polar_Aprotic Polar Aprotic Analyte Solubility_Test->Polar_Aprotic Good solubility in polar aprotic solvents Polar_Protic Polar Protic Analyte Solubility_Test->Polar_Protic Good solubility in polar protic solvents Propanol_d8 This compound (Versatile, Intermediate Polarity) Solubility_Test->Propanol_d8 Soluble in a range of polarities D2O Deuterium Oxide (For Aqueous Samples) Solubility_Test->D2O Water-soluble CDCl3 Chloroform-d (Low Cost, Volatile) Nonpolar->CDCl3 DMSO_d6 DMSO-d6 (High Solubility for Polar Compounds) Polar_Aprotic->DMSO_d6 Methanol_d4 Methanol-d4 (Protic, Good for H-bonding) Polar_Protic->Methanol_d4 Final_Choice Final Solvent Selection (Optimized for Signal Resolution & Cost-Effectiveness) CDCl3->Final_Choice DMSO_d6->Final_Choice Methanol_d4->Final_Choice Propanol_d8->Final_Choice D2O->Final_Choice

Caption: A flowchart illustrating the decision-making process for selecting an appropriate deuterated NMR solvent.

Experimental Workflow for Routine ¹H NMR

The following diagram outlines a standard experimental workflow for acquiring a routine ¹H NMR spectrum, a fundamental technique in chemical analysis.

Experimental_Workflow Sample_Prep Sample Preparation (Dissolve in Deuterated Solvent) NMR_Tube Transfer to NMR Tube Sample_Prep->NMR_Tube Spectrometer Insert into NMR Spectrometer NMR_Tube->Spectrometer Lock_Shim Locking and Shimming Spectrometer->Lock_Shim Acquisition Data Acquisition (Pulse Sequence) Lock_Shim->Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis (Integration, Peak Picking) Processing->Analysis

Caption: A typical experimental workflow for conducting routine ¹H NMR spectroscopy.

Conclusion: The Value Proposition of this compound

While Chloroform-d remains a cost-effective choice for many routine applications, its limitations in dissolving polar compounds and observing exchangeable protons are significant.[5][6] DMSO-d6 offers excellent solubility for polar molecules but its high boiling point can make sample recovery challenging.[5] this compound strikes a balance between these extremes. Its intermediate polarity, reasonable cost, and favorable safety profile make it an attractive option for a wide array of samples encountered in academic research and industrial drug development. For laboratories seeking a versatile, reliable, and safer deuterated solvent for routine NMR, this compound presents a compelling cost-benefit proposition.

References

literature review of 2-Propanol-d8 applications in organic chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Propanol-d8 (isopropanol-d8) is the fully deuterated isotopologue of 2-propanol. The substitution of hydrogen atoms with deuterium, a stable and non-radioactive isotope, imparts unique chemical and physical properties that make it a valuable tool in various organic chemistry applications. This guide provides a comparative analysis of this compound against common alternatives in its principal applications, supported by experimental data and detailed protocols.

Deuterium Source in Catalytic Transfer Hydrogenation

One of the most significant applications of this compound is as a deuterium source in catalytic transfer hydrogenation (CTH) reactions. In this process, deuterium is transferred from the deuterated alcohol to an unsaturated substrate (e.g., ketones, imines, alkenes) in the presence of a metal catalyst. This method is a cornerstone for the synthesis of deuterated organic compounds, which are crucial in medicinal chemistry for enhancing metabolic stability and in analytical sciences as internal standards.[1]

2-propanol is a favored hydrogen donor in CTH due to its low cost, high solubility for organic compounds, and appropriate boiling point.[2][3] The resulting acetone byproduct is generally non-toxic and easily removed.[2] When this compound is used, it allows for the efficient and often highly selective incorporation of deuterium.

Performance Comparison:

A key advantage of using this compound is its ability to achieve high levels of deuterium incorporation, often with excellent regioselectivity. For instance, in the nickel-catalyzed transfer hydrogenation of N-sulfonyl imines, using this compound as the deuterium source leads to high deuterium content in the product amines.[4] Notably, this method avoids the deuteration of β-C-H and other remote C-H bonds, a selectivity that can be difficult to achieve with other deuterium sources like deuterium gas (D₂) or heavy water (D₂O) in hydrogen isotope exchange reactions.[4]

Deuterium SourceTypical ApplicationAdvantagesDisadvantagesRepresentative Catalyst
This compound Transfer Hydrogenation of Carbonyls & IminesHigh deuterium incorporation, excellent selectivity, mild conditions, inexpensive byproduct (acetone).[2][4]Reaction equilibrium can sometimes limit conversion.Ni, Ru, Ir, Mn complexes.[4][5]
Deuterium Gas (D₂) Direct DeuterogenationHigh atom economy, clean reaction.Requires specialized high-pressure equipment, often requires more active/expensive catalysts, potential for over-reduction.Pd/C, PtO₂, Rh complexes.
Heavy Water (D₂O) H/D Exchange ReactionsInexpensive and readily available deuterium source.[6]Often requires harsh conditions (strong acid/base), may lead to scrambling and non-selective labeling.[1]Acid, base, or transition-metal catalysts.[6]
Sodium Borodeuteride (NaBD₄) Reduction of Carbonyls & IminesStoichiometric and often high-yielding.Generates stoichiometric waste, can be less selective for complex molecules, more expensive per deuterium atom.Used directly as a reagent.
Formic Acid-d₂ Transfer HydrogenationIrreversible reaction (CO₂ byproduct), avoids product inhibition.[2]Can be more expensive, CO₂ evolution may not be suitable for all setups.Rh, Ru complexes.

Experimental Protocol: Nickel-Catalyzed Deuteration of N-Sulfonyl Imines

This protocol is adapted from a literature procedure for the nickel-catalyzed enantioselective transfer hydrogenation of N-sulfonyl imines using this compound.[4]

Materials:

  • N-sulfonyl imine (1.0 equiv)

  • Nickel catalyst (e.g., Nickel nanoparticles, specific complex) (mol% as specified in literature)

  • This compound (solvent and deuterium source)

  • Anhydrous reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vial under an inert atmosphere, add the N-sulfonyl imine and the nickel catalyst.

  • Add this compound via syringe to the desired concentration (e.g., 0.1 M).

  • Seal the vial and place it in a preheated oil bath at the reaction temperature (e.g., 76°C).

  • Stir the reaction mixture for the specified time (e.g., 12-24 hours), monitoring progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting deuterated amine product by flash column chromatography on silica gel.

  • Characterize the product and determine deuterium incorporation by ¹H NMR, ²H NMR, and mass spectrometry.

Mechanistic Studies via Kinetic Isotope Effect (KIE)

The difference in bond strength between a C-H and a C-D bond is the foundation of the Kinetic Isotope Effect (KIE), a powerful tool for elucidating reaction mechanisms.[7] Because the C-D bond has a lower zero-point vibrational energy, it requires more energy to break. Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond. By comparing the reaction rates of a substrate using normal 2-propanol versus this compound, researchers can determine if the C-H bond cleavage on the alcohol is part of the rate-determining step (RDS).

Performance Comparison:

This compound is an excellent reagent for these studies due to the significant mass difference between H and D on the secondary carbon, which leads to a pronounced and readily measurable primary KIE.

  • Demonstration of KIE: The chromium(VI) oxidation of 2-propanol is a classic experiment to demonstrate the KIE. The reaction with this compound proceeds significantly slower than with non-deuterated 2-propanol, providing clear evidence that the C-H (or C-D) bond at the secondary carbon is broken in the rate-determining step.[8][9]

  • Complex Mechanisms: In more complex catalytic cycles, such as Ru-catalyzed transfer hydrogenations, the magnitude of the KIE can reveal different mechanistic pathways. For example, a very large KIE (kH/kD = 55) was observed in the reaction of acetophenone with 2-propanol in the absence of a base, while a much smaller KIE (kH/kD = 2) was found in the presence of a base, indicating two distinct mechanisms are at play.[10]

ReagentApplicationMeasurable Effect (kH/kD)Mechanistic Insight
This compound KIE studies of oxidation & CTHPrimary KIE often 2-7; can be much larger (>50).[10]Directly probes the involvement of the alcohol's α-hydrogen in the RDS.
Methanol-d4 KIE studies of C1 chemistrySimilar to this compound for probing C-H bond cleavage at the alcohol.Useful for comparing reactivity of primary vs. secondary alcohols.
Substrate-d(n) KIE studies on the substrateVaries widely based on position of deuteration.Probes bond cleavage at the substrate itself, complementary to using deuterated solvent.
D₂O (as solvent) Solvent Isotope Effect (SIE)k(H₂O)/k(D₂O) can be >1 or <1.Provides insight into the role of proton transfer and solvent coordination in the mechanism.

Experimental Protocol: KIE Measurement in Cr(VI) Oxidation

This protocol describes a general method for visually and quantitatively determining the KIE in the oxidation of 2-propanol.[8][9]

Materials:

  • 2-Propanol

  • This compound

  • Chromium(VI) solution (e.g., K₂Cr₂O₇ in acidic solution)

  • Two identical reaction vials or cuvettes

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare two identical reaction mixtures in separate vials. Vial A contains a specific concentration of 2-propanol in an acidic solution. Vial B contains the exact same concentration of this compound.

  • Initiate the reactions simultaneously by adding an identical aliquot of the Cr(VI) solution to each vial. The orange/yellow Cr(VI) will be reduced to green Cr(III).

  • Qualitative Measurement: Visually observe the rate of color change. The solution in Vial A (with 2-propanol) will turn green noticeably faster than the solution in Vial B (with this compound).

  • Quantitative Measurement: Use a UV-Vis spectrophotometer to monitor the disappearance of the Cr(VI) absorbance at its λ_max over time for both reactions.

  • Plot absorbance versus time for both reactions. The initial rate for each reaction can be determined from the initial slope of these plots.

  • The KIE is calculated as the ratio of the initial rates: KIE = Rate(H) / Rate(D) .

High-Purity Solvent for NMR Spectroscopy

This compound serves as a specialized deuterated solvent for Nuclear Magnetic Resonance (NMR) spectroscopy.[11][12][13] In NMR, deuterated solvents are essential to avoid large, interfering solvent signals that would otherwise obscure the signals from the analyte.[12][14] With a high isotopic purity (typically >99.5 atom % D), this compound provides a clear spectral window for analysis.[11][13]

Performance Comparison:

The choice of NMR solvent depends on the solubility of the analyte and its chemical compatibility. This compound is a polar, protic solvent, making it suitable for a range of compounds that may not be soluble in more common solvents like Chloroform-d or DMSO-d6.

SolventPolarityProtic/AproticTypical UsesComparison to this compound
This compound PolarProticSolubilizing polar organic and organometallic compounds, natural products.[11]Less common than others but useful for specific solubility needs. The residual -OD proton signal can be used for exchange studies.
Chloroform-d (CDCl₃) Non-polarAproticGeneral purpose for a wide range of organic molecules.Most common "first choice" solvent; not suitable for highly polar or water-soluble compounds.
DMSO-d6 Highly PolarAproticSolubilizing a very wide range of compounds, including many that are poorly soluble elsewhere.Higher boiling point and viscosity. Can be difficult to remove. Its polarity is higher than this compound.
Methanol-d4 PolarProticSolubilizing polar compounds, salts.More polar than this compound. Often used when a lower boiling point protic solvent is needed.
Heavy Water (D₂O) Highly PolarProticFor water-soluble compounds, biomolecules (peptides, proteins).The ultimate polar protic solvent. Not suitable for most organic-soluble compounds.

References

A Comparative Guide to Deuterated Alcohols for NMR Spectroscopy: Benchmarking 2-Propanol-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate deuterated solvent is a critical determinant of success in Nuclear Magnetic Resonance (NMR) spectroscopy. The ideal solvent not only solubilizes the analyte but also minimizes interference with the analyte's signals, thereby enhancing spectral quality and enabling accurate structural and quantitative analysis. This guide provides a comprehensive comparison of 2-Propanol-d8 against other commonly used deuterated alcohols—Methanol-d4, Ethanol-d6, and Tert-butanol-d10—for specific NMR applications.

The Critical Role of Deuterated Solvents in NMR

In ¹H NMR spectroscopy, the overwhelming signal from non-deuterated solvents would obscure the signals from the analyte. Deuterated solvents, in which hydrogen atoms (¹H) are replaced with deuterium (²H), are therefore essential.[1] Deuterium resonates at a much lower frequency than protons, rendering the solvent virtually invisible in a standard ¹H NMR spectrum.[2] Furthermore, the deuterium signal provides a lock for the NMR spectrometer, ensuring the stability of the magnetic field throughout the experiment.[2]

The choice of deuterated solvent can significantly impact the quality of NMR data, influencing everything from sample solubility to the chemical shifts of the analyte.[3] This guide focuses on a class of versatile deuterated solvents: alcohols. Their ability to dissolve a wide range of polar and non-polar compounds makes them invaluable in many NMR applications.[4]

Physical and Chemical Properties: A Comparative Overview

The physical properties of a deuterated solvent, such as its boiling point, melting point, and viscosity, are crucial considerations for experimental design, particularly for studies conducted at variable temperatures. The following table summarizes the key physical and chemical properties of this compound and its counterparts.

PropertyThis compoundMethanol-d4Ethanol-d6Tert-butanol-d10
CAS Number 22739-76-0811-98-31516-08-1[5]53001-22-2
Molecular Formula C₃D₈OCD₄OC₂D₆O[6]C₄D₁₀O
Molecular Weight 68.16 g/mol 36.07 g/mol 52.11 g/mol [5]84.18 g/mol
Density (at 25 °C) 0.890 g/mL0.888 g/mL0.892 g/mL0.893 g/mL
Boiling Point 82 °C65 °C78 °C[5]82 °C
Melting Point -89.5 °C-98 °C-130 °C25.5 °C
¹H Residual Signal (ppm) ~2.05 (septet), ~1.18 (d)~3.31 (quintet), ~4.87 (s)[7]~3.56 (quintet), ~1.11 (t)~1.28 (s)
¹³C Residual Signal (ppm) ~63.0 (septet)~49.0 (septet)~56.8 (septet), ~17.4 (m)~67.0 (septet), ~30.3 (m)

Benchmarking Performance in Specific NMR Applications

The choice of a deuterated alcohol as an NMR solvent is highly dependent on the specific application and the nature of the analyte.

Analysis of Polar vs. Non-Polar Analytes
  • Methanol-d4 and Ethanol-d6 are highly polar and are excellent choices for dissolving polar organic molecules, natural products, and many biomolecules.[4][5] Their ability to form hydrogen bonds can be advantageous for studying intermolecular interactions.

  • This compound , with its isopropyl group, exhibits both polar and non-polar characteristics, making it a versatile solvent for a broad range of compounds, including those with intermediate polarity. It is compatible with many organic and organometallic compounds.

  • Tert-butanol-d10 is the least polar of the four and is a suitable solvent for many organic compounds. Its bulky tert-butyl group can influence the conformation of solutes.

Protein NMR Spectroscopy

The study of proteins by NMR often requires solvents that can maintain the native conformation of the biomolecule. While water (D₂O) is the most common solvent for biological NMR, deuterated alcohols can be used as co-solvents or for specific applications.

  • Methanol-d4 and Ethanol-d6 can be used as co-solvents with D₂O to study protein folding and stability. However, high concentrations of these alcohols can lead to protein denaturation.[8]

  • This compound can be a useful solvent for membrane proteins or peptides that are not soluble in purely aqueous environments. Its lower toxicity compared to other organic solvents is also an advantage.

  • Tert-butanol-d10 has been used in studies of peptides and can provide a less polar environment that may be relevant for mimicking biological membranes.

Quantitative NMR (qNMR)

Quantitative NMR relies on the direct relationship between signal intensity and the number of nuclei, making it a powerful tool for determining the concentration and purity of substances.[9][10] The choice of solvent is critical to ensure accurate and reproducible results.

  • Methanol-d4 is a common solvent in qNMR due to its ability to dissolve a wide range of compounds and its relatively simple residual signal.

  • This compound can also be employed in qNMR, particularly for analytes that are more soluble in it than in methanol or ethanol. The separation of its residual signals from typical analyte signals is a key consideration.

  • The hydroxyl proton of all these alcohols can exchange with labile protons in the analyte, which can complicate quantification. This effect must be considered during experimental design and data analysis.[11]

Experimental Protocols

A generalized workflow for preparing an NMR sample is outlined below. Specific parameters will vary depending on the experiment and the spectrometer used.

General NMR Sample Preparation Protocol
  • Analyte Preparation: Ensure the analyte is pure and dry.

  • Solvent Selection: Choose the most appropriate deuterated alcohol based on the analyte's solubility and the intended NMR experiment.

  • Sample Weighing: Accurately weigh a suitable amount of the analyte (typically 1-10 mg for ¹H NMR).

  • Dissolution: Dissolve the analyte in the chosen deuterated solvent (typically 0.5-0.7 mL) in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Experimental_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_processing Data Processing Analyte Analyte Selection & Purity Check Solvent Deuterated Solvent Selection Analyte->Solvent Weighing Accurate Weighing Solvent->Weighing Dissolution Dissolution in Solvent Weighing->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer Locking Locking on Deuterium Signal Transfer->Locking Shimming Shimming Magnetic Field Locking->Shimming Acquisition Data Acquisition Shimming->Acquisition Processing Fourier Transform & Phasing Acquisition->Processing Analysis Spectral Analysis Processing->Analysis

A generalized workflow for an NMR experiment.

Logical Relationships in Solvent Selection

The choice of a deuterated alcohol for a specific NMR application is a process of balancing various factors, primarily the polarity of the analyte and the requirements of the NMR experiment.

Solvent_Selection Analyte Analyte Properties Polarity Polarity Analyte->Polarity Solubility Solubility Analyte->Solubility Solvent_Choice Deuterated Alcohol Selection Polarity->Solvent_Choice Solubility->Solvent_Choice Application NMR Application Structural Structural Elucidation Application->Structural Quantitative Quantitative Analysis Application->Quantitative Biomolecular Biomolecular Studies Application->Biomolecular Structural->Solvent_Choice Quantitative->Solvent_Choice Biomolecular->Solvent_Choice Methanol Methanol-d4 Solvent_Choice->Methanol High Polarity Ethanol Ethanol-d6 Solvent_Choice->Ethanol High Polarity Isopropanol This compound Solvent_Choice->Isopropanol Intermediate Polarity TertButanol Tert-butanol-d10 Solvent_Choice->TertButanol Lower Polarity

Decision factors for selecting a deuterated alcohol.

Conclusion

This compound stands out as a highly versatile deuterated solvent for NMR spectroscopy. Its intermediate polarity allows it to dissolve a wide array of analytes, bridging the gap between the highly polar methanol-d4 and ethanol-d6, and the less polar tert-butanol-d10. While the choice of the optimal deuterated alcohol will always depend on the specific requirements of the experiment and the nature of the analyte, this compound's balanced properties and lower toxicity make it an excellent candidate for a broad range of NMR applications, from routine structural elucidation to more specialized studies of biomolecules and reaction kinetics. Researchers are encouraged to consider the full range of physical and chemical properties outlined in this guide to make an informed decision for their next NMR experiment.

References

Qualifying 2-Propanol-d8 for GMP-Regulated Analytical Labs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals operating within GMP-regulated environments, the qualification of all analytical reagents is a critical step to ensure data integrity and regulatory compliance. This guide provides a comprehensive comparison of 2-Propanol-d8 against its non-deuterated counterpart and outlines the necessary experimental protocols for its qualification for use in GMP-regulated analytical laboratories.

The use of deuterated solvents is essential in many analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to avoid solvent interference and improve signal-to-noise ratios. This compound (Isopropanol-d8), the fully deuterated form of isopropanol, is a versatile solvent for a range of analytes.[1] Its qualification in a GMP setting requires rigorous testing to confirm its identity, purity, and suitability for its intended use.

Comparison of this compound and 2-Propanol

The primary difference between this compound and standard 2-Propanol lies in the isotopic substitution of hydrogen atoms with deuterium. This substitution has a minimal effect on the solvent's physical properties but a significant impact on its analytical performance in specific applications.

PropertyThis compound2-Propanol (Analytical Grade)Significance in GMP Analysis
Chemical Formula C₃D₈OC₃H₈OIdentity confirmation is critical.
Molecular Weight 68.14 g/mol [2][3]60.10 g/mol [4]Affects calculations involving molarity.
Boiling Point ~82 °C[3][5]82 °C[6]Important for GC method development and solvent evaporation.
Density (at 25 °C) ~0.890 g/mL[3][5]~0.785 g/mL[6]Necessary for accurate volume-to-mass conversions.
¹H NMR Signal Residual peaks (e.g., ~2.05 ppm)Strong multiplet (~4.0 ppm) and doublet (~1.2 ppm)The absence of strong proton signals in this compound is its key advantage in ¹H NMR.

Qualification Workflow for this compound in a GMP Lab

The qualification of a new batch of this compound should follow a defined workflow to ensure it meets the required quality standards before being released for use in GMP analyses.

cluster_0 Phase 1: Vendor & Material Assessment cluster_1 Phase 2: Analytical Testing cluster_2 Phase 3: Disposition Vendor_Selection Vendor Selection & Qualification CoA_Review Certificate of Analysis (CoA) Review Vendor_Selection->CoA_Review Identity Identity Confirmation (FTIR/Raman) CoA_Review->Identity Purity Purity & Impurity Profile (GC-FID) Identity->Purity Isotopic_Purity Isotopic Purity (NMR) Purity->Isotopic_Purity Water_Content Water Content (Karl Fischer) Isotopic_Purity->Water_Content Non_Volatile_Residue Non-Volatile Residue Water_Content->Non_Volatile_Residue Elemental_Impurities Elemental Impurities (ICP-MS) Non_Volatile_Residue->Elemental_Impurities Data_Review Data Review & Comparison to Specifications Elemental_Impurities->Data_Review Decision Pass/Fail? Data_Review->Decision Release Material Released for GMP Use Decision->Release Pass Reject Material Rejected Decision->Reject Fail

Caption: Qualification workflow for this compound.

Experimental Protocols and Acceptance Criteria

The following sections detail the experimental protocols for the key qualification tests.

Identity Confirmation

Objective: To confirm the identity of the received material as this compound.

Methodology (FTIR):

  • Acquire a background spectrum of the empty sample compartment.

  • Place a drop of the this compound sample onto the ATR crystal.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Compare the resulting spectrum to a reference spectrum of known this compound.

Acceptance Criteria: The sample spectrum must show a high correlation (e.g., >95%) to the reference spectrum of this compound.

Purity and Impurity Profile by Gas Chromatography (GC-FID)

Objective: To determine the purity of this compound and identify and quantify any organic impurities.

Methodology:

  • Instrument: Gas Chromatograph with a Flame Ionization Detector (GC-FID).

  • Column: A suitable capillary column for solvent analysis (e.g., DB-624 or equivalent).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Program: 40 °C (hold for 5 minutes), ramp to 240 °C at 10 °C/min, hold for 5 minutes.

  • Carrier Gas: Helium or Hydrogen.

  • Injection Volume: 1 µL (split injection).

  • Sample Preparation: Use the sample as is.

  • Standard Preparation: Prepare a standard of non-deuterated 2-Propanol to determine the relative response factor if necessary.

Acceptance Criteria:

  • Purity: ≥ 99.5% (area percent).

  • Individual Impurities: ≤ 0.1%.

  • Total Impurities: ≤ 0.5%.

AnalyteSupplier A (CoA)Supplier B (CoA)In-House Analysis (Batch XYZ)
Purity (area %)≥ 99.8%≥ 99.9%99.92%
Residual 2-Propanol (non-deuterated)< 0.1%< 0.05%0.04%
AcetoneNot DetectedNot DetectedNot Detected
Other Volatile Impurities< 0.05%< 0.02%0.03%
Isotopic Purity by Nuclear Magnetic Resonance (NMR)

Objective: To determine the degree of deuteration of the this compound.

Methodology:

  • Instrument: NMR Spectrometer (e.g., 400 MHz).

  • Solvent: A suitable non-deuterated solvent (e.g., Chloroform) or neat.

  • Internal Standard: A certified reference standard with a known concentration and proton signal that does not overlap with the residual proton signals of this compound.

  • ¹H NMR Acquisition: Acquire a quantitative ¹H NMR spectrum.

  • Calculation: Compare the integral of the residual proton signals of this compound to the integral of the internal standard.

Acceptance Criteria: Isotopic Purity (Atom % D) ≥ 99.5%.[3]

Water Content by Karl Fischer Titration

Objective: To determine the water content in the this compound.

Methodology:

  • Instrument: Karl Fischer Titrator (coulometric or volumetric).[7][8]

  • Reagent: Karl Fischer reagent suitable for alcohols.

  • Sample Preparation: Accurately weigh a suitable amount of the this compound sample and inject it into the titration vessel.

  • Procedure: Titrate the sample to the endpoint according to the instrument's operating procedure.

Acceptance Criteria: Water Content ≤ 0.1% (w/w).

Non-Volatile Residue

Objective: To determine the amount of non-volatile impurities in the this compound.

Methodology:

  • Tare a clean, dry evaporating dish to a constant weight.

  • Add a known volume (e.g., 100 mL) of the this compound to the dish.

  • Evaporate the solvent on a steam bath or hot plate in a fume hood.

  • Dry the dish and residue in an oven at 105 °C for 30 minutes.

  • Cool the dish in a desiccator and weigh to a constant weight.

  • Calculate the non-volatile residue as a percentage of the initial sample weight.[9][10]

Acceptance Criteria: Non-Volatile Residue ≤ 10 ppm (0.001%).[2]

Elemental Impurities

Objective: To determine the levels of elemental impurities as per USP <232>.[11][12]

Methodology:

  • Instrument: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[11]

  • Sample Preparation: Dilute the this compound sample in a suitable solvent and add an internal standard.

  • Procedure: Analyze the sample according to a validated method for elemental impurities in organic solvents, following the guidelines of USP <232> and <233>.

Acceptance Criteria: The concentration of elemental impurities must not exceed the limits specified in USP <232> for the intended route of administration of the final drug product.

Comparison of Alternative Deuterated Solvents

While this compound is a versatile solvent, other deuterated solvents may be more suitable for specific applications.

SolventKey Properties & ApplicationsComparison to this compound
Methanol-d4 Highly polar, protic solvent. Good for dissolving polar compounds and for studies involving proton exchange.More polar than this compound. May be a better choice for highly polar analytes.
Acetone-d6 Aprotic, polar solvent. Good for a wide range of organic compounds. Does not have exchangeable protons.Aprotic, whereas this compound is protic. Acetone-d6 is preferred when the hydroxyl proton of the solvent could interfere with the analysis.
Chloroform-d Less polar than this compound. Widely used for non-polar to moderately polar organic compounds.[13]Less polar and less viscous. Often the first choice for many organic compounds due to its excellent dissolving power and sharp residual peak for referencing.

Logical Relationship for Solvent Selection

The choice of a deuterated solvent is a critical decision in analytical method development.

Analyte_Properties Analyte Solubility & Polarity Protic_Nature Protic or Aprotic Solvent Needed? Analyte_Properties->Protic_Nature Solvent_Choice_Protic Select Protic Solvent (e.g., this compound, Methanol-d4) Protic_Nature->Solvent_Choice_Protic Protic Solvent_Choice_Aprotic Select Aprotic Solvent (e.g., Acetone-d6, Chloroform-d) Protic_Nature->Solvent_Choice_Aprotic Aprotic Method_Validation Perform Method Validation Solvent_Choice_Protic->Method_Validation Solvent_Choice_Aprotic->Method_Validation

Caption: Decision tree for selecting a deuterated solvent.

By following a robust qualification process and considering the specific analytical requirements, researchers can confidently select and qualify this compound for use in GMP-regulated laboratories, ensuring the generation of high-quality, reliable, and compliant analytical data.

References

Safety Operating Guide

Proper Disposal of 2-Propanol-d8: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of deuterated solvents like 2-Propanol-d8 is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste, aligning with general laboratory hazardous waste protocols.

Immediate Safety and Handling Precautions

This compound is a highly flammable liquid and vapor that can cause serious eye irritation and may lead to drowsiness or dizziness.[1][2][3][4] Adherence to proper handling procedures is essential to minimize risks.

Before handling, ensure the following:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[5][6]

  • Wear appropriate personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves (such as nitrile or neoprene), and a lab coat.

  • Keep the container tightly closed when not in use.[1][4][5]

  • Eliminate all potential ignition sources, such as open flames, sparks, and hot surfaces.[1][4][5] Use spark-proof tools and explosion-proof equipment.[1]

  • Ground and bond containers when transferring the solvent to prevent static discharge.[4][5]

In case of a spill, immediately evacuate the area if the spill is large.[7] For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.[7]

Quantitative Data for this compound

For quick reference, the key quantitative safety and identification data for this compound are summarized in the table below.

PropertyValue
CAS Number 22739-76-0
Chemical Formula C₃D₈O
Classification Flammable Liquid, Category 2
Serious Eye Irritation, Category 2
Specific target organ toxicity, Category 3
Signal Word Danger
Hazard Statements H225: Highly flammable liquid and vapor
H319: Causes serious eye irritation
H336: May cause drowsiness or dizziness

Source: Safety Data Sheets[1][2][3][4][5][6]

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste. Do not dispose of it down the drain or in regular trash.[8][9][10] The following protocol outlines the necessary steps for proper disposal.

Experimental Protocol: Hazardous Waste Collection and Segregation
  • Waste Identification:

    • Clearly identify the waste as "Hazardous Waste - Flammable Liquid" and "this compound."

  • Container Selection:

    • Use a chemically compatible container with a secure, leak-proof cap.[8] The original container is often a suitable choice if it is in good condition.[11] Do not use food containers.[11]

    • The container must be clean and dry before adding the waste solvent.

  • Waste Segregation:

    • Collect this compound waste separately from other waste streams.

    • Specifically, do not mix it with incompatible materials such as strong oxidizing agents, acids, acid anhydrides, halogens, or aluminum.[4][7]

    • Segregate flammable liquids from corrosive, reactive, and toxic wastes.[11]

  • Labeling:

    • Affix a hazardous waste label to the container. The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound."

      • The specific hazards (e.g., "Flammable," "Irritant").

      • The date when waste was first added to the container.

      • The name and contact information of the generating researcher or lab.

  • Accumulation in a Satellite Accumulation Area (SAA):

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[11][12]

    • The SAA must be a secondary containment system (e.g., a tray or tub) to capture any potential leaks.

    • Keep the waste container closed at all times, except when adding waste.[11][12]

    • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[12]

  • Requesting Disposal:

    • Once the waste container is full, or within one year of the initial accumulation date, arrange for its disposal through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company.[11][12][13]

    • Follow your institution's specific procedures for requesting a waste pickup.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G start Waste this compound Generated identify Identify as Hazardous Waste: Flammable Liquid start->identify container Select Appropriate, Labeled Container identify->container segregate Segregate from Incompatible Wastes container->segregate store Store in Secondary Containment in Satellite Accumulation Area (SAA) segregate->store monitor Monitor Accumulation Volume and Date store->monitor full Container Full or Approaching 1-Year Limit? monitor->full full->monitor No request Request Pickup from Environmental Health & Safety (EH&S) full->request Yes end Proper Disposal Complete request->end

References

Essential Safety and Logistics for Handling 2-Propanol-d8

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of specialized chemicals like 2-Propanol-d8 is paramount. This guide provides immediate, procedural, and step-by-step information for the operational use and disposal of this compound, ensuring laboratory safety and procedural clarity.

Chemical Identifier:

  • Name: this compound

  • Synonyms: Isopropyl alcohol-d8, isopropanol-d8, Propan-2-ol-d8[1][2]

  • CAS Number: 22739-76-0[1][2]

Hazard Identification and Classification

This compound is classified as a hazardous substance. Understanding its primary hazards is the first step in safe handling.

Hazard ClassCategoryHazard Statement
Flammable Liquid2H225: Highly flammable liquid and vapor.[1][2][3]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation.[1][2][3]
Specific Target Organ Toxicity (Single Exposure)3H336: May cause drowsiness or dizziness.[1][2][3]

Personal Protective Equipment (PPE)

The following personal protective equipment is essential to wear when handling this compound to minimize exposure and ensure personal safety.

Protection TypeRecommended EquipmentSpecifications and Remarks
Eye and Face Protection Safety glasses with side-shields or chemical splash goggles. Face shield if there is a splash hazard.Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[3]
Skin Protection Chemical-resistant gloves. A fully-buttoned lab coat.Recommended glove materials include nitrile, butyl, Viton, or neoprene.[4] Inspect gloves before use and use proper glove removal technique.[5]
Respiratory Protection Generally not required with adequate local exhaust ventilation.If ventilation is inadequate or for spill cleanup, a NIOSH-approved respirator may be necessary. Use requires enrollment in a respiratory protection program, including medical clearance and fit testing.[4]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Work within a certified laboratory chemical fume hood.[4]

  • Ensure an emergency eyewash station and safety shower are readily accessible.[4]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[1][3]

  • Ground and bond all containers and receiving equipment to prevent static discharge.[1][2]

  • Keep away from all sources of ignition, including heat, sparks, open flames, and hot surfaces.[1][2][3][6] No smoking in the handling area.[1][2][3][6]

2. Handling the Chemical:

  • Use only non-sparking tools.[1][3]

  • Avoid contact with skin and eyes.[5][6]

  • Avoid inhalation of vapor or mist.[5][7][8]

  • Keep the container tightly closed when not in use.[2][3][6]

  • Wash hands thoroughly after handling.[1][2][6]

3. Storage:

  • Store in a cool, dry, and well-ventilated area.[3][4][6]

  • The recommended storage temperature is 15–25 °C.[6]

  • Protect from direct sunlight and moisture.[3]

  • Store away from incompatible materials such as oxidizing agents, acids, acid anhydrides, and halogens.[3][4]

Emergency and Spill Response

Immediate and appropriate action during an emergency can significantly mitigate risks.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1][2][9]
Skin Contact Take off immediately all contaminated clothing. Rinse the skin with plenty of soap and water.[1][2][6][9]
Eye Contact Immediately rinse the eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][6][9]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2][7][9]

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated.

  • Control Ignition Sources: Eliminate all potential ignition sources.

  • Contain the Spill: Use a non-combustible absorbent material like sand, earth, or vermiculite to contain the spill.

  • Collect the Absorbed Material: Use non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for disposal.[10]

  • Decontaminate the Area: Clean the spill area thoroughly.

Disposal Plan

Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect waste this compound and any contaminated materials (e.g., absorbent materials, used gloves) in a designated, compatible, and properly labeled waste container.[4]

  • The container should be kept tightly closed and stored in a well-ventilated area, away from incompatible materials.[4]

2. Labeling:

  • Attach a completed hazardous waste label to the container as soon as the first waste is added.

3. Disposal:

  • Dispose of the waste through a licensed hazardous waste disposal company.

  • All disposal activities must be in accordance with federal, state, and local environmental regulations.

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_emergency Verify Emergency Equipment Accessibility prep_workspace->prep_emergency handle_dispense Dispense Chemical prep_emergency->handle_dispense handle_use Perform Experimental Work handle_dispense->handle_use handle_close Securely Close Container handle_use->handle_close emergency_spill Spill Occurs handle_use->emergency_spill emergency_exposure Personal Exposure handle_use->emergency_exposure cleanup_decontaminate Decontaminate Work Area handle_close->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_store Store Chemical Properly cleanup_dispose->cleanup_store cleanup_remove_ppe Remove PPE cleanup_store->cleanup_remove_ppe emergency_spill->cleanup_dispose Follow Spill Protocol emergency_exposure->cleanup_remove_ppe Follow First Aid

Caption: Logical workflow for handling this compound, from preparation to cleanup and emergency response.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.